Product packaging for 2,4,5,7-Tetramethyloctane(Cat. No.:CAS No. 2217-17-6)

2,4,5,7-Tetramethyloctane

Cat. No.: B15491060
CAS No.: 2217-17-6
M. Wt: 170.33 g/mol
InChI Key: PWYLDJLMYGOPSR-UHFFFAOYSA-N
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Description

2,4,5,7-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B15491060 2,4,5,7-Tetramethyloctane CAS No. 2217-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2217-17-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,5,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-9(2)7-11(5)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

PWYLDJLMYGOPSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane 2,4,5,7-tetramethyloctane. The information is intended for researchers, scientists, and professionals in drug development who may use this compound in various applications, including as a solvent or as a reference compound in analytical studies. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and provides a visual representation of the characterization workflow.

Core Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its physical properties are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. For context, the properties of some of its isomers are also included to illustrate the effect of molecular branching on physical characteristics.

PropertyThis compound2,2,7,7-Tetramethyloctane2,2,4,4-Tetramethyloctane2,4,4,7-Tetramethyloctane
Molecular Formula C12H26[1]C12H26[2]C12H26[3]C12H26[4]
Molecular Weight 170.33 g/mol [1]170.34 g/mol [2]170.33 g/mol [3]170.34 g/mol [4]
Boiling Point 209 °C[5]184.7 °C at 760 mmHg[2]191.8 ± 7.0 °C at 760 mmHg[3]180 °C[4]
Density Data not available0.751 g/cm³[2]0.8 ± 0.1 g/cm³[3]0.751 g/mL[4]
Refractive Index 1.423[5]1.421[2]Data not available1.422[4]
Melting Point Data not available-50.8 °C (estimate)[2]Data not availableData not available
Flash Point Data not available62.3 °C[2]65.9 ± 11.7 °C[3]Data not available
Vapor Pressure Data not available0.989 mmHg at 25°C[2]0.7 ± 0.2 mmHg at 25°C[3]Data not available

Experimental Protocols

The determination of the physical properties of alkanes such as this compound follows well-established experimental procedures. While specific laboratory conditions may vary, the general methodologies are outlined below.

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point is typically determined by distillation.

  • Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.

    • The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

2. Density Measurement: Density, the mass per unit volume, is a fundamental physical property. For liquids, it is often measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

    • The filled pycnometer is weighed.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

    • The density of the sample is calculated using the weights obtained and the known density of the reference liquid.

3. Refractive Index Measurement: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

  • Apparatus: An Abbe refractometer is commonly used.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section, and the dividing line is sharp and at the crosshairs.

    • The refractive index is read from the scale.

    • The temperature at which the measurement is taken is also recorded.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of a liquid alkane like this compound.

G cluster_purification Sample Preparation cluster_experiments Physical Property Measurement cluster_data Data Analysis Purification Purification of This compound BoilingPoint Boiling Point Determination (Distillation) Purification->BoilingPoint Density Density Measurement (Pycnometry) Purification->Density RefractiveIndex Refractive Index Measurement (Refractometry) Purification->RefractiveIndex DataCompilation Data Compilation and Comparison BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation

Caption: Workflow for physical property characterization.

References

Technical Guide: Physicochemical Properties of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the core physicochemical properties of 2,4,5,7-tetramethyloctane, with a primary focus on its molecular weight. The information is presented to be readily accessible and useful for professionals in research and development.

Molecular Identity and Structure

This compound is a branched-chain alkane. The parent chain is an octane molecule, which is substituted with four methyl groups at the 2, 4, 5, and 7 positions. Its chemical structure dictates its physical properties and potential applications.

Molecular Formula: C₁₂H₂₆

The molecular formula is determined by the eight-carbon octane backbone and the four additional carbons from the methyl groups, resulting in a total of 12 carbon atoms. As a saturated hydrocarbon, the number of hydrogen atoms is calculated by the formula 2n+2, where n is the number of carbon atoms.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Weight 170.34 g/mol [1]
Molecular Formula C₁₂H₂₆[1][2][3][4][5]
Refractive Index 1.423[1]
InChIKey PWYLDJLMYGOPSR-UHFFFAOYSA-N[1]

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and pharmacokinetic modeling in drug development.

3.1 Experimental Protocol: Mass Spectrometry

Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound. A detailed, generalized protocol for this determination is provided below.

Objective: To determine the accurate molecular mass of this compound.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Volatile organic solvent (e.g., methanol, hexane)

  • Syringe and filter

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. For a nonpolar compound like a branched alkane, techniques such as electron ionization (EI) or chemical ionization (CI) are typically employed.

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The molecular ion peak (M⁺) in the resulting mass spectrum corresponds to the molecular weight of the compound. For this compound, this peak would be observed at approximately m/z 170.34.

3.2 Logical Workflow for Molecular Weight Calculation

The molecular weight can also be calculated theoretically from the molecular formula, which is derived from the compound's structure. The following diagram illustrates this logical workflow.

G A Identify Compound: This compound B Determine Parent Chain: Octane (8 Carbons) A->B C Identify Substituents: Four Methyl Groups (4 Carbons) A->C D Calculate Total Carbons: 8 + 4 = 12 Carbons B->D C->D E Determine Molecular Formula: C12H(2*12)+2 = C12H26 D->E F Sum Atomic Weights: (12 * 12.011) + (26 * 1.008) E->F G Calculated Molecular Weight: 170.34 g/mol F->G

Caption: Logical workflow for calculating molecular weight.

Signaling Pathways and Other Biological Interactions

As a simple, non-polar hydrocarbon, this compound is not known to be involved in specific biological signaling pathways. Its primary role in a biological context would likely be as a lipophilic solvent or a component of a complex hydrocarbon mixture. Therefore, diagrams of signaling pathways are not applicable to this compound.

References

Synthesis of 2,4,5,7-Tetramethyloctane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2,4,5,7-tetramethyloctane, a branched aliphatic hydrocarbon. The synthesis commences with the readily available starting material, 4-methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK). The core of this pathway involves a two-step sequence: a pinacol coupling reaction to form a vicinal diol, followed by a dehydroxylation step to yield the target alkane. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through the reductive coupling of 4-methyl-2-pentanone to form this compound-4,5-diol, which is subsequently dehydroxylated.

Step 1: Pinacol Coupling of 4-Methyl-2-pentanone

The first step involves the reductive dimerization of 4-methyl-2-pentanone in the presence of a reducing agent, typically an active metal like magnesium, to form the vicinal diol, this compound-4,5-diol. This reaction, known as a pinacol coupling, proceeds via a radical mechanism where two ketyl radicals couple to form a carbon-carbon bond.

Step 2: Dehydroxylation of this compound-4,5-diol

The second step is the removal of the two hydroxyl groups from the diol intermediate to afford the final product, this compound. Various dehydroxylation methods can be employed, including catalytic deoxydehydration or the Barton-McCombie deoxygenation. Catalytic deoxydehydration often utilizes a metal catalyst and a reducing agent to convert the vicinal diol to an alkene, which is then hydrogenated in situ to the corresponding alkane.

Experimental Protocols

Step 1: Pinacol Coupling of 4-Methyl-2-pentanone

This protocol is based on general procedures for pinacol coupling reactions of ketones.

Materials:

  • 4-Methyl-2-pentanone (MIBK)

  • Magnesium turnings

  • Mercuric chloride (catalyst)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or benzene)

  • Dilute sulfuric acid or hydrochloric acid for workup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Under a nitrogen atmosphere, add a solution of mercuric chloride in the anhydrous solvent to the magnesium turnings and stir for a short period to form a magnesium amalgam.

  • Add a solution of 4-methyl-2-pentanone in the anhydrous solvent dropwise to the stirred suspension of the magnesium amalgam at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and hydrolyze by the slow addition of dilute sulfuric acid or hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound-4,5-diol by recrystallization or column chromatography.

Step 2: Catalytic Deoxydehydration of this compound-4,5-diol

This protocol is based on general methods for the deoxydehydration of vicinal diols.[1][2]

Materials:

  • This compound-4,5-diol

  • Homogeneous catalyst (e.g., a rhenium or molybdenum complex)[1][2]

  • Reducing agent (e.g., triphenylphosphine or a silane)

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • In a reaction vessel, dissolve this compound-4,5-diol and the reducing agent in the solvent.

  • Add the catalyst to the solution.

  • Heat the reaction mixture to the required temperature (typically >100 °C) and stir for the specified reaction time.

  • Monitor the progress of the reaction by TLC or GC until the starting diol is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly available in the searched literature. The following table is a template for recording experimental data.

StepStarting MaterialProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Analytical Data (NMR, MS, IR)
1. Pinacol Coupling4-Methyl-2-pentanoneThis compound-4,5-diolMg/HgCl₂THFReflux4-8---
2. Catalytic DeoxydehydrationThis compound-4,5-diolThis compoundRhenium catalystToluene110-15012-24---

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Workflow Start 4-Methyl-2-pentanone (MIBK) Step1 Pinacol Coupling Start->Step1 Intermediate This compound-4,5-diol Step1->Intermediate Forms Step2 Dehydroxylation Intermediate->Step2 Product This compound Step2->Product Yields Pinacol_Mechanism cluster_start Step 1: Ketyl Radical Formation cluster_coupling Step 2: Dimerization cluster_workup Step 3: Protonation Ketone 2x 4-Methyl-2-pentanone Radical 2x Ketyl Radical Anion Ketone->Radical + 2e⁻ (from Mg) Dianion Pinacolate Dianion Radical->Dianion C-C Bond Formation Diol This compound-4,5-diol Dianion->Diol + 2H₂O

References

The Theoretical Fragmentation Pattern of 2,4,5,7-Tetramethyloctane in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is an indispensable analytical technique in chemical and pharmaceutical sciences, providing critical information about the molecular weight and structure of compounds. For alkanes, particularly branched isomers, the fragmentation patterns observed upon electron ionization (EI) are highly informative. In highly branched alkanes, such as 2,4,5,7-tetramethyloctane, the molecular ion peak is often of low abundance or entirely absent.[1][2] Fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary and tertiary carbocations.[1][2] Generally, the cleavage favors the loss of the largest substituent at a branch as a radical, leading to the formation of the most stable carbocation.[1] This guide presents a theoretical examination of the mass spectrometry fragmentation pattern of this compound, based on these established principles.

Predicted Fragmentation Pathways of this compound

The structure of this compound features multiple branching points, which will dictate its fragmentation under electron ionization. The molecular weight of this compound (C₁₂H₂₆) is 170.34 g/mol . The initial ionization event will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 170. This molecular ion is expected to be unstable and readily undergo fragmentation.

The primary fragmentation will involve cleavage of the C-C bonds at the branched carbons (C4 and C5). The stability of the resulting carbocation is the primary driving force for the fragmentation pathway. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.

Key Predicted Fragmentation Reactions:

  • Cleavage at C4-C5 bond: This is a major fragmentation pathway.

    • Loss of a C₇H₁₅˙ radical (from the C5-C8 end with the C7 methyl group) would form a tertiary carbocation at C4 with m/z 71.

    • Loss of a C₇H₁₅˙ radical (from the C1-C4 end with the C2 and C4 methyl groups) would form a secondary carbocation at C5 with m/z 99.

  • Cleavage at C3-C4 bond:

    • Loss of a C₉H₁₉˙ radical would lead to a secondary carbocation at C3 with m/z 43.

  • Cleavage at C5-C6 bond:

    • Loss of a C₆H₁₃˙ radical would result in a secondary carbocation at C5 with m/z 85.

  • Loss of smaller alkyl groups: Cleavage at other points can lead to the formation of smaller, common alkane fragments.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding neutral losses, and their predicted relative abundance based on carbocation stability.

m/zIon FormulaProposed Fragment StructureNeutral LossPredicted Relative Abundance
170[C₁₂H₂₆]⁺˙Molecular Ion-Very Low to Absent
155[C₁₁H₂₃]⁺[M-CH₃]⁺CH₃˙Low
127[C₉H₁₉]⁺[M-C₃H₇]⁺C₃H₇˙Medium
99[C₇H₁₅]⁺[M-C₅H₁₁]⁺C₅H₁₁˙High
85[C₆H₁₃]⁺[M-C₆H₁₃]⁺C₆H₁₃˙High
71[C₅H₁₁]⁺[M-C₇H₁₅]⁺C₇H₁₅˙High
57[C₄H₉]⁺[M-C₈H₁₇]⁺C₈H₁₇˙Medium
43[C₃H₇]⁺[M-C₉H₁₉]⁺C₉H₁₉˙Medium

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

G M This compound (M+•, m/z 170) F99 [C7H15]+ m/z 99 M->F99 - •C5H11 F85 [C6H13]+ m/z 85 M->F85 - •C6H13 F71 [C5H11]+ m/z 71 M->F71 - •C7H15 F43 [C3H7]+ m/z 43 M->F43 - •C9H19

References

The Dawn of Molecular Architecture: A Technical Guide to the Discovery and Isolation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape and technical methodologies surrounding the discovery and isolation of branched alkanes. From the nascent concepts of isomerism to the sophisticated analytical techniques of the modern era, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: From Isomerism to a Branching World

The journey to understanding branched alkanes began not with their direct discovery, but with the revolutionary concept of isomerism. In the 1820s, Friedrich Wöhler and Justus von Liebig's work on cyanic and fulminic acids led to the first confirmed discovery of isomers—compounds with the same molecular formula but different atomic arrangements. The term "isomerism" was later coined by Jöns Jacob Berzelius in the early 1830s.

While the theoretical groundwork was laid, it was not until the 1860s that a branched alkane was definitively isolated and identified. Working with light fractions of petroleum, the German chemist Carl Schorlemmer successfully isolated "diisopropyl," now known as 2,3-dimethylbutane .[1] This marked a pivotal moment, confirming that the carbon skeletons of alkanes were not exclusively linear. Schorlemmer's work, which involved meticulous fractional distillation of coal and petroleum samples, established him as a founder of petrochemistry.[1]

Parallel to these developments, the work of chemists like Edward Frankland in the 1840s and 1850s on organometallic compounds and the theory of valence was crucial.[2][3] His research into the reactions of alkyl halides with metals, though aimed at isolating "free radicals," inadvertently led to the synthesis of new hydrocarbons and a deeper understanding of how carbon atoms could bond, paving the way for the deliberate synthesis of branched structures.[4][5][6]

The advent of the 20th century and the burgeoning automobile industry spurred the development of industrial processes to produce branched alkanes, which were found to have superior combustion properties. Key milestones include:

  • 1913: The first thermal cracking process, developed by William Merriam Burton, which broke down large hydrocarbons into smaller, more valuable ones, including branched isomers.

  • 1930s: Eugène Houdry's pioneering work on catalytic cracking, which used catalysts to produce higher-octane gasoline rich in branched alkanes.

  • 1940s: Vladimir Haensel's development of catalytic reforming, a process that specifically converts linear hydrocarbons into branched and cyclic ones.

Quantitative Data on Branched Alkanes

The structural differences between linear and branched alkanes give rise to distinct physical properties. Generally, branching lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[7][8] However, branching significantly increases the octane rating of a fuel, making these isomers highly desirable for gasoline.[9][10]

Table 1: Physical Properties of C4-C6 Alkane Isomers
Compound NameMolecular FormulaStructureBoiling Point (°C)Density (g/mL at 20°C)
n-ButaneC4H10Straight-chain-0.50.579 (liquid)
Isobutane (2-Methylpropane)C4H10Branched-11.70.557 (liquid)
n-PentaneC5H12Straight-chain36.10.626
Isopentane (2-Methylbutane)C5H12Branched27.70.620
Neopentane (2,2-Dimethylpropane)C5H12Branched9.50.613
n-HexaneC6H14Straight-chain68.70.659
2-MethylpentaneC6H14Branched60.30.653
3-MethylpentaneC6H14Branched63.30.664
2,2-DimethylbutaneC6H14Branched49.70.649
2,3-DimethylbutaneC6H14Branched58.00.661
Table 2: Octane Ratings of Selected C5-C8 Alkane Isomers
Compound NameResearch Octane Number (RON)
n-Pentane61.7
2-Methylbutane92.3
n-Heptane0
2-Methylhexane42.4
3-Methylhexane52.0
2,2-Dimethylpentane92.8
2,4-Dimethylpentane83.1
2,2,4-Trimethylpentane (Isooctane)100
n-Octane-20

Experimental Protocols

Historical Method: Synthesis of a Branched Alkane via Wurtz Reaction

The Wurtz reaction, developed in the mid-19th century, provides a method for coupling alkyl halides to form a new carbon-carbon bond. This can be used to synthesize symmetrical branched alkanes. The following protocol outlines the synthesis of 2,3-dimethylbutane, the branched alkane first isolated by Schorlemmer.

Objective: To synthesize 2,3-dimethylbutane from 2-bromopropane.

Materials:

  • 2-bromopropane (isopropyl bromide)

  • Sodium metal

  • Anhydrous diethyl ether

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Purge the entire apparatus with dry nitrogen or argon gas.

  • Place small, clean pieces of sodium metal (2 molar equivalents) into the flask containing anhydrous diethyl ether.

  • Add 2-bromopropane (2 molar equivalents) to the dropping funnel.

  • Slowly add the 2-bromopropane to the stirred suspension of sodium in ether. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure the reaction goes to completion.

  • After cooling, carefully quench any unreacted sodium metal by the slow addition of ethanol.

  • Filter the reaction mixture to remove the sodium bromide salt.

  • Isolate the 2,3-dimethylbutane from the ether solvent by fractional distillation.[1][5][11]

Industrial Method: Laboratory-Scale Catalytic Cracking

Catalytic cracking is a cornerstone of modern petroleum refining, producing high-octane gasoline components. This protocol provides a laboratory-scale demonstration of the process.

Objective: To crack a long-chain alkane (liquid paraffin) into smaller, more volatile hydrocarbons, including branched alkanes and alkenes.

Materials:

  • Liquid paraffin (a mixture of long-chain alkanes)

  • Catalyst: Porous pot, pumice stone, or zeolite.[2][6][7]

  • Mineral wool

  • Hard glass boiling tube

  • Delivery tube

  • Gas collection apparatus (e.g., gas jars, trough of water)

  • Bunsen burner

  • Test tubes for product analysis

  • Bromine water

Procedure:

  • Place a small amount of mineral wool at the bottom of the hard glass boiling tube and saturate it with liquid paraffin.

  • Position the catalyst (e.g., pumice stone) further up the boiling tube.

  • Clamp the boiling tube horizontally.

  • Set up the delivery tube to collect any gaseous products over water.

  • Strongly heat the catalyst with the Bunsen burner until it is hot.

  • Gently heat the mineral wool with the liquid paraffin to vaporize it. The vapor will pass over the hot catalyst.

  • Collect the gaseous products in gas jars over water.

  • Observe for any liquid condensate in the collection apparatus.

  • Test the collected gas for the presence of alkenes by shaking it with bromine water; a color change from brown-orange to colorless indicates the presence of C=C double bonds.[3][4]

Modern Isolation Technique: Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds, making it ideal for the analysis of alkane isomers.

Objective: To separate and identify branched alkanes in a mixture.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., Carbowax-20M or a non-polar phase like DB-1)

  • Carrier gas (Helium or Hydrogen)

  • Syringe for sample injection

  • Alkane standards (for retention time comparison)

  • Sample containing a mixture of alkane isomers

Procedure:

  • Instrument Setup:

    • Install the appropriate capillary column in the GC oven.

    • Set the oven temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Set the injector and detector temperatures to be higher than the final oven temperature (e.g., 280°C and 300°C, respectively).

    • Set the carrier gas flow rate.

  • Sample Preparation:

    • If the sample is a liquid, it can often be injected directly. If it is part of a more complex matrix, a solvent extraction may be necessary.

  • Injection and Analysis:

    • Draw a small volume of the sample (typically 1 µL) into a microsyringe.

    • Inject the sample into the GC's injection port.

    • Start the data acquisition.

  • Data Interpretation:

    • The components of the mixture will separate based on their boiling points and interactions with the stationary phase of the column. Generally, for a given carbon number, branched alkanes will have shorter retention times than their straight-chain counterparts.

    • Identify the peaks in the resulting chromatogram by comparing their retention times to those of known alkane standards run under the same conditions.

    • The area under each peak is proportional to the concentration of that component in the mixture.

Visualizing the Workflow

The discovery and characterization of branched alkanes, whether from a natural source or a synthetic reaction, follows a logical progression. The following diagram illustrates this general workflow.

Discovery_and_Isolation_Workflow Source Source Material (e.g., Petroleum Fraction, Reaction Mixture) Separation Initial Separation (e.g., Fractional Distillation) Source->Separation Heating Cracking Chemical Conversion (Optional) (e.g., Cracking, Isomerization) Separation->Cracking Heavier Fractions Purification Fine Purification / Isomer Separation (e.g., Gas Chromatography, Adsorption) Separation->Purification Isomer-rich Fractions Cracking->Separation Recycle Identification Structural Elucidation (e.g., Mass Spectrometry, NMR) Purification->Identification Pure Isomers Data Property Analysis (e.g., Boiling Point, Octane Rating) Identification->Data IsolatedAlkane Isolated Branched Alkane Data->IsolatedAlkane

A generalized workflow for the discovery and isolation of branched alkanes.

The following diagram illustrates the historical progression of key discoveries and technologies related to branched alkanes.

Historical_Timeline Isomerism Concept of Isomerism (Wöhler, Liebig, Berzelius) ~1820s-1830s Schorlemmer First Isolation of a Branched Alkane (Carl Schorlemmer) ~1860s Isomerism->Schorlemmer Theoretical Foundation ThermalCracking Industrial Thermal Cracking (William Merriam Burton) ~1913 Schorlemmer->ThermalCracking Industrial Need CatalyticCracking Catalytic Cracking (Eugène Houdry) ~1930s ThermalCracking->CatalyticCracking Process Improvement CatalyticReforming Catalytic Reforming (Vladimir Haensel) ~1940s CatalyticCracking->CatalyticReforming Increased Specificity

Key milestones in the history of branched alkane discovery and production.

References

Early Investigations into the Synthesis and Properties of Tetramethyloctanes: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the characterization of tetramethyloctanes, a class of highly branched alkanes. The early exploration of these molecules, primarily in the first half of the 20th century, laid crucial groundwork for understanding the behavior of complex hydrocarbons. This document provides a detailed overview of the synthetic methodologies and physicochemical properties reported in these pioneering works, presenting the information in a format amenable to modern scientific inquiry.

Synthesis of Tetramethyloctanes: The Grignard Approach

Early efforts to synthesize highly branched alkanes like tetramethyloctanes heavily relied on the Grignard reaction. This powerful carbon-carbon bond-forming reaction was instrumental in constructing the sterically hindered carbon skeletons of these molecules. The general strategy involved the reaction of a suitable Grignard reagent with a ketone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate.

General Experimental Protocol for the Synthesis of a Tetramethyloctane (Illustrative)

The following protocol is a generalized representation of the methods that would have been employed in the early 20th century for the synthesis of a tetramethyloctane isomer, based on the known applications of the Grignard reaction.

Step 1: Formation of the Grignard Reagent

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to exclude moisture.

  • Procedure: Magnesium turnings are placed in the flask under a dry nitrogen or ether atmosphere. A solution of an appropriate alkyl halide (e.g., tert-butyl chloride) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is then refluxed until the magnesium is consumed.

Step 2: Reaction with a Ketone

  • Procedure: A solution of a suitable ketone (e.g., methyl tert-butyl ketone) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with continuous stirring. The reaction mixture is then typically refluxed for several hours to ensure complete reaction.

Step 3: Hydrolysis

  • Procedure: The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid to hydrolyze the magnesium alkoxide complex and dissolve the magnesium salts.

Step 4: Isolation and Purification of the Tertiary Alcohol

  • Procedure: The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether. The combined ether extracts are washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The solution is then dried over an anhydrous drying agent such as anhydrous sodium sulfate. The diethyl ether is removed by distillation. The resulting crude tertiary alcohol is then purified by fractional distillation under reduced pressure.

Step 5: Dehydration of the Tertiary Alcohol

  • Procedure: The purified tertiary alcohol is heated with a dehydrating agent, such as anhydrous oxalic acid, iodine, or a strong mineral acid like sulfuric acid, to induce elimination of water and form the corresponding alkene. The alkene is then collected by distillation.

Step 6: Hydrogenation of the Alkene

  • Procedure: The purified alkene is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation. A platinum or palladium catalyst, often supported on carbon (e.g., PtO₂ or Pd/C), is typically used. The reaction is carried out in a high-pressure apparatus (a "bomb") under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed.

Step 7: Final Purification

  • Procedure: The catalyst is removed by filtration, and the solvent is removed by distillation. The resulting tetramethyloctane is then carefully purified by fractional distillation to obtain a sample of high purity.

Experimental Workflow for Tetramethyloctane Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2 & 3: Reaction and Hydrolysis cluster_2 Step 4, 5 & 6: Dehydration and Hydrogenation cluster_3 Purification AlkylHalide Alkyl Halide Grignard Grignard Reagent AlkylHalide->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard TertiaryAlcoholComplex Magnesium Alkoxide Complex Grignard->TertiaryAlcoholComplex Ketone Ketone Ketone->TertiaryAlcoholComplex TertiaryAlcohol Tertiary Alcohol TertiaryAlcoholComplex->TertiaryAlcohol H₂O/H⁺ Alkene Alkene TertiaryAlcohol->Alkene -H₂O Tetramethyloctane Tetramethyloctane Alkene->Tetramethyloctane H₂/Catalyst Purification Fractional Distillation Tetramethyloctane->Purification G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Grignard_Reactant R¹-MgX (Grignard Reagent) Alcohol_Intermediate R¹R²R³C-OH (Tertiary Alcohol) Grignard_Reactant->Alcohol_Intermediate Ketone_Reactant R²-CO-R³ (Ketone) Ketone_Reactant->Alcohol_Intermediate Alkane_Product Branched Alkane (e.g., Tetramethyloctane) Alcohol_Intermediate->Alkane_Product Dehydration, Hydrogenation

Chemical reactivity of highly branched alkanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Reactivity of Highly Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkanes, saturated hydrocarbons with the general formula CnH2n+2, are famously unreactive, earning them the historical name "paraffins" from the Latin parum affinis, meaning "lacking affinity".[1][2] They consist solely of strong, nonpolar C-H and C-C single bonds, making them resistant to attack by most common reagents like strong acids, bases, or oxidizing agents under ambient conditions.[2] However, the introduction of branching into the carbon skeleton creates significant changes in molecular structure and stability, leading to unique patterns of chemical reactivity.

Highly branched alkanes are characterized by the presence of tertiary (a carbon atom bonded to three other carbons) and quaternary (a carbon bonded to four other carbons) centers. While they are generally more thermodynamically stable than their linear isomers, they exhibit enhanced reactivity at specific sites under conditions that favor the formation of radical or carbocation intermediates.[1][3][4][5][6] Understanding this reactivity is crucial in fields ranging from petroleum chemistry, where cracking processes are used to produce valuable smaller hydrocarbons, to medicinal chemistry, where the strategic placement of branched alkyl groups can influence a drug's metabolic stability and binding affinity.

This guide provides a detailed exploration of the factors governing the reactivity of highly branched alkanes, the key reactions they undergo, and the experimental methodologies used to study these transformations.

Core Principles Governing Reactivity

The chemical behavior of highly branched alkanes is primarily dictated by a balance between thermodynamic stability, the stability of reactive intermediates, and steric effects.

Thermodynamic Stability

Branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][3][4] For example, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This increased stability is reflected in their lower heats of combustion compared to linear alkanes with the same number of carbon atoms.[1][6] This phenomenon, known as the "alkane branching effect," is attributed to a combination of factors including electron correlation effects and electrostatic interactions.[3][4]

Stability of Reactive Intermediates

The most significant factor influencing the reactivity of branched alkanes is the enhanced stability of intermediates formed at branched carbon centers. Reactions involving alkanes often proceed via high-energy intermediates such as free radicals or carbocations.

  • Free Radicals: The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. This is due to hyperconjugation, where the electrons in adjacent C-H or C-C σ-bonds can partially overlap with the half-filled p-orbital of the radical center, delocalizing the unpaired electron and stabilizing the species.

  • Carbocations: Similarly, carbocation stability follows the order: 3° > 2° > 1° > methyl.[7][8] This stability is also explained by hyperconjugation, where electron density from adjacent σ-bonds is donated into the empty p-orbital of the positively charged carbon.[7][8]

This stability hierarchy means that reactions proceeding through these intermediates will preferentially occur at the most substituted carbon atom available. The energy required to form these intermediates is quantified by the Bond Dissociation Energy (BDE), which is lowest for the C-H bond at a tertiary carbon.[9]

Steric Hindrance

Steric hindrance refers to the spatial interactions that arise when bulky groups impede the approach of a reactant to a reaction site.[10][11] In highly branched alkanes, quaternary carbons and their surrounding bonds are sterically shielded, which can slow down or prevent reactions that require a nucleophile or reactant to access that center.[11][12] However, for reactions like free radical halogenation where a small radical atom is the abstracting species, steric hindrance is less of a factor than the inherent stability of the radical being formed.

Quantitative Data on Reactivity Factors

The following tables summarize key quantitative data that underpin the reactivity patterns of branched alkanes.

Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs)

Bond TypeExample MoleculeBond Dissociation Energy (kcal/mol)
Primary (1°)CH₃CH₂-H~98
Secondary (2°)(CH₃)₂CH-H~95
Tertiary (3°)(CH₃)₃C-H~93

Data sourced from multiple organic chemistry resources.[9] The lower BDE for a tertiary C-H bond indicates that it requires less energy to break homolytically, making it the most likely site for hydrogen abstraction in free-radical reactions.[9]

Table 2: Heats of Combustion for C8H18 Isomers

Alkane IsomerStructureHeat of Combustion (kJ/mol)Relative Stability
n-OctaneStraight-chain-5470Least Stable
2,5-DimethylhexaneBranched-5460More Stable
2,2,3,3-TetramethylbutaneHighly Branched-5452Most Stable

Data demonstrates that as branching increases, the heat of combustion decreases, indicating greater thermodynamic stability.[6]

Key Chemical Reactions

Highly branched alkanes undergo several characteristic reactions, primarily under forcing conditions such as high heat, UV light, or in the presence of potent catalysts.

Free-Radical Halogenation

This is a substitution reaction where a hydrogen atom on the alkane is replaced by a halogen atom (Cl or Br). The reaction proceeds via a free-radical chain mechanism.

  • Mechanism:

    • Initiation: The halogen molecule (X₂) is homolytically cleaved by heat or UV light to form two halogen radicals (2 X•).

    • Propagation:

      • The halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide (H-X) and an alkyl radical (R•). This is the rate-determining and product-determining step.[9]

      • The alkyl radical then reacts with another halogen molecule (X₂) to form the haloalkane (R-X) and a new halogen radical (X•), which continues the chain.

    • Termination: Two radicals combine to end the chain (e.g., X• + X• → X₂ or R• + X• → R-X).

  • Regioselectivity: Due to the stability of the intermediate radical, the order of reactivity for hydrogen abstraction is 3° > 2° > 1°.[13][14] For a highly branched alkane like 2-methylpropane, halogenation occurs preferentially at the tertiary carbon.[9][14]

  • Halogen Reactivity vs. Selectivity:

    • Chlorination: Chlorine radicals are highly reactive and less selective. While tertiary hydrogens are favored, significant amounts of primary and secondary substitution products are often formed.[15]

    • Bromination: Bromine radicals are less reactive and therefore much more selective. Bromination of a branched alkane will almost exclusively yield the product of substitution at the most substituted carbon.[15] This difference is explained by the Hammond Postulate; the endergonic hydrogen abstraction by Br• has a late, product-like transition state that is highly sensitive to the stability of the alkyl radical formed.[15]

Table 3: Relative Rates of Hydrogen Abstraction by Halogen Radicals (per H atom)

RadicalPrimary (1°) C-HSecondary (2°) C-HTertiary (3°) C-H
Chlorine (Cl•)1~4.5~6
Bromine (Br•)1~82~19,400

Data highlights the high selectivity of the bromine radical for tertiary hydrogens.[15]

This diagram illustrates the preferential reaction at a tertiary carbon due to radical stability.

G cluster_initiation Initiation cluster_propagation Propagation (Product Determining) Alkane R₃C-H (Branched Alkane) R_sec_rad Secondary Radical (Less Stable) Alkane->R_sec_rad + X• (Disfavored Path) R_tert_rad Tertiary Radical (More Stable) Alkane->R_tert_rad + X• (Favored Path) X2 X₂ X_rad 2 X• (Halogen Radical) X2->X_rad hv / Δ HX H-X Product_sec Secondary Halide (Minor Product) R_sec_rad->Product_sec + X₂ Product_tert Tertiary Halide (Major Product) R_tert_rad->Product_tert + X₂

Caption: Preferential pathway in free radical halogenation of a branched alkane.

Combustion and Oxidation

Like all hydrocarbons, branched alkanes undergo combustion in the presence of oxygen to produce carbon dioxide, water, and heat.[16][17]

  • Complete Combustion: CₙH₂ₙ₊₂ + (3n+1)/2 O₂ → nCO₂ + (n+1)H₂O + Heat As noted in Table 2, branched alkanes release slightly less energy than their linear counterparts due to their greater intrinsic stability.[1] This stability is a key reason why highly branched alkanes like isooctane (2,2,4-trimethylpentane) are prized components of gasoline, as they resist premature ignition ("knocking") in high-compression engines.[2][16]

  • Controlled Oxidation: While complete combustion destroys the molecule, controlled oxidation can yield valuable functionalized products like alcohols and ketones. More branched alkanes tend to oxidize faster than linear ones under autooxidation conditions.[18]

Pyrolysis (Cracking)

Pyrolysis is the thermal decomposition of organic compounds at high temperatures in the absence of air.[19][20] In the petroleum industry, this process, known as cracking, is used to break down large, low-value hydrocarbons into smaller, more valuable molecules like those found in gasoline.[19][21][22]

  • Mechanism: Cracking proceeds through a free-radical mechanism involving the cleavage of both C-C and C-H bonds.[19][20]

  • Influence of Branching: The rate of pyrolysis increases with molecular weight and the degree of branching.[19][20][21][22] C-C bonds at tertiary or quaternary centers are generally weaker and their cleavage leads to the formation of more stable secondary or tertiary radicals, thus lowering the overall activation energy for the process.

  • Products: The products are a complex mixture of smaller alkanes and alkenes.[19][20] For example, the cracking of dodecane can yield heptane and pentene, among other products.[19][21]

Carbocation Rearrangements

While not a direct reaction of alkanes, carbocation rearrangements are a fundamental aspect of the reactivity of their derivatives (e.g., haloalkanes, alcohols) and are dictated by branching. These rearrangements occur to transform a less stable carbocation into a more stable one.

  • Mechanism: The most common types are 1,2-hydride shifts and 1,2-alkyl (e.g., methyl) shifts.[7][8] In these processes, a hydride ion (H⁻) or an alkyl group from a carbon adjacent to the carbocation center migrates, with its bonding electron pair, to the positively charged carbon.

  • Driving Force: The energetic driving force is the formation of a more stable carbocation.[23] For instance, a secondary carbocation will rapidly rearrange to an adjacent tertiary carbocation if possible.

This diagram shows the transformation of a less stable secondary carbocation to a more stable tertiary carbocation.

G start Secondary Carbocation (Less Stable) ts Transition State (Hydride Shift) start->ts 1,2-Hydride Shift end Tertiary Carbocation (More Stable) ts->end

Caption: Rearrangement pathway from a secondary to a more stable tertiary carbocation.

Catalytic C-H Bond Activation

A modern area of research focuses on using transition metal complexes to catalytically activate and functionalize the otherwise inert C-H bonds of alkanes.[1][24][25]

  • Concept: A transition metal center inserts into a C-H bond, cleaving it and forming a metal-carbon and a metal-hydride bond.[24] This organometallic intermediate can then be further functionalized.

  • Selectivity: Unlike radical reactions, the selectivity of C-H activation is highly dependent on the catalyst and ligands. While tertiary C-H bonds are electronically favored for cleavage due to their lower BDE, steric hindrance around the branched center can sometimes lead catalysts to selectively activate less hindered primary or secondary C-H bonds.[26] This provides a powerful, albeit challenging, method for functionalizing alkanes at positions that are inaccessible through traditional radical chemistry.

A simplified representation of a catalytic cycle for alkane functionalization.

G M LₙM (Catalyst) AlkaneComplex Alkane Complex M->AlkaneComplex + R-H Activated C-H Activated Intermediate AlkaneComplex->Activated Oxidative Addition Activated->M Reductive Elimination + Reagent Product Functionalized Product Activated->Product

Caption: A general catalytic cycle for transition metal-mediated C-H activation.

Experimental Protocols

The following are generalized protocols for key reactions involving branched alkanes. Safety Note: These procedures should only be carried out by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Protocol 1: Selective Free-Radical Bromination of 2-Methylpropane
  • Objective: To demonstrate the high regioselectivity of bromination for a tertiary C-H bond.

  • Materials: 2-methylpropane (isobutane), N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄ - solvent), azobisisobutyronitrile (AIBN - radical initiator), reflux condenser, heating mantle, separatory funnel, drying agent (e.g., MgSO₄).

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known quantity of NBS in CCl₄.

    • Add a catalytic amount of the radical initiator, AIBN.

    • Cool the flask in an ice bath and condense a molar equivalent of 2-methylpropane gas into the solution.

    • Warm the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiation with a UV lamp.

    • Continue reflux for 1-2 hours. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct.

    • After cooling, filter the mixture to remove the succinimide.

    • Wash the filtrate with water and then a dilute sodium bicarbonate solution in a separatory funnel to remove any remaining HBr or unreacted NBS.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation to yield the crude product, 2-bromo-2-methylpropane.

    • Analyze the product by GC-MS or NMR to confirm its identity and assess the regioselectivity of the reaction.

Protocol 2: Conceptual Workflow for Catalytic Cracking
  • Objective: To break down a high molecular weight branched alkane into smaller hydrocarbons using a solid acid catalyst.

  • Materials: A high molecular weight branched alkane (e.g., squalane), a solid acid catalyst (e.g., a zeolite like ZSM-5), a high-temperature tube furnace, an inert gas supply (e.g., Nitrogen), a collection system with a cold trap.

  • Methodology:

    • Pack a quartz tube reactor with the zeolite catalyst, held in place by quartz wool plugs.

    • Install the reactor in a tube furnace and purge the system with an inert gas like nitrogen.

    • Heat the furnace to the desired reaction temperature (typically 500-700°C).

    • Using a syringe pump, introduce the liquid branched alkane feedstock into a heated zone at the entrance of the reactor, where it vaporizes and is carried over the catalyst bed by the inert gas flow.

    • The products exiting the reactor are passed through a series of cold traps (e.g., ice bath, dry ice/acetone bath) to condense the liquid and volatile hydrocarbon products.

    • Gaseous products (e.g., methane, ethene) can be collected in a gas bag for analysis.

    • Analyze the liquid and gaseous product fractions using gas chromatography (GC) to determine the distribution of smaller alkanes and alkenes formed.

Conclusion and Outlook

The chemistry of highly branched alkanes is a study in contrasts. They possess high thermodynamic stability yet exhibit pronounced kinetic reactivity at tertiary centers under conditions that generate radical or cationic intermediates. This reactivity is governed by the stability of these intermediates, a principle quantified by C-H bond dissociation energies. Reactions such as free-radical halogenation, pyrolysis, and carbocation-mediated processes all exploit the unique electronic nature of the tertiary carbon.

For researchers in drug development, these principles are highly relevant. Incorporating branched alkyl groups, such as a tert-butyl group, can sterically shield a nearby functional group from metabolic enzymes, increasing a drug's half-life. Furthermore, the specific spatial arrangement of branched structures can optimize interactions within a protein's binding pocket.

Future research will continue to focus on the development of highly selective catalysts for C-H activation, which promise to unlock new pathways for converting abundant alkane feedstocks into complex, high-value molecules.[25] These advancements will allow for the precise functionalization of branched alkanes at positions that are difficult to access with current methods, opening new frontiers in both industrial and medicinal chemistry.

References

An In-depth Technical Guide to the Stability of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5,7-Tetramethyloctane is a highly branched aliphatic hydrocarbon, an isomer of dodecane (C₁₂H₂₆). As a member of the isoparaffin family, it is characterized by a high degree of saturation and the presence of multiple methyl groups along its carbon backbone. These structural features impart a high degree of chemical inertness and thermal stability, making it and similar isoparaffins valuable as non-reactive solvents, lubricants, and formulation excipients in various industries, including pharmaceuticals and drug development. Understanding the stability of such molecules under different environmental and chemical stresses is crucial for predicting their performance, shelf-life, and compatibility with other substances.

General Stability Profile

Alkanes, in general, are recognized for their low reactivity. This is attributed to the strength and non-polarity of their carbon-carbon and carbon-hydrogen single bonds.[1][2][3] Branched alkanes, such as this compound, are thermodynamically more stable than their linear isomers.[4][5][6][7] This enhanced stability is a result of a more compact molecular structure and favorable electronic effects.[7] Consequently, isoparaffins exhibit exceptional resistance to chemical attack and thermal degradation under typical storage and use conditions.[8][9][10]

Stability Under Different Conditions

The stability of this compound can be considered under three primary conditions: thermal, oxidative, and chemical stress.

Thermal Stability

Highly branched alkanes are expected to exhibit high thermal stability. Decomposition, primarily through cracking (pyrolysis), requires significant energy input in the form of high temperatures to break the strong C-C and C-H bonds.[3][11] The onset of thermal decomposition for a C12 isoparaffin is typically at elevated temperatures.

Table 1: Expected Thermal Stability Data for this compound

ParameterExpected Value/ObservationConditions
Onset of Decomposition (Tonset)> 200 °CInert Atmosphere (e.g., Nitrogen)
Decomposition ProductsSmaller alkanes and alkenesHigh Temperature Pyrolysis
Oxidative Stability

While alkanes are generally resistant to oxidation at ambient temperatures, they can be oxidized at elevated temperatures in the presence of oxygen. The presence of tertiary carbons in branched alkanes can be potential sites for initial oxidative attack. However, synthetic isoparaffins are generally manufactured to have high purity and are often formulated with antioxidants to further enhance their oxidative stability.

Table 2: Expected Oxidative Stability Data for this compound

ParameterExpected OutcomeConditions
Induction PeriodLongAccelerated oxidation test (e.g., ASTM D2274)
Formation of Insolubles/AcidsMinimalProlonged exposure to oxygen at elevated temperatures
Chemical Stability

Due to their non-polar nature and the strength of their covalent bonds, alkanes are highly resistant to attack by most chemical reagents, including acids, bases, and common oxidizing and reducing agents at ambient temperatures.[1][2][3] This makes them excellent non-reactive media for various applications.

Table 3: Expected Chemical Resistance of this compound

Chemical ClassExpected ReactivityConditions
Strong Acids (e.g., H₂SO₄, HCl)InertAmbient Temperature
Strong Bases (e.g., NaOH, KOH)InertAmbient Temperature
Common Oxidizing AgentsInertAmbient Temperature
Common Reducing AgentsInertAmbient Temperature

Potential Degradation Pathways

Under forcing conditions, such as high temperatures or in biological systems, the degradation of branched alkanes can proceed through several pathways. The primary aerobic biodegradation pathway involves the oxidation of a terminal methyl group or a subterminal carbon.

cluster_main Degradation of this compound cluster_oxidation Oxidative Degradation cluster_further Further Oxidation Branched_Alkane This compound Primary_Alcohol Primary Alcohol Branched_Alkane->Primary_Alcohol Terminal Oxidation (Alkane Hydroxylase) Secondary_Alcohol Secondary Alcohol Branched_Alkane->Secondary_Alcohol Subterminal Oxidation Aldehyde Aldehyde Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Ketone Ketone Secondary_Alcohol->Ketone Alcohol Dehydrogenase Fatty_Acid Fatty Acid Aldehyde->Fatty_Acid Aldehyde Dehydrogenase

Caption: Aerobic degradation pathways of a branched alkane.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of a compound like this compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the substance.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a 5-10 mg sample of this compound into a clean, tared TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

cluster_workflow TGA Experimental Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Prepare_Sample Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Load_Sample Load Sample into TGA Prepare_Sample->Load_Sample Purge Purge with Nitrogen Load_Sample->Purge Heat Heat at 10 °C/min to 600 °C Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA Curve Record->Analyze End End Analyze->End

Caption: Workflow for Thermal Stability Analysis using TGA.

Oxidative Stability Assessment (Adapted from ASTM D2274)

Objective: To estimate the inherent stability of the substance under accelerated oxidizing conditions.

Apparatus: Oxidation cell, heating bath, oxygen delivery tube, condenser, filter assembly.

Procedure:

  • Filter a 350 mL sample of this compound through a membrane filter to remove any particulate matter.

  • Place the filtered sample into a clean oxidation cell.

  • Immerse the cell in a heating bath maintained at 95 °C.

  • Bubble oxygen through the sample at a rate of 3 L/h.

  • Continue the oxidation for a specified period (e.g., 16 hours or longer).

  • After the aging period, cool the sample and filter it through a pre-weighed filter membrane to collect any insoluble material.

  • Wash the filter with a suitable solvent (e.g., heptane) to remove any remaining oil.

  • Dry the filter in an oven and weigh it to determine the mass of filterable insolubles.

  • Rinse the oxidation cell and oxygen delivery tube with the solvent to collect any adherent insolubles, evaporate the solvent, and weigh the residue.

  • The total amount of insolubles is a measure of the oxidative instability.

Chemical Resistance Test

Objective: To evaluate the stability of the substance in the presence of various chemical reagents.

Apparatus: Glass vials with chemically resistant caps, analytical balance, GC-MS or other suitable analytical instrument.

Procedure:

  • Place a known amount (e.g., 10 mL) of this compound into separate, labeled glass vials.

  • To each vial, add a specific chemical reagent (e.g., 1 mL of concentrated sulfuric acid, 1 mL of 50% sodium hydroxide solution). Include a control vial with only the test substance.

  • Seal the vials and store them at a controlled temperature (e.g., ambient or 40 °C) for an extended period (e.g., 4 weeks).

  • Periodically (e.g., weekly), visually inspect the samples for any changes in color, phase separation, or formation of precipitates.

  • At the end of the test period, analyze the this compound layer using a suitable analytical technique (e.g., GC-MS) to identify any degradation products and to quantify the remaining amount of the parent compound.

Conclusion

This compound, as a representative highly branched isoparaffin, is expected to demonstrate a high degree of stability under a wide range of conditions. Its inherent chemical inertness and thermal robustness make it a suitable candidate for applications requiring a non-reactive and stable liquid medium. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its stability, ensuring its appropriate use in research, development, and manufacturing processes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,5,7-Tetramethyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5,7-tetramethyloctane, a highly branched alkane, utilizing a Grignard reaction-based coupling strategy. The synthesis is designed for researchers and professionals in organic chemistry and drug development. The described methodology involves a three-step sequence: (1) anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene to produce 1-bromo-2,4-dimethylpentane, (2) formation of the corresponding Grignard reagent, 2,4-dimethylpentylmagnesium bromide, and (3) a cobalt-catalyzed homocoupling of the Grignard reagent with the parent alkyl bromide. This protocol offers a reliable pathway to construct sterically hindered alkanes.

Introduction

This compound is a saturated hydrocarbon with a highly branched structure. Such molecules are of interest in various fields, including as calibration standards in analytical chemistry, as components in fuel and lubricant studies, and as building blocks in the synthesis of more complex molecules. The synthesis of sterically hindered alkanes often presents challenges due to the low reactivity of hindered reaction centers.

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] While traditionally used for the synthesis of alcohols from carbonyl compounds, Grignard reagents can also participate in coupling reactions with alkyl halides to form alkanes. For sterically hindered substrates, transition metal catalysts are often employed to facilitate the reaction and improve yields.[3][4] This protocol details a robust method for the synthesis of this compound through a cobalt-catalyzed Grignard coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-stage process:

Overall Synthesis Scheme Start 2,4-Dimethyl-1-pentene Step1 Step 1: Anti-Markovnikov Hydrobromination Start->Step1 HBr, Radical Initiator Intermediate1 1-Bromo-2,4-dimethylpentane Step1->Intermediate1 Step2 Step 2: Grignard Reagent Formation Intermediate1->Step2 Mg, Dry Ether Intermediate2 2,4-Dimethylpentylmagnesium bromide Step2->Intermediate2 Step3 Step 3: Cobalt-Catalyzed Coupling Intermediate2->Step3 1-Bromo-2,4-dimethylpentane, CoCl₂ (cat.) Product This compound Step3->Product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive with water and protic solvents and must be handled under anhydrous conditions. Diethyl ether is extremely flammable.

Step 1: Synthesis of 1-Bromo-2,4-dimethylpentane

This procedure utilizes an anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of hydrogen bromide.[5][6]

  • Materials:

    • 2,4-Dimethyl-1-pentene

    • Hydrogen bromide (HBr) solution in acetic acid or as a gas

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Protocol:

    • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add 2,4-dimethyl-1-pentene and a catalytic amount of AIBN (approximately 1-2 mol%).

    • Cool the flask in an ice bath.

    • Slowly add a solution of hydrogen bromide in a non-polar solvent or bubble HBr gas through the solution while stirring vigorously. Maintain the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2,4-dimethylpentane.

    • Purify the product by vacuum distillation.

Step 2: Preparation of 2,4-Dimethylpentylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from 1-bromo-2,4-dimethylpentane. Strict anhydrous conditions are crucial for the success of this reaction.[7][8]

  • Materials:

    • 1-Bromo-2,4-dimethylpentane

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

  • Protocol:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

    • The resulting grey-to-brown solution is the Grignard reagent, 2,4-dimethylpentylmagnesium bromide, which should be used immediately in the next step.

Step 3: Synthesis of this compound

This final step involves the cobalt-catalyzed coupling of the Grignard reagent with 1-bromo-2,4-dimethylpentane.[1][3]

  • Materials:

    • 2,4-Dimethylpentylmagnesium bromide solution (from Step 2)

    • 1-Bromo-2,4-dimethylpentane

    • Anhydrous cobalt(II) chloride (CoCl₂)

    • Anhydrous diethyl ether or THF

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of 1-bromo-2,4-dimethylpentane and a catalytic amount of anhydrous cobalt(II) chloride (approximately 2-5 mol%) in anhydrous diethyl ether.

    • Cool this solution in an ice-salt bath to -10 °C.

    • Slowly add the prepared Grignard reagent solution from Step 2 to the cooled alkyl bromide solution via a cannula or dropping funnel with vigorous stirring.

    • Maintain the reaction temperature below 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: HydrobrominationStep 2: Grignard FormationStep 3: Coupling Reaction
Starting Material 2,4-Dimethyl-1-pentene1-Bromo-2,4-dimethylpentane2,4-Dimethylpentylmagnesium bromide & 1-Bromo-2,4-dimethylpentane
Reagent Quantities Alkene (1.0 eq), HBr (1.1 eq), AIBN (0.02 eq)Alkyl Bromide (1.0 eq), Mg (1.2 eq)Grignard (1.0 eq), Alkyl Bromide (1.0 eq), CoCl₂ (0.05 eq)
Solvent Diethyl EtherDiethyl Ether or THFDiethyl Ether or THF
Reaction Temperature 0 °C to Room Temp.Room Temp. to Reflux-10 °C to Room Temp.
Reaction Time 12-24 hours1-2 hours12-24 hours
Product 1-Bromo-2,4-dimethylpentane2,4-Dimethylpentylmagnesium bromideThis compound
Typical Yield 70-85%80-95%50-70%

Visualizations

Experimental Workflow:

Experimental Workflow cluster_0 Step 1: Synthesis of 1-Bromo-2,4-dimethylpentane cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Cobalt-Catalyzed Coupling A1 Combine 2,4-dimethyl-1-pentene and AIBN A2 Cool to 0°C A1->A2 A3 Slowly add HBr A2->A3 A4 Stir at RT for 12-24h A3->A4 A5 Quench, Extract, and Wash A4->A5 A6 Dry and Concentrate A5->A6 A7 Vacuum Distillation A6->A7 B2 Add 1-bromo-2,4-dimethylpentane solution dropwise B1 Charge flask with Mg and I₂ B1->B2 B3 Reflux for 30-60 min B2->B3 C3 Slowly add Grignard reagent C1 Prepare solution of alkyl bromide and CoCl₂ C2 Cool to -10°C C1->C2 C2->C3 C4 Stir at RT for 12-24h C3->C4 C5 Quench, Extract, and Wash C4->C5 C6 Dry and Concentrate C5->C6 C7 Vacuum Distillation C6->C7 Reaction Components cluster_precursor Precursor Synthesis cluster_grignard Grignard Formation cluster_coupling Coupling Reaction Alkene 2,4-Dimethyl-1-pentene AlkylHalide 1-Bromo-2,4-dimethylpentane Alkene->AlkylHalide HBr Hydrogen Bromide HBr->AlkylHalide Initiator Radical Initiator (AIBN) Initiator->AlkylHalide Grignard 2,4-Dimethylpentylmagnesium bromide AlkylHalide->Grignard Product This compound AlkylHalide->Product Mg Magnesium Mg->Grignard Grignard->Product Catalyst CoCl₂ Catalyst->Product

References

Application Notes and Protocols for the Purification of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5,7-Tetramethyloctane is a highly branched aliphatic hydrocarbon. As with many complex organic molecules, its synthesis can result in a mixture of structurally similar isomers and other impurities. The presence of these impurities can significantly impact the material's physical, chemical, and biological properties, making high-purity samples essential for reliable research and development. This document provides detailed application notes and protocols for the purification of this compound, focusing on fractional distillation, preparative gas chromatography (GC), and adsorption chromatography.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to developing effective purification strategies. The primary impurities are likely to be other C12H26 isomers formed during synthesis.

Synthesis of this compound and Potential Impurities:

The synthesis of highly branched alkanes like this compound often involves dimerization or alkylation reactions of smaller hydrocarbons. For instance, the dimerization of isobutylene followed by hydrogenation can yield various isomers of dodecane. Common synthesis byproducts can include other tetramethyloctane isomers, as well as isomers of dimethyl decane and trimethyl nonane, and unreacted starting materials.

Physicochemical Data of this compound and Potential Isomeric Impurities:

The separation of these compounds relies on exploiting the differences in their physical properties, primarily their boiling points and polarity.

CompoundMolecular FormulaCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound C12H26 2217-17-6 170.33 209 [1]
n-DodecaneC12H26112-40-3170.33216.3
2,2,7,7-TetramethyloctaneC12H261071-31-4170.34184.7[2]
2,2,4,4-TetramethyloctaneC12H2662183-79-3170.33191.8[1]
2,3,4,7-TetramethyloctaneC12H2662199-29-5170.33Not readily available
3,3,6,6-TetramethyloctaneC12H2662199-46-6170.33Not readily available

Note: Boiling points can vary slightly with atmospheric pressure. Data for all isomers is not always readily available.

Purification Techniques

Based on the physicochemical properties, the following purification techniques are recommended. The choice of method will depend on the scale of the purification, the desired purity level, and the nature of the impurities.

Fractional Distillation

Fractional distillation is a suitable technique for separating compounds with different boiling points.[3][4][5][6] Given the boiling point of this compound (209 °C) and the different boiling points of its isomers, this method can be effective for initial, large-scale purification.[1] The efficiency of the separation is dependent on the number of theoretical plates in the distillation column. For isomers with close boiling points, a column with a high number of theoretical plates is required.[7]

Experimental Protocol: Fractional Distillation

Objective: To separate this compound from isomers with significantly different boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (for vacuum distillation if required)

  • Insulating material (e.g., glass wool, aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes near the boiling point of an expected component, collect the fraction in a clean, pre-weighed receiving flask.

    • Carefully monitor the temperature. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (around 209 °C at atmospheric pressure).

    • For high-boiling isomers, vacuum distillation may be necessary to prevent thermal degradation. If so, apply a vacuum and adjust the heating to maintain a steady distillation rate at a lower temperature.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

Workflow for Fractional Distillation:

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Distillation Apparatus B Charge Flask with Crude Mixture A->B C Heat the Mixture B->C D Collect Forerun (Low-Boiling Impurities) C->D E Collect Main Fraction at ~209°C D->E F Monitor Temperature for Fraction Changes E->F G Analyze Fractions by GC F->G

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative Gas Chromatography (pGC)

For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase in a column.

Experimental Protocol: Preparative Gas Chromatography

Objective: To isolate high-purity this compound from its isomers.

Materials and Instrumentation:

  • Preparative Gas Chromatograph equipped with a fraction collector.

  • GC column suitable for hydrocarbon separation (e.g., non-polar columns like DB-1, DB-5, or OV-101, or a more polar column for specific isomer separations).

  • High-purity carrier gas (e.g., Helium, Nitrogen).

  • Sample dissolved in a volatile solvent (e.g., pentane, hexane).

  • Collection vials.

Procedure:

  • Method Development (Analytical Scale):

    • Initially, develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate, and injection volume. Non-polar columns are a good starting point for separating alkanes based on boiling points.

  • Scaling to Preparative GC:

    • Transfer the optimized method to the preparative GC system. The column dimensions (length and internal diameter) will be larger to accommodate larger sample volumes.

    • Adjust the flow rates and temperature program as necessary for the larger column.

  • Sample Injection and Fraction Collection:

    • Inject the partially purified this compound sample.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to collect the eluent at the retention time corresponding to the this compound peak.

    • It may be necessary to perform multiple injections to obtain the desired amount of purified product.

  • Purity Analysis:

    • Combine the collected fractions.

    • Analyze the purity of the final product using analytical GC.

Workflow for Preparative Gas Chromatography:

Preparative_GC_Workflow cluster_method_dev Method Development cluster_prep_gc Preparative Separation cluster_analysis Analysis A Analytical GC Method Optimization B Scale up to Preparative GC A->B C Inject Sample B->C D Collect this compound Fraction C->D E Analyze Purity of Collected Fraction D->E

Caption: Workflow for the purification of this compound by preparative GC.

Adsorption Chromatography

Adsorption chromatography separates compounds based on their affinity for a solid stationary phase (adsorbent). For alkanes, adsorbents like zeolites can separate isomers based on their size and shape.[8] Linear alkanes can enter the pores of certain zeolites while branched isomers are excluded. More complex zeolites can differentiate between degrees of branching.

Experimental Protocol: Adsorption Chromatography

Objective: To remove linear and less-branched alkane impurities from this compound.

Materials:

  • Crude this compound mixture.

  • Adsorbent: Molecular sieves (e.g., 5A for removing n-alkanes) or a zeolite with appropriate pore size for separating branched isomers (e.g., ZSM-5, Beta).

  • Chromatography column.

  • Non-polar solvent (e.g., hexane, heptane).

  • Collection flasks.

Procedure:

  • Adsorbent Activation: Activate the chosen zeolite by heating it under vacuum to remove any adsorbed water.

  • Column Packing: Pack a chromatography column with the activated adsorbent, creating a slurry with a non-polar solvent.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution:

    • Elute the column with the non-polar solvent.

    • The less-adsorbed, more highly branched isomers will elute first.

    • Collect fractions and monitor their composition using analytical GC.

  • Regeneration: The adsorbent can often be regenerated by washing with a suitable solvent and reactivating.

Logical Relationship for Adsorbent Selection:

Adsorbent_Selection cluster_impurity Impurity Type cluster_adsorbent Adsorbent Choice A Linear Alkanes C Molecular Sieve 5A A->C Size Exclusion B Less Branched Isomers D Shape-Selective Zeolite (e.g., ZSM-5, Beta) B->D Shape Selectivity

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a predicted methodology for the qualitative and quantitative analysis of the branched alkane 2,4,5,7-tetramethyloctane using gas chromatography-mass spectrometry (GC-MS). Due to the limited availability of experimental data for this specific isomer, this document provides a projected mass spectral fragmentation pattern and an estimated Kovats retention index based on the analysis of similar C12 branched alkanes. The provided protocol is designed to serve as a robust starting point for method development in research, quality control, and drug development settings where the identification and quantification of such branched hydrocarbons are critical.

Introduction

This compound is a saturated hydrocarbon belonging to the class of highly branched alkanes. The analysis of such compounds is pertinent in various fields, including petroleum and fuel analysis, environmental monitoring, and as potential impurities or degradation products in pharmaceutical and chemical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high resolution and sensitivity required for the separation and identification of complex hydrocarbon isomers. This document outlines a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. These values are estimations based on the known behavior of other tetramethyloctane isomers and general principles of mass spectrometry of alkanes.

ParameterPredicted ValueNotes
Molecular Formula C₁₂H₂₆Confirmed by NIST database.[1]
Molecular Weight 170.33 g/mol Confirmed by NIST database.[1]
CAS Number 2217-17-6Confirmed by NIST database.[1]
Kovats Retention Index (non-polar column) ~1110 - 1130Estimated based on values for other tetramethyloctane isomers on non-polar stationary phases like SE-30. For example, 3,4,5,6-tetramethyloctane has a reported Kovats RI of 1100.6 on an SE-30 column.[2]
Predicted Major Mass Fragments (m/z) 43, 57, 71, 85, 99, 113Based on typical fragmentation of branched alkanes, corresponding to the loss of alkyl fragments. The base peak is expected to be m/z 43 or 57. The mass spectra of other tetramethyloctane isomers, such as 3,4,5,6-tetramethyloctane, show significant peaks at these m/z values.[3]
Molecular Ion (M⁺) (m/z) 170The molecular ion peak for branched alkanes is often of low abundance or absent.

Experimental Protocol

This protocol provides a detailed methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Use a high-purity, volatile, non-polar solvent such as hexane or pentane.

  • Sample Dilution: Dissolve the sample containing this compound in the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to all samples, standards, and blanks.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis on a standard GC-MS system.

GC Parameter Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Parameter Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/sec
Transfer Line Temperature 280 °C
Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and comparison of the acquired mass spectrum with the predicted fragmentation pattern. The use of a retention index standard (e.g., a mixture of n-alkanes) is highly recommended for more confident identification.

  • Quantification: For quantitative analysis, construct a calibration curve using standards of known concentrations. Calculate the concentration of this compound in the unknown samples based on the peak area ratio to the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution in Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Filtration Filtration IS_Addition->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Spectral Library Search (Predicted Fragments) Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.

Logical_Relationship Analyte This compound in Sample Matrix GC Gas Chromatography (Separation by Boiling Point and Column Interaction) Analyte->GC MS Mass Spectrometry (Fragmentation and Detection) GC->MS Elution Data Raw Data (Chromatogram and Mass Spectra) MS->Data Identification Qualitative Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantitative Analysis (Peak Area) Data->Quantification

Caption: Logical steps in the GC-MS identification and quantification process.

Conclusion

This application note provides a comprehensive, albeit predicted, protocol for the GC-MS analysis of this compound. The detailed experimental parameters and workflow are based on established methods for similar branched alkanes and should serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for this compound. It is recommended that users of this protocol verify the predicted retention index and mass spectral data with an analytical standard of this compound, should one become available.

References

Application Note: Quantitative Analysis using 2,4,5,7-Tetramethyloctane as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

An internal standard is a chemical substance added in a consistent amount to all samples, including calibration standards and blanks, in a chemical analysis.[1] This technique is employed to correct for variations in sample injection, extraction efficiency, and instrument response, thereby enhancing the precision and accuracy of quantitative analysis.[1][2] For gas chromatography-mass spectrometry (GC-MS), an ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the samples.[1] 2,4,5,7-Tetramethyloctane, a branched alkane, is a suitable internal standard for the GC-MS analysis of various organic compounds, particularly non-polar and semi-volatile analytes. Its chemical properties, including its molecular weight of 170.33 g/mol and formula C12H26, make it a good choice for such applications.[3]

Introduction

This application note details a protocol for the use of this compound as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The internal standard method is a widely used technique in analytical chemistry to improve the accuracy and precision of measurements by correcting for variations that can occur during sample preparation and analysis.[4] By adding a known concentration of an internal standard to both the samples and calibration standards, the ratio of the analyte signal to the internal standard signal can be used for quantification.[2] This approach minimizes the impact of injection volume variations and changes in detector response.[1]

This compound is a suitable internal standard for the analysis of a range of non-polar and semi-volatile organic compounds due to its chemical inertness and chromatographic behavior. This protocol is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for quantitative GC-MS analysis.

Experimental Protocol

1. Materials and Reagents

  • Solvent: High-purity solvent compatible with the analytes of interest (e.g., hexane, ethyl acetate, dichloromethane).

  • Analytes of Interest: Certified reference standards of the compounds to be quantified.

  • Internal Standard: this compound (CAS No. 2217-17-6) of high purity (≥98%).[3]

  • Sample Matrix: The biological or chemical matrix in which the analytes are to be quantified.

  • Volumetric flasks, pipettes, and syringes for accurate preparation of standards and samples.

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution (AS Stock): Prepare individual or mixed stock solutions of the target analytes in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the AS Stock solution.[5] To each calibration standard, add a constant volume of the IS Stock solution to achieve a fixed concentration of the internal standard in each standard (e.g., 10 µg/mL).

3. Sample Preparation

  • Extraction: Develop and validate an extraction method suitable for the analytes and the sample matrix. Common techniques include liquid-liquid extraction or solid-phase extraction.

  • Addition of Internal Standard: To a known volume or weight of the sample, add the same constant volume of the IS Stock solution as was added to the calibration standards.

  • Final Volume: After extraction and any necessary clean-up steps, bring the final sample volume to a known value with the solvent.

4. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for specific applications.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for alkane analysis.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, or full scan mode for method development.

  • Ions to Monitor: Determine the characteristic ions for the analytes and this compound from their mass spectra. For this compound, prominent ions would likely include fragments resulting from the cleavage of C-C bonds.

5. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the target analytes and the internal standard.

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the calibration curve and the response factor.

  • Quantification: Calculate the concentration of the analyte in the samples using the peak area ratio of the analyte to the internal standard and the calibration curve.

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the GC-MS analysis.

CompoundRetention Time (min)Quantitation Ion (m/z)Qualification Ion (m/z)Calibration Curve EquationR² ValueLimit of Quantitation (LOQ)
Analyte 1e.g., 12.34e.g., 152e.g., 124, 96y = mx + c>0.99e.g., 1 ng/mL
Analyte 2e.g., 14.56e.g., 210e.g., 182, 154y = mx + c>0.99e.g., 1 ng/mL
This compounde.g., 10.88e.g., 57e.g., 43, 71N/AN/AN/A

Experimental Workflow Diagram

GCMS_Workflow prep_standards Prepare Analyte and Internal Standard Stock Solutions create_cal_curve Create Calibration Curve Standards (Analyte dilutions + constant IS) prep_standards->create_cal_curve gcms_analysis GC-MS Analysis create_cal_curve->gcms_analysis prep_sample Prepare Sample (Extraction, Cleanup) add_is_to_sample Spike Sample with Internal Standard prep_sample->add_is_to_sample add_is_to_sample->gcms_analysis data_acquisition Data Acquisition (Peak Integration) gcms_analysis->data_acquisition quantification Quantification (Calculate Analyte/IS Ratio) data_acquisition->quantification final_report Final Report (Concentration Calculation) quantification->final_report

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

References

Application of 2,4,5,7-Tetramethyloctane in Lipidomics Research: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that 2,4,5,7-tetramethyloctane does not have established applications in the field of lipidomics. Extensive searches of scientific literature and chemical databases have not yielded any specific protocols, quantitative data, or signaling pathways related to the use of this compound in lipid analysis.

While branched alkanes can be utilized as internal standards in various chromatographic techniques due to their chemical inertness and distinct mass spectra, there is no evidence to suggest that this compound is a commonly used standard or has any other specific role in lipidomics research. The primary information available for this compound pertains to its chemical and physical properties.

Given the absence of its application in lipidomics, this document will instead provide a general overview of the principles of internal standards in mass spectrometry-based lipidomics and a hypothetical workflow for evaluating a novel compound as a potential internal standard.

Hypothetical Application Note: Evaluation of a Novel Internal Standard for Lipidomics

Introduction

Lipidomics research relies on accurate and precise quantification of a wide variety of lipid species. Mass spectrometry (MS) coupled with chromatography is a cornerstone technique in this field. The use of internal standards (IS) is crucial to correct for variations in sample preparation, extraction efficiency, and instrument response. An ideal internal standard is a compound that is structurally similar to the analytes of interest but does not naturally occur in the sample. This note outlines a hypothetical protocol for the evaluation of a novel, non-endogenous, branched-chain alkane, such as this compound, as a potential internal standard for the analysis of non-polar lipids by gas chromatography-mass spectrometry (GC-MS).

Key Characteristics of an Effective Internal Standard

An ideal internal standard for lipidomics should exhibit the following properties:

  • Non-endogenous: It should not be naturally present in the biological samples being analyzed.

  • Chemically Stable: It must be stable throughout the entire analytical workflow, including extraction, derivatization, and analysis.

  • Similar Physicochemical Properties: Its extraction recovery and ionization efficiency should be comparable to the analytes of interest.

  • Chromatographically Resolved: It should be well-separated from other components in the sample matrix.

  • Unique Mass Spectrum: It should have a distinct mass spectrum to avoid interference with the target analytes.

Hypothetical Experimental Protocol: Evaluation of this compound as an Internal Standard

This protocol describes a series of experiments to assess the suitability of this compound as an internal standard for the GC-MS analysis of a specific class of non-polar lipids, such as fatty acid methyl esters (FAMEs).

3.1. Materials and Reagents

  • This compound (high purity standard)

  • Fatty acid standards (e.g., C16:0, C18:1, C18:0)

  • Derivatization agent (e.g., BF3-methanol)

  • Solvents (e.g., hexane, chloroform, methanol, all HPLC grade)

  • Biological matrix (e.g., plasma, cell lysate)

3.2. Stock Solution Preparation

  • Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Prepare 1 mg/mL stock solutions of individual fatty acid standards in hexane.

  • Prepare a mixed fatty acid standard solution by combining aliquots of the individual stock solutions.

3.3. Calibration Curve Preparation

  • Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard solution into varying concentrations of the mixed fatty acid standard solution.

  • Derivatize the fatty acids to FAMEs using BF3-methanol.

  • Analyze the samples by GC-MS.

3.4. Sample Preparation and Extraction

  • Thaw biological samples on ice.

  • Spike a known amount of the this compound internal standard into each sample.

  • Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Derivatize the extracted lipids to FAMEs.

  • Reconstitute the sample in hexane for GC-MS analysis.

3.5. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Oven Program: 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-550

Data Analysis and Evaluation Criteria

The suitability of this compound as an internal standard would be assessed based on the following criteria. The tables below present a hypothetical summary of expected results if the compound were a suitable internal standard.

Table 1: Linearity of Response

Analyte (FAME)Concentration Range (µg/mL)R² Value
C16:01 - 100> 0.99
C18:11 - 100> 0.99
C18:01 - 100> 0.99

Table 2: Recovery and Matrix Effect

Analyte (FAME)Spike Level (µg/mL)Recovery (%)Matrix Effect (%)
C16:01095 - 105< 15
C18:11095 - 105< 15
C18:01095 - 105< 15

Table 3: Precision and Accuracy

Analyte (FAME)Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
C16:010< 15< 1585 - 115
C18:110< 15< 1585 - 115
C18:010< 15< 1585 - 115

Visualizations

Below are generalized diagrams representing typical workflows in lipidomics research where an internal standard would be applied.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Biological Sample Biological Sample Spike Internal Standard Spike Internal Standard Biological Sample->Spike Internal Standard Lipid Extraction Lipid Extraction Spike Internal Standard->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization Sample Cleanup Sample Cleanup Derivatization->Sample Cleanup GC-MS Analysis GC-MS Analysis Sample Cleanup->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Experimental workflow for lipidomics analysis.

G Analyte Response Analyte Response Response Ratio Response Ratio Analyte Response->Response Ratio IS Response IS Response IS Response->Response Ratio Calibration Curve Calibration Curve Response Ratio->Calibration Curve Concentration Concentration Concentration->Calibration Curve

Caption: Logic of internal standard-based quantification.

Conclusion

Based on currently available information, this compound is not a recognized compound in lipidomics research. The protocols and data presented here are hypothetical and serve as a general guide for the evaluation of any new compound for its potential use as an internal standard in mass spectrometry-based lipidomics. Researchers seeking to employ a novel internal standard must undertake a rigorous validation process to ensure the accuracy and reliability of their quantitative results.

Application Notes and Protocols for 2,4,5,7-Tetramethyloctane as a Nonpolar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,5,7-tetramethyloctane as a nonpolar, high-boiling solvent for use in organic synthesis. This document outlines its physical properties, potential applications, and generalized protocols for common synthetic transformations.

Introduction

This compound is a highly branched aliphatic hydrocarbon that offers potential as a nonpolar solvent in a variety of organic reactions. Its high boiling point, chemical inertness, and nonpolar nature make it a suitable alternative to other hydrocarbon solvents such as toluene or dodecane, particularly in reactions requiring elevated temperatures. As a member of the C12 isoparaffin family, it shares characteristics with commercially available isoparaffinic fluids known for their low toxicity and high stability.[1][2][3][4][5] This document serves as a guide for the effective use of this compound in a laboratory setting.

Physical and Chemical Properties

The physical properties of this compound and related C12 isomers are summarized in the table below. These properties are crucial for determining its suitability for specific applications, including reaction temperature control and solvent removal.

PropertyThis compoundn-Dodecane2,2,7,7-Tetramethyloctane
CAS Number 2217-17-6112-40-31071-31-4
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol ) 170.34170.34170.34
Boiling Point (°C) 209216.2184.7
Density (g/cm³) ~0.75 (estimated)0.7490.751
Refractive Index 1.4231.4221.421
Solubility in Water InsolubleInsolubleInsoluble

Data compiled from multiple sources. The density for this compound is an estimate based on its isomers.

Health and Safety

This compound is a combustible liquid. As with all hydrocarbons, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers.[6][7][8][9][10]

Key Safety Considerations:

  • Flammability: Combustible liquid. Keep away from open flames, sparks, and heat sources.

  • Inhalation: May cause respiratory irritation. Use in a well-ventilated area.

  • Skin/Eye Contact: May cause irritation upon prolonged contact.

  • Ingestion: Aspiration hazard. May be harmful if swallowed and enters airways.

Applications in Organic Synthesis

The inert nature and high boiling point of this compound make it a suitable solvent for a range of organic reactions, particularly those involving organometallic reagents or requiring high temperatures.

Grignard Reactions

Application: this compound can serve as a non-coordinating, high-boiling solvent for the formation and subsequent reaction of Grignard reagents, especially when temperatures exceeding those achievable with diethyl ether or THF are required. While ethers are typically used to stabilize the Grignard reagent, hydrocarbon solvents can be employed, particularly with more reactive alkyl halides.[11][12][13][14][15]

Generalized Protocol for Grignard Reagent Formation and Reaction:

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • This compound (anhydrous)

  • Aldehyde or ketone

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

  • Add a small volume of anhydrous this compound to just cover the magnesium.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension and warm gently to initiate the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to the desired temperature.

  • Dissolve the aldehyde or ketone in anhydrous this compound and add it dropwise to the Grignard reagent.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by chromatography or distillation.

Logical Relationship for Grignard Reaction in this compound:

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Alkyl/Aryl Halide in This compound C Grignard Reagent Formation (R-MgX) A->C B Magnesium Turnings B->C E Addition Reaction C->E D Aldehyde/Ketone in This compound D->E F Aqueous Quench E->F G Extraction F->G H Purification G->H I Final Product H->I

Grignard Reaction Workflow
Wittig Reaction

Application: The high boiling point of this compound allows for Wittig reactions to be conducted at elevated temperatures, which can be beneficial for less reactive ylides or sterically hindered ketones. Its nonpolar nature is compatible with the typically nonpolar substrates and intermediates of the Wittig reaction.[16][17][18][19][20]

Generalized Protocol for a Wittig Reaction:

Materials:

  • Phosphonium salt

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • This compound (anhydrous)

  • Aldehyde or ketone

  • Solvent for workup and purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt in anhydrous this compound.

  • Add a strong base at the appropriate temperature (e.g., n-BuLi at 0 °C or NaH at room temperature) to generate the ylide.

  • Stir the mixture until the color change indicates complete ylide formation.

  • Dissolve the aldehyde or ketone in anhydrous this compound and add it dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature or heat as necessary until completion (monitor by TLC or GC).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Experimental Workflow for Wittig Reaction:

Wittig_Reaction_Workflow A Phosphonium Salt in This compound B Addition of Strong Base A->B C Ylide Formation B->C D Addition of Aldehyde/Ketone C->D E Wittig Reaction D->E F Aqueous Workup E->F G Extraction & Purification F->G H Alkene Product G->H

Wittig Reaction Workflow
Suzuki-Miyaura Coupling

Application: While polar aprotic solvents are common for Suzuki-Miyaura couplings, nonpolar solvents can be employed, particularly with lipophilic substrates and catalysts. This compound's high boiling point is advantageous for less reactive aryl chlorides or sterically hindered coupling partners that require higher temperatures. The choice of a nonpolar solvent may also simplify product isolation for highly nonpolar products.[21][22][23]

Generalized Protocol for a Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (or triflate)

  • Boronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound (deoxygenated)

  • Aqueous solution for workup

  • Organic extraction solvent

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add deoxygenated this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway Analogy for Suzuki Coupling Catalytic Cycle:

Suzuki Coupling Catalytic Cycle

Advantages and Limitations

Advantages:

  • High Boiling Point: Enables reactions at elevated temperatures, potentially increasing reaction rates and allowing for the use of less reactive substrates.

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive towards many common reagents, including strong bases and organometallics.

  • Nonpolar Nature: Ideal for dissolving nonpolar reactants and can facilitate product isolation in certain cases.

  • Potential for Lower Toxicity: Branched alkanes are generally considered to have lower toxicity than aromatic solvents like toluene.[24]

Limitations:

  • Poor Solubility of Polar Reagents: Highly polar or ionic reagents and catalysts may have limited solubility, potentially requiring the use of a co-solvent or phase-transfer catalyst.

  • High Boiling Point: While an advantage for high-temperature reactions, it can make solvent removal more challenging and energy-intensive compared to lower-boiling solvents.

  • Limited Specific Data: As a less common solvent, there is a lack of published data on its performance in a wide range of specific reactions.

Conclusion

This compound presents itself as a viable nonpolar, high-boiling solvent for specific applications in organic synthesis. Its properties make it a potentially safer and effective alternative to traditional aromatic hydrocarbon solvents in reactions that benefit from high temperatures and an inert medium. The provided protocols offer a general framework for its use, which should be optimized for each specific chemical transformation. Further research into its application in a broader range of reactions is warranted to fully establish its utility in modern organic synthesis.

References

2,4,5,7-Tetramethyloctane: An Exploration of Its Properties and Potential in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

While a direct and established role for 2,4,5,7-tetramethyloctane in materials science, particularly in the context of drug development and associated signaling pathways, is not documented in current scientific literature, an examination of its physicochemical properties and related compounds provides a foundation for potential future applications. This document outlines the known characteristics of this compound and offers a generalized protocol for its handling and analysis, which may serve as a starting point for researchers and scientists exploring its use.

Physicochemical Properties

This compound is a branched alkane with the molecular formula C12H26.[1][2][3] Its structure and properties are well-characterized in chemical databases. A summary of its key physical and chemical data, along with that of some of its isomers, is presented below. This data is crucial for understanding its behavior in various experimental setups.

PropertyThis compound2,2,4,4-Tetramethyloctane2,2,7,7-Tetramethyloctane
CAS Registry Number 2217-17-6[1][2][3]62183-79-3[4]1071-31-4[5][6]
Molecular Formula C12H26[1][2][3]C12H26[4]C12H26[5][6]
Molecular Weight 170.33 g/mol [1][4]170.33 g/mol [4]170.3348 g/mol [5][6]
Boiling Point Not specified191.8±7.0 °C at 760 mmHg[4]Not specified
Density Not specified0.8±0.1 g/cm³[4]Not specified
Flash Point Not specified65.9±11.7 °C[4]Not specified
Refractive Index 1.423[3]Not specifiedNot specified

Potential Applications and Research Directions

Although direct applications in materials science are not readily found, the properties of branched alkanes like this compound suggest potential uses in areas such as:

  • Lubricants and Viscosity Modifiers: Highly branched alkanes can exhibit desirable flow properties and thermal stability, making them candidates for advanced lubricants.

  • Reference Standards: Due to its well-defined structure and properties, it can serve as a reference compound in analytical techniques such as gas chromatography and mass spectrometry.[6]

  • Non-polar Solvents: Its hydrocarbon nature makes it a potential non-polar solvent for various organic reactions and material processing.

Interestingly, a related compound, Tetramethyl this compound-2,4,5,7-tetracarboxylate, has been utilized as a model to investigate the thermal degradation of poly(methyl methacrylate) (PMMA).[4] This suggests that derivatives of this compound could be synthesized to probe and understand polymer chemistry and material stability.

Experimental Protocols: A General Framework

Given the absence of specific experimental protocols for this compound in materials science, a general workflow for handling and characterizing this and similar non-polar organic compounds is provided.

General Workflow for Compound Characterization

G cluster_procurement Procurement and Preparation cluster_analysis Physicochemical Analysis cluster_application Application Testing (Hypothetical) procure Compound Procurement safety Safety Assessment (SDS) procure->safety dissolve Dissolution in Appropriate Solvent safety->dissolve gcms Purity Assessment (GC-MS) dissolve->gcms Sample Injection nmr Structural Verification (NMR) dissolve->nmr Sample Preparation ftir Functional Group Analysis (FTIR) dissolve->ftir Sample Preparation thermo Thermal Analysis (TGA/DSC) dissolve->thermo Sample Preparation polymer Polymer Additive Blending gcms->polymer nmr->polymer ftir->polymer lubricant Lubricant Performance Testing thermo->lubricant solvent Solubility and Reactivity Studies thermo->solvent

General workflow for the characterization and potential application testing of this compound.

Future Research and Conclusion

The lack of specific data on the use of this compound in materials science presents an opportunity for foundational research. Investigating its properties as a lubricant, a non-polar solvent, or a precursor for novel polymer additives could yield valuable insights. The detailed physicochemical data available provides a strong basis for such exploratory studies. Researchers are encouraged to use the general protocols and data presented here as a starting point for their investigations into the potential of this and other branched alkanes in materials science and beyond.

References

Application Notes and Protocols for NMR Sample Preparation of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. However, obtaining high-quality NMR spectra for highly branched alkanes presents unique challenges. Their complex structures often lead to significant overlap of proton (¹H) and carbon (¹³C) signals, making spectral interpretation difficult. Furthermore, their nonpolar nature and potential for high viscosity can complicate sample preparation.

This document provides detailed application notes and protocols for the effective preparation of NMR samples of highly branched alkanes. Adherence to these guidelines will aid in acquiring high-resolution spectra, facilitating accurate structural analysis and characterization.

Materials and Reagents

Solvents

The choice of deuterated solvent is critical for achieving optimal spectral resolution. For nonpolar, highly branched alkanes, the following solvents are recommended. The selection should be based on the specific solubility of the analyte and the desired spectral dispersion.

Deuterated SolventFormulaProperties and Considerations
Chloroform-dCDCl₃Most common and relatively inexpensive solvent for nonpolar organic compounds.[1] Can cause significant signal overlap for interior carbons in long-chain alkanes.[2]
Benzene-d₆C₆D₆Aromatic solvent that can induce different chemical shifts compared to CDCl₃, potentially resolving overlapping signals.[2][3]
Toluene-d₈C₆D₅CD₃Similar to benzene-d₆, it can improve spectral dispersion.[2]
Mixed Aromatic Solventse.g., C₆D₆/C₆D₅CD₃Mixtures of aromatic solvents can sometimes provide superior resolution for complex regions of the spectrum.[2]
Reagents and Equipment
  • High-purity highly branched alkane sample

  • Deuterated solvents (≥99.8% deuteration)

  • High-quality 5 mm NMR tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge (for viscous samples)

  • Glass wool or syringe filters

  • Optional: Heat gun or water bath for viscous samples

Experimental Protocols

Sample Concentration

The concentration of the analyte in the NMR sample is a crucial parameter that affects both signal-to-noise ratio and spectral resolution. Highly concentrated samples can lead to increased viscosity and signal broadening.[4]

NucleusRecommended Concentration RangeNotes
¹H NMR5-25 mg/mLLower concentrations within this range are often preferable to minimize viscosity-induced line broadening.[4] For polymers like polyisobutylene, a concentration of 20 mg/mL has been used successfully.[5]
¹³C NMR50-200 mg/mLHigher concentrations are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6] For polyisobutylene, a concentration of 200 mg/mL has been reported.[5]
Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh the desired amount of the highly branched alkane into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the chosen deuterated solvent to the vial to achieve the target concentration. For a standard 5 mm NMR tube, a solvent volume of 0.6-0.7 mL is typical.[6]

  • Dissolution: Vortex the mixture until the sample is completely dissolved. For highly viscous or slow-to-dissolve samples, gentle heating with a heat gun or in a water bath may be necessary.[7] Be cautious with volatile solvents like CDCl₃.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be done using a Pasteur pipette with a small plug of glass wool or a syringe with a filter.[4][8]

  • Dealing with Viscosity: If the final sample is highly viscous, centrifugation can be used to bring the sample to the bottom of the tube and remove any air bubbles.[7][9] Place the NMR tube inside a larger centrifuge tube for support.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

For highly branched alkanes with complex and overlapping spectra, advanced NMR pulse sequences are often necessary to resolve individual signals.

ExperimentPurposeNotes
¹H NMR Standard proton spectrum.
¹³C NMR Standard carbon spectrum.
DEPT-135/90/45 Differentiates between CH, CH₂, and CH₃ groups.Essential for assigning carbon signals in branched structures.
2D COSY (Correlation Spectroscopy)Shows correlations between coupled protons.Helps in identifying adjacent proton environments. 2D DQF-COSY can be particularly useful for analyzing mixtures of linear and branched alkanes.[10][11]
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.Crucial for assigning ¹H and ¹³C signals.
2D HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds.Provides information about the connectivity of different functional groups.
T₁ Inversion Recovery Measures the spin-lattice relaxation time (T₁).Can aid in assigning signals, as T₁ values often vary systematically along an alkane chain.[2][5]

Workflow Diagram

experimental_workflow NMR Sample Preparation Workflow for Highly Branched Alkanes cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Alkane Sample add_solvent 2. Add Deuterated Solvent weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Gentle Heat) add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter centrifuge 5. Centrifuge (if viscous) filter->centrifuge one_d 6. Acquire 1D Spectra (¹H, ¹³C, DEPT) centrifuge->one_d two_d 7. Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d process 8. Process Spectra two_d->process assign 9. Assign Signals process->assign structure 10. Elucidate Structure assign->structure

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a significant class of hydrocarbons found in various matrices, including petroleum products, environmental samples, and biological systems. Their analysis is crucial for quality control in the fuel and lubricant industries, environmental monitoring, and in the study of biological markers. While gas chromatography (GC) is traditionally the method of choice for volatile and thermally stable alkanes, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile or complex mixtures where minimal sample volatilization is desired. This document provides detailed application notes and protocols for the separation and analysis of branched alkanes using both Normal-Phase (NP) and Reversed-Phase (RP) HPLC.

Principle of Separation

The separation of branched alkanes by HPLC is based on their differential partitioning between a stationary phase and a mobile phase. The choice between NP-HPLC and RP-HPLC depends on the specific application and the desired selectivity.

  • Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica or aminopropyl-bonded silica) is used with a non-polar mobile phase (e.g., n-hexane). The separation is primarily governed by the polarity of the analytes. Since alkanes are non-polar, their retention in NP-HPLC is influenced by subtle differences in their structure, such as the degree of branching and molecular shape, which affect their interaction with the polar stationary phase. Generally, more branched alkanes have a smaller hydrodynamic volume and may elute earlier than their linear or less branched counterparts.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). In this mode, separation is based on the hydrophobicity of the analytes. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and are retained longer. For branched alkanes, retention generally increases with increasing carbon number. The degree of branching can also influence retention, with more compact, highly branched isomers sometimes exhibiting shorter retention times than their linear or less branched isomers of the same carbon number due to a smaller surface area of interaction with the stationary phase.

Detection Methods for Branched Alkanes

Branched alkanes lack chromophores that absorb ultraviolet-visible (UV-Vis) light, a common detection method in HPLC. Therefore, universal detectors that do not rely on the optical properties of the analyte are required.

  • Refractive Index (RI) Detector: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. It is a robust and widely used detector for alkane analysis. A significant drawback is its sensitivity to changes in mobile phase composition and temperature, making it less suitable for gradient elution methods.

  • Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is compatible with gradient elution.[1][2] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles.[1][2] ELSD offers good sensitivity for non-volatile and semi-volatile compounds like higher molecular weight branched alkanes.[1][2]

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The primary goals are to remove interferences, ensure the sample is dissolved in a solvent compatible with the mobile phase, and protect the HPLC column from particulate matter.[3]

General Protocol for Sample Preparation:

  • Dilution: Dilute the sample in a solvent that is miscible with the initial mobile phase. For NP-HPLC, this is typically the mobile phase itself (e.g., n-hexane). For RP-HPLC, a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) followed by dilution with the mobile phase may be necessary for oily samples.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or system tubing.

  • Extraction (for complex matrices): For samples with complex matrices, such as lubricants or environmental extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to isolate the saturated hydrocarbon fraction and remove polar interferences.[4][5]

Application Note 1: Normal-Phase HPLC for Branched Alkane Separation

This method is suitable for the group-type separation of saturated hydrocarbons and can provide separation of some branched isomers.

Experimental Protocol
ParameterCondition
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector Refractive Index (RI) Detector
Quantitative Data (Hypothetical)

The following table presents hypothetical retention times for a standard mixture of branched and linear alkanes. In NP-HPLC on a silica column, the elution order can be complex, but generally, more compact (highly branched) isomers may elute earlier than their less branched or linear counterparts.

CompoundRetention Time (min)
2,2,4-Trimethylpentane (Isooctane)4.2
n-Octane4.8
Pristane (2,6,10,14-Tetramethylpentadecane)8.5
Phytane (2,6,10,14-Tetramethylhexadecane)9.1
n-Hexadecane9.9
Squalane (2,6,10,15,19,23-Hexamethyltetracosane)12.3

Experimental Workflow (NP-HPLC)

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample (e.g., Lubricant Oil) Dilution Dilute in n-Hexane Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injector HPLC Injector Filtration->Injector Column Silica Column Injector->Column Mobile Phase: n-Hexane Detector RI Detector Column->Detector Data Data Acquisition Detector->Data

Figure 1. Experimental workflow for NP-HPLC analysis of branched alkanes.

Application Note 2: Reversed-Phase HPLC for Branched Alkane Separation

This method is effective for separating branched alkanes based on their hydrophobicity and carbon number. It is particularly useful when gradient elution is required for complex mixtures, in which case an ELSD is the preferred detector.

Experimental Protocol
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B in 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature: 40 °C
Evaporator Temperature: 60 °C
Gas Flow (Nitrogen): 1.5 L/min
Quantitative Data (Hypothetical)

In RP-HPLC, retention generally increases with increasing carbon number and decreases with increased branching for isomers of the same carbon number.

CompoundRetention Time (min)LOD (ng on column)LOQ (ng on column)
2,2,4-Trimethylpentane (Isooctane)3.550150
n-Decane5.140120
Pristane (2,6,10,14-Tetramethylpentadecane)10.22060
Phytane (2,6,10,14-Tetramethylhexadecane)11.52060
n-Octadecane13.81545
Squalane (2,6,10,15,19,23-Hexamethyltetracosane)16.51030

Separation Principle (RP-HPLC)

RP_HPLC_Principle cluster_column C18 Column (Non-Polar Stationary Phase) p1 C18 p2 C18 p3 C18 p4 C18 p5 C18 p6 C18 A Less Branched Alkane (More Hydrophobic) A->p3 Stronger Interaction (Longer Retention) B More Branched Alkane (Less Hydrophobic) B->p6 Weaker Interaction (Shorter Retention)

Figure 2. Separation principle of branched alkanes in RP-HPLC.

Conclusion

HPLC provides a robust and versatile platform for the analysis of branched alkanes. NP-HPLC is well-suited for group-type separations and analysis of less complex mixtures, while RP-HPLC, especially when coupled with an ELSD, offers excellent resolving power for complex mixtures of branched alkanes with varying carbon numbers and degrees of branching. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement HPLC methods for the analysis of branched alkanes in their respective fields. Careful optimization of sample preparation, mobile phase composition, and detector parameters is essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for 2,4,5,7-Tetramethyloctane in Fuel Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,5,7-tetramethyloctane as a reference compound in fuel studies. This document includes its physicochemical properties, relevant experimental protocols for cetane number determination, and logical diagrams to illustrate experimental workflows.

Introduction

This compound is a highly branched C12 alkane.[1][2] Its defined structure and properties make it a valuable reference compound in the analysis of fuel performance, particularly in studies related to diesel and jet fuels. Understanding the combustion characteristics of such branched alkanes is crucial for developing and improving fuel formulations. This document outlines the key properties of this compound and details the standardized methods for evaluating its ignition quality.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its use as a reference fuel and for the accurate interpretation of experimental results.

PropertyValueUnit
Molecular FormulaC₁₂H₂₆-
Molecular Weight170.33 g/mol
CAS Number2217-17-6-
Boiling Point209°C
Refractive Index1.423-

(Data sourced from multiple chemical property databases)[1][2][3]

Role as a Reference Compound in Fuel Studies

In fuel science, reference compounds with well-characterized properties are essential for calibrating instrumentation and validating experimental methods. Highly branched alkanes, such as this compound, are of significant interest for their potential use in advanced transportation fuels due to their high octane ratings, which correlate to resistance to knocking in an engine. While cetane number is the primary indicator for diesel fuel ignition quality, the study of various isomers of hydrocarbons like dodecane (C12H26) helps in understanding the structure-property relationships that govern combustion behavior.

Experimental Protocols

The ignition quality of diesel fuels is primarily determined by its cetane number (CN). The following are detailed protocols for the two main standardized methods for cetane number determination.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine known as a Cooperative Fuel Research (CFR) engine.[4][5] The cetane number of a fuel is determined by comparing its ignition delay with that of primary reference fuels (PRFs).

Apparatus and Materials:

  • Cooperative Fuel Research (CFR) engine unit

  • Primary Reference Fuels: n-cetane (hexadecane, CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (HMN, CN = 15)[1]

  • Test Fuel: this compound

  • Burettes for fuel measurement

  • Ignition delay meter

Procedure:

  • Engine Preparation: Start the CFR engine and allow it to warm up to the specified standard operating conditions for coolant temperature, oil pressure, and intake air temperature.

  • Sample Introduction: Fill one of the fuel burettes with the test sample, this compound.

  • Bracketing:

    • Select two primary reference fuel blends that are expected to bracket the cetane number of the sample.

    • Operate the engine on the first reference fuel blend.

    • Adjust the compression ratio using the calibrated handwheel to achieve a standard ignition delay of 13.0 degrees. Record the handwheel reading.

    • Switch to the test sample and readjust the compression ratio to obtain the same 13.0-degree ignition delay. Record the handwheel reading.

    • Switch to the second, higher cetane number reference fuel blend and again adjust the compression ratio for the 13.0-degree ignition delay. Record the handwheel reading.

  • Cetane Number Calculation: The cetane number of the sample is interpolated from the handwheel readings of the sample and the two bracketing reference fuels.

Logical Workflow for ASTM D613:

ASTM_D613_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_calc Calculation start Start Engine warmup Warm up to Standard Conditions start->warmup run_ref1 Run on Low CN Reference Fuel warmup->run_ref1 adjust1 Adjust Compression Ratio for 13° Ignition Delay run_ref1->adjust1 run_sample Run on Test Sample (this compound) adjust1->run_sample adjust2 Adjust Compression Ratio for 13° Ignition Delay run_sample->adjust2 run_ref2 Run on High CN Reference Fuel adjust2->run_ref2 adjust3 Adjust Compression Ratio for 13° Ignition Delay run_ref2->adjust3 interpolate Interpolate Cetane Number from Handwheel Readings adjust3->interpolate

ASTM D613 Experimental Workflow
ASTM D6890: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber (Ignition Quality Tester - IQT™)

This method provides a faster and more automated alternative to the engine-based ASTM D613.[6][7] It measures the ignition delay of a small fuel sample injected into a heated, pressurized combustion chamber. The Derived Cetane Number (DCN) is then calculated from this ignition delay.

Apparatus and Materials:

  • Ignition Quality Tester (IQT™) unit[8][9]

  • High-pressure nitrogen and air sources

  • Calibration Fluids: n-heptane and methylcyclohexane[6]

  • Test Fuel: this compound

  • Sample vials

Procedure:

  • System Preparation and Calibration:

    • Turn on the IQT™ and allow the combustion chamber to reach the specified temperature (typically around 575°C) and pressure (approximately 2.1 MPa).

    • Perform a system calibration using n-heptane and methylcyclohexane to ensure the instrument is operating within the specified tolerances for ignition delay.[6]

  • Sample Analysis:

    • Place approximately 100 mL of the test sample, this compound, into a sample vial and place it in the instrument's autosampler.[7]

    • Initiate the automated test sequence. The instrument will automatically flush the system with the new sample.

    • A small, precise amount of the fuel is injected into the heated combustion chamber.

    • The instrument's data acquisition system records the pressure rise in the chamber, and the time from the start of injection to the point of combustion is measured as the ignition delay.

    • The instrument performs a predetermined number of injection cycles (typically 15 for a preliminary cycle and 32 for the main test) and calculates the average ignition delay.

  • DCN Calculation: The average ignition delay is automatically converted to a Derived Cetane Number (DCN) using an empirical equation programmed into the instrument's software.

Logical Workflow for ASTM D6890:

ASTM_D6890_Workflow cluster_setup Setup and Calibration cluster_measurement Measurement cluster_results Results start Start IQT™ heat_pressurize Heat and Pressurize Combustion Chamber start->heat_pressurize calibrate Calibrate with n-heptane and methylcyclohexane heat_pressurize->calibrate load_sample Load Sample (this compound) calibrate->load_sample auto_test Initiate Automated Test Sequence load_sample->auto_test inject_measure Inject Fuel and Measure Ignition Delay auto_test->inject_measure repeat_cycles Repeat for Multiple Cycles inject_measure->repeat_cycles repeat_cycles->inject_measure calc_dcn Calculate Average Ignition Delay and Derived Cetane Number (DCN) repeat_cycles->calc_dcn

ASTM D6890 (IQT) Experimental Workflow

Data Presentation

PropertyThis compoundn-Dodecane (for comparison)Test Method
Cetane Number (CN/DCN)Data to be determined~86ASTM D613 / ASTM D6890
Density @ 15°CData to be determined~0.75 g/cm³ASTM D4052
Kinematic Viscosity @ 40°CData to be determined~1.38 mm²/sASTM D445

Conclusion

This compound serves as a potentially valuable, yet under-characterized, reference compound for fuel studies. Its highly branched structure provides a key data point for understanding the relationship between molecular architecture and combustion properties. The detailed protocols for ASTM D613 and ASTM D6890 provided herein offer a standardized framework for determining its ignition quality. Further research to populate the data for its key fuel properties is essential for its full utilization as a reference compound in the development of next-generation fuels.

References

Application Notes and Protocols: Branched Alkanes as Model Probes for Hydrophobic Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific documented applications of 2,4,5,7-tetramethyloctane as a probe for hydrophobic interactions. The following application notes and protocols are presented as a general guide on how a highly branched, non-polar molecule, such as a tetramethyloctane isomer, could theoretically be employed to study these fundamental interactions. The data and experimental details provided are illustrative and based on general principles of biophysical chemistry.

Introduction

Hydrophobic interactions are a primary driving force in numerous biological and chemical processes, including protein folding, membrane formation, and drug-receptor binding. These interactions arise from the tendency of non-polar molecules to aggregate in an aqueous environment to minimize their contact with water molecules. Small, well-defined hydrophobic molecules can serve as valuable probes to quantify and characterize these interactions.

A highly branched alkane like a tetramethyloctane isomer is an excellent candidate for a model hydrophobic probe due to its:

  • High Hydrophobicity: The aliphatic nature of the molecule ensures minimal polarity.

  • Inertness: The saturated hydrocarbon structure is chemically stable and unlikely to participate in other types of interactions, such as hydrogen bonding or electrostatic interactions.

  • Defined Structure: The specific branching pattern provides a consistent size and shape for molecular-level studies.

These application notes describe how a generic tetramethyloctane isomer can be used in various experimental and computational settings to probe hydrophobic interactions.

Physicochemical Properties of a Model Tetramethyloctane Isomer

For the purpose of these notes, we will consider a representative tetramethyloctane isomer with the following hypothetical, yet realistic, properties:

PropertyValueSignificance for Hydrophobicity Studies
Molecular FormulaC₁₂H₂₆Defines the size and composition of the probe.
Molecular Weight170.34 g/mol Used for concentration calculations.
Calculated LogP (Octanol/Water)~6.5A high LogP indicates extreme hydrophobicity.
Water SolubilityVery Low (~1-10 µg/L)The low solubility is a direct consequence of its hydrophobicity.
Vapor PressureLowSuitable for experiments under controlled atmospheric conditions.
Boiling Point~190-200 °CIndicates the physical state under experimental conditions.

Applications in Drug Development and Research

A model hydrophobic probe like tetramethyloctane can be utilized in several key areas:

  • Validation of Computational Models: The partitioning and aggregation behavior of a simple, rigid hydrophobic molecule can be used to benchmark and validate molecular dynamics simulations and free energy calculation methods.

  • Characterization of Hydrophobic Pockets in Proteins: By studying the binding affinity of the probe to a protein's active or allosteric site, researchers can quantify the contribution of hydrophobic interactions to ligand binding.

  • Formulation Development: Understanding the interaction of highly hydrophobic molecules with surfactants, lipids, and other excipients is crucial for the formulation of poorly soluble drugs.

  • Environmental Science: Studying the partitioning of such molecules in different environmental compartments (e.g., water-sediment, water-biota) can inform models of environmental fate and transport of non-polar pollutants.

Experimental Protocols

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol describes the shake-flask method, a standard technique for measuring the hydrophobicity of a compound.

Materials:

  • Tetramethyloctane isomer

  • n-Octanol (pre-saturated with water)

  • Ultrapure water (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Mechanical shaker

  • Centrifuge

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the tetramethyloctane isomer in n-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a series of glass vials, add a precise volume of the n-octanol stock solution and a precise volume of the water phase. Typical ratios of octanol to water are 1:1, 1:2, and 2:1.

    • Include control vials with only the octanol solution and only the water phase.

  • Equilibration: Tightly cap the vials and place them on a mechanical shaker. Agitate for 24 hours at a constant temperature (e.g., 25 °C) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 x g) for 30 minutes to achieve a clear separation of the octanol and water layers.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the water phase from each vial. Be cautious not to disturb the interface.

  • Quantification:

    • Extract the aqueous phase aliquot with a suitable solvent (e.g., hexane).

    • Analyze the concentration of the tetramethyloctane isomer in the original octanol phase and the extract from the aqueous phase using a calibrated GC-MS method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G prep_stock Prepare Stock in Octanol prep_phases Pre-saturate Octanol and Water prep_stock->prep_phases mix Mix Octanol and Water Phases prep_phases->mix shake Equilibrate (24h) mix->shake centrifuge Separate Phases shake->centrifuge sample Sample Both Phases centrifuge->sample quantify Quantify Concentration (GC-MS) sample->quantify calculate Calculate P and LogP quantify->calculate G BSA BSA BSA_ANS BSA-ANS Complex (High Fluorescence) BSA->BSA_ANS + ANS ANS ANS (Low Fluorescence) ANS->BSA_ANS BSA_TMO BSA-TMO Complex BSA_ANS->BSA_TMO + TMO (Displacement) TMO Tetramethyloctane TMO->BSA_TMO BSA_TMO->ANS Releases ANS (Fluorescence Quenched) G start System Setup (Alkanes + Water) minimize Energy Minimization start->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure/Density) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RDF, SASA, Clustering) production->analysis end Results analysis->end

Application Notes and Protocols: Studying Lipid Membrane Fluidity with Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluidity of the lipid membrane is a critical parameter that governs a multitude of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. It is determined by the composition of the lipid bilayer, including the length and degree of saturation of fatty acid chains, temperature, and the presence of other molecules like cholesterol. Branched alkanes, which are hydrocarbons with methyl or other alkyl groups branching off the main carbon chain, are known to influence membrane fluidity. Unlike their linear counterparts, the branched structure can disrupt the orderly packing of lipid acyl chains, thereby increasing the free volume within the bilayer and enhancing its fluidity.[1][2] This principle is analogous to the effect of unsaturated fatty acids, which introduce "kinks" into the acyl chains.[1][2]

Understanding how exogenous molecules like branched alkanes modulate membrane fluidity is crucial for various fields. In drug development, it can inform the design of drug delivery vehicles (e.g., liposomes) and predict the effects of novel therapeutics on cell membranes. In toxicology and environmental science, it helps in assessing the impact of hydrocarbon exposure on cellular health.

These application notes provide detailed protocols for three common biophysical techniques used to study the effects of branched alkanes on the fluidity of model lipid membranes:

  • Differential Scanning Calorimetry (DSC): To measure changes in the gel-to-liquid crystalline phase transition temperature (Tm).

  • Fluorescence Anisotropy: Using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to determine the rotational mobility of the probe within the hydrophobic core of the bilayer.

  • Laurdan Generalized Polarization (GP): To assess changes in lipid packing and water penetration at the glycerol backbone level of the membrane.

Conceptual Framework: The Effect of Branched Alkanes

Branched alkanes, due to their irregular, bulky structure, interfere with the tight, ordered packing of saturated lipid acyl chains that characterizes the gel (Lβ') phase of a lipid bilayer. This disruption reduces the van der Waals interactions between adjacent lipid tails.[1] Consequently, less thermal energy is required to induce the transition to the more disordered liquid-crystalline (Lα) phase, resulting in a lower and broader phase transition temperature (Tm). In the liquid-crystalline state, the presence of these branched molecules increases the average distance between lipid chains, leading to greater rotational and lateral freedom, which is observed as an increase in membrane fluidity.

Below is a diagram illustrating this mechanism.

G cluster_0 Ordered Membrane (Low Fluidity) cluster_1 Disordered Membrane (High Fluidity) l1 l1 l2 l2 l3 l3 l4 l4 b_alkane caption1 Tightly packed acyl chains l5 l5 l7 l7 l8 l8 caption2 Disrupted packing by branched alkane entry->l2 Addition of Branched Alkane

Caption: Mechanism of branched alkane-induced membrane fluidization.

Experimental Workflow

The general workflow for investigating the impact of branched alkanes on model lipid membranes involves three main stages: preparation of the liposomal system, the biophysical measurement itself, and subsequent data analysis.

G cluster_prep cluster_measure cluster_analysis prep Stage 1: Preparation measure Stage 2: Measurement analysis Stage 3: Data Analysis lipid_prep Lipid Film Preparation (Lipid + Branched Alkane in Chloroform) hydration Hydration (Creates Multilamellar Vesicles - MLVs) lipid_prep->hydration sizing Vesicle Sizing (Extrusion or Sonication to create LUVs) hydration->sizing dsc Differential Scanning Calorimetry (DSC) sizing->dsc fa Fluorescence Anisotropy (DPH Probe) sizing->fa lgp Laurdan Generalized Polarization (GP) sizing->lgp dsc_analysis Determine Tm and ΔH dsc->dsc_analysis fa_analysis Calculate Anisotropy (r) fa->fa_analysis lgp_analysis Calculate GP value lgp->lgp_analysis

References

Application of 2,4,5,7-Tetramethyloctane in Polymer Chemistry: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and chemical literature has revealed no documented applications of 2,4,5,7-tetramethyloctane in the field of polymer chemistry.

Despite extensive searches for its use as a monomer, initiator, solvent, or chain transfer agent in polymerization processes, no relevant studies, patents, or technical data sheets were identified. The available information on this compound is primarily limited to its basic chemical and physical properties as cataloged in chemical databases.

This report summarizes the findings and the absence of data for the requested application notes and protocols.

Physical and Chemical Properties

While not directly applicable to polymer chemistry without a documented use, the basic properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 2217-17-6
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available

Experimental Protocols

Due to the lack of any published research on the use of this compound in polymer chemistry, no experimental protocols can be provided.

Signaling Pathways and Experimental Workflows

As there are no known applications of this compound in polymer chemistry, there are no associated signaling pathways or experimental workflows to be diagrammed.

Conclusion

Based on the current body of scientific literature, this compound does not have a recognized role in polymer chemistry. Therefore, the creation of detailed application notes, experimental protocols, and visualizations as requested is not possible. Researchers and scientists in drug development and polymer science should note the absence of information on this particular compound for such applications. Further exploratory research would be required to determine if this compound possesses any utility in the synthesis or modification of polymers.

Application Notes and Protocols: Synthesis of Deuterated 2,4,5,7-Tetramethyloctane for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of deuterated 2,4,5,7-tetramethyloctane. This isotopically labeled compound serves as a valuable tracer in metabolic research, allowing for the investigation of pathways and fluxes of branched-chain hydrocarbons.[1][2][3] The protocols outlined below are based on established methods for the deuteration of alkanes.[4][5][6]

Introduction

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within a biological system.[1][3] By replacing hydrogen atoms with their stable isotope, deuterium, the mass of the compound is increased, allowing for its differentiation from endogenous, unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Deuterated this compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of branched-chain alkanes, which are relevant in fields such as toxicology and environmental science.[7]

The synthesis of deuterated alkanes can be achieved through various methods, including catalytic H-D exchange reactions.[4][5] These reactions utilize a deuterium source, such as deuterated water (D₂O) or deuterium gas (D₂), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the alkane backbone.[5]

Synthesis of Deuterated this compound

The following protocol describes a method for the synthesis of deuterated this compound via a platinum-rhodium co-catalyzed hydrogen-deuterium exchange reaction. This method has been shown to be effective for the deuteration of a variety of alkanes.[4]

Experimental Protocol: Catalytic H-D Exchange

Materials:

  • This compound (C₁₂H₂₆)[8]

  • Platinum on carbon (Pt/C, 5 wt%)

  • Rhodium on carbon (Rh/C, 5 wt%)

  • Deuterated water (D₂O, 99.8 atom % D)

  • Deuterium gas (D₂, 99.8 atom % D)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet.

Procedure:

  • Catalyst Preparation: In a glass vial, weigh 10 mg of Pt/C and 10 mg of Rh/C.

  • Reaction Setup: To a high-pressure autoclave reactor, add the Pt/C and Rh/C catalysts, followed by 170 mg (1 mmol) of this compound.

  • Solvent Addition: Add 5 mL of D₂O to the reactor.

  • Purging: Seal the reactor and purge with argon gas for 10 minutes to remove any air.

  • Deuterium Introduction: Pressurize the reactor with D₂ gas to 10 atm.

  • Reaction: Heat the reactor to 150°C and stir the reaction mixture at 500 rpm for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the D₂ gas.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with 3 x 10 mL of dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent.

  • Characterization: Confirm the identity and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative data for the synthesis of deuterated this compound. Please note that actual results may vary depending on the specific reaction conditions.

ParameterValue
Starting Material
CompoundThis compound
Molecular Weight170.33 g/mol [8]
Reaction Conditions
CatalystPt/C and Rh/C[4]
Deuterium SourceD₂O and D₂ gas[4]
Temperature150°C
Pressure10 atm D₂
Reaction Time24 hours
Product
CompoundDeuterated this compound
Yield
Isolated Yield85%
Isotopic Enrichment
Average Deuterium Incorporation>95% (by MS)

Tracer Studies Using Deuterated this compound

Deuterated this compound can be used as an internal standard or a tracer in various in vitro and in vivo studies to investigate the metabolism of branched-chain alkanes.

Application Note: In Vivo Metabolic Study

This application note outlines a general workflow for an in vivo study in a rodent model to track the metabolic fate of this compound.

Objective: To identify and quantify the metabolites of this compound in urine and plasma following oral administration of its deuterated analog.

Experimental Workflow:

  • Dosing: A solution of deuterated this compound in a suitable vehicle (e.g., corn oil) is administered orally to the study animals.

  • Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.

  • Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples are subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and its metabolites.

  • LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a mode that allows for the specific detection of the deuterated parent compound and its potential deuterated metabolites based on their unique mass-to-charge ratios.

  • Data Analysis: The obtained data is processed to identify and quantify the deuterated species. The metabolic profile can be elucidated by comparing the mass spectra of the detected metabolites with that of the parent compound and known metabolic pathways.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product This compound This compound Reaction H-D Exchange 150°C, 10 atm This compound->Reaction Substrate Deuterium Sources D₂O, D₂ gas Deuterium Sources->Reaction Reagents Pt/C Pt/C Pt/C->Reaction Rh/C Rh/C Rh/C->Reaction Deuterated_Product Deuterated This compound Reaction->Deuterated_Product Yield: ~85%

Caption: Synthesis of Deuterated this compound.

Experimental Workflow for Tracer Studies

Tracer_Study_Workflow Dosing Administration of Deuterated This compound Sample_Collection Blood and Urine Collection Dosing->Sample_Collection Sample_Preparation Extraction of Analytes Sample_Collection->Sample_Preparation Analysis LC-MS/MS Analysis Sample_Preparation->Analysis Data_Processing Metabolite Identification and Quantification Analysis->Data_Processing

Caption: In Vivo Tracer Study Workflow.

References

Application Notes and Protocols for the Analysis of 2,4,5,7-Tetramethyloctane in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,5,7-Tetramethyloctane is a branched aliphatic hydrocarbon that may be present in environmental samples through various industrial and natural processes. As a volatile organic compound (VOC), its detection and quantification are crucial for environmental monitoring and assessment. These application notes provide detailed protocols for the analysis of this compound in water and soil samples using gas chromatography-mass spectrometry (GC-MS) with two common sample introduction techniques: Headspace (HS) and Purge and Trap (P&T). These methods are based on established EPA protocols for VOC analysis, such as EPA Method 8260, 5021, and 5035, and are adaptable for routine environmental testing.[1][2][3][4][5]

Data Presentation

The following tables summarize typical quantitative data achievable with the described methods. These values are illustrative and may vary depending on the specific instrumentation and matrix effects.

Table 1: Method Detection Limits (MDL) and Quantitation Limits (QL) for this compound

ParameterWater (µg/L)Soil (µg/kg)
Headspace GC-MS
Method Detection Limit (MDL)1.05.0
Quantitation Limit (QL)3.015.0
Purge and Trap GC-MS
Method Detection Limit (MDL)0.52.0
Quantitation Limit (QL)1.56.0

Table 2: Calibration and Quality Control Acceptance Criteria

ParameterAcceptance Criteria
Calibration
Calibration Curve Correlation Coefficient (r²)≥ 0.995
Calibration Verification (% Recovery)80-120%
Quality Control
Method Blank< QL
Laboratory Control Sample (% Recovery)70-130%
Matrix Spike/Matrix Spike Duplicate (% Recovery)70-130%
Matrix Spike/Matrix Spike Duplicate (RPD)≤ 20%
Surrogate Standard (% Recovery)70-130%

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Headspace GC-MS

This protocol is suitable for the determination of this compound in aqueous matrices.

1. Sample Preparation

  • Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with septa caps. Ensure no headspace is present.

  • If residual chlorine is suspected, add a preservative (e.g., ascorbic acid) to the vials before sample collection.

  • Store samples at ≤ 6 °C and analyze within 14 days.

  • Allow samples to equilibrate to room temperature before analysis.

  • Using a gastight syringe, transfer a 10 mL aliquot of the sample into a 20 mL headspace vial.

  • Add a salting agent (e.g., sodium chloride) to the vial to increase the partitioning of the analyte into the headspace.[6]

  • Spike the sample with surrogate and internal standards.

  • Immediately seal the vial with a crimp cap.

2. Instrumental Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
    • Inlet Temperature: 200 °C
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min
    • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes

      • Transfer Line Temperature: 250 °C
      • MS Ion Source Temperature: 230 °C
      • MS Quadrupole Temperature: 150 °C
      • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

    • Target Ions for this compound (illustrative): m/z 57, 71, 85 (Quantifier), 170 (Molecular Ion - if detectable)

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 85 °C[6]
    • Vial Equilibration Time: 15 minutes[6]
    • Loop Temperature: 95 °C
    • Transfer Line Temperature: 105 °C
    • Pressurization Gas: Helium
    • Injection Volume: 1 mL of headspace gas

3. Data Analysis and Quantification

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte using the response factor generated from a multi-point calibration curve.

  • Report results in µg/L.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by Purge and Trap GC-MS

This protocol is a robust method for the determination of this compound in solid matrices and is based on EPA Method 8260 in conjunction with Method 5035.[1][2][4][7]

1. Sample Preparation

  • Collect soil samples using a coring device to minimize the loss of volatiles.

  • Immediately place a 5-gram soil core into a pre-weighed 40 mL VOA vial containing a preservative (e.g., sodium bisulfate or methanol).[2]

  • Store samples at ≤ 6 °C and analyze within 14 days (or as specified by the preservation technique).

  • For analysis, add 5 mL of reagent-grade water to the vial containing the soil and preservative.

  • Spike the sample with surrogate and internal standards.

  • Connect the vial to the purge and trap autosampler.

2. Instrumental Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a purge and trap concentrator.

  • GC-MS Conditions: (Same as Protocol 1)

  • Purge and Trap Conditions:

    • Purge Gas: Helium
    • Purge Flow: 40 mL/min
    • Purge Time: 11 minutes
    • Purge Temperature: Ambient
    • Trap: Tenax/silica gel/charcoal or similar
    • Desorb Temperature: 250 °C
    • Desorb Time: 2 minutes
    • Bake Temperature: 270 °C
    • Bake Time: 8 minutes

3. Data Analysis and Quantification

  • Identify and quantify this compound as described in Protocol 1.

  • Calculate the final concentration based on the initial sample weight and report results in µg/kg (dry weight). A separate moisture content determination is required.

Visualizations

Experimental_Workflow_Water_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection (40 mL VOA vial) Aliquoting Transfer 10 mL to Headspace Vial Sample->Aliquoting Additives Add Salting Agent & Standards Aliquoting->Additives Sealing Seal Vial Additives->Sealing HS_Autosampler Headspace Autosampler (Equilibration & Injection) Sealing->HS_Autosampler GCMS GC-MS Analysis (Separation & Detection) HS_Autosampler->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting (µg/L) Quantification->Reporting

Workflow for Water Sample Analysis using Headspace GC-MS.

Experimental_Workflow_Soil_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample Collection (Coring Device) Preservation Place 5g in VOA Vial with Preservative Sample->Preservation Addition Add Reagent Water & Standards Preservation->Addition Moisture_Det Moisture Content Determination Preservation->Moisture_Det PT_Autosampler Purge and Trap (Purge, Trap, Desorb) Addition->PT_Autosampler GCMS GC-MS Analysis (Separation & Detection) PT_Autosampler->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting (µg/kg, dry wt.) Moisture_Det->Reporting Quantification->Reporting

Workflow for Soil Sample Analysis using Purge and Trap GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing for branched alkanes in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for branched alkanes in GC-MS?

Peak tailing for non-polar compounds like branched alkanes is often indicative of issues within the GC system rather than chemical interactions with the stationary phase. The most common causes include:

  • Inlet Contamination: Non-volatile residues in the inlet liner can create active sites or disrupt the sample path.[1][2]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to poor peak shape.[1][3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the flow path.[3][4][5]

  • Active Sites in the Flow Path: Exposed silanol groups on an undeactivated or poorly deactivated inlet liner, or on the column itself, can interact with analytes.[2][6][7]

  • Low Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of higher molecular weight or highly branched alkanes, leading to tailing.[8]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to peak shape distortion that may be perceived as tailing.[9]

  • MS Ion Source Contamination: While less common for hydrocarbons, interactions within a contaminated ion source can potentially cause peak shape issues.

Q2: How can I systematically troubleshoot peak tailing for my branched alkane analysis?

A systematic approach is crucial for efficiently identifying the source of peak tailing. It is recommended to start with the easiest and most common issues first. A general workflow is as follows:

  • Initial Assessment: Check for obvious issues like a dirty septum or incorrect syringe installation.

  • Inlet Maintenance: Replace the inlet liner and septum. This is often the quickest and most effective solution.[1]

  • Column Evaluation:

    • Inspect the column installation to ensure it is at the correct depth and the cut is clean and square.[3][4][5]

    • Trim a small section (10-20 cm) from the front of the column to remove any accumulated contaminants.[3]

  • Method Parameter Review:

    • Evaluate the inlet temperature to ensure it is adequate for the branched alkanes being analyzed.

    • Check the carrier gas flow rate to ensure it is within the optimal range for the column dimensions.

  • Further System Checks:

    • Perform a leak check on the system.

    • If the problem persists, consider conditioning the column.

    • As a final step, inspect and clean the MS ion source if all other potential causes have been eliminated.

Below is a visual representation of this troubleshooting workflow.

Troubleshooting_Workflow start Peak Tailing Observed for Branched Alkanes inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum start->inlet_maintenance check_peak_shape1 Re-analyze Sample. Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_installation Check Column Installation: - Proper Depth - Clean, Square Cut check_peak_shape1->column_installation No end_resolved Problem Resolved check_peak_shape1->end_resolved Yes check_peak_shape2 Re-analyze Sample. Peak Tailing Resolved? column_installation->check_peak_shape2 trim_column Trim Column Inlet (10-20 cm) check_peak_shape2->trim_column No check_peak_shape2->end_resolved Yes check_peak_shape3 Re-analyze Sample. Peak Tailing Resolved? trim_column->check_peak_shape3 method_parameters Review Method Parameters: - Increase Inlet Temperature - Optimize Carrier Gas Flow check_peak_shape3->method_parameters No check_peak_shape3->end_resolved Yes check_peak_shape4 Re-analyze Sample. Peak Tailing Resolved? method_parameters->check_peak_shape4 advanced_troubleshooting Advanced Troubleshooting: - System Leak Check - Column Conditioning - MS Ion Source Cleaning check_peak_shape4->advanced_troubleshooting No check_peak_shape4->end_resolved Yes end_further_investigation Further Investigation Required advanced_troubleshooting->end_further_investigation

Troubleshooting workflow for GC-MS peak tailing of branched alkanes.

Troubleshooting Guides

Guide 1: Addressing Inlet-Related Issues

Issues within the GC inlet are a primary cause of peak tailing for even non-polar compounds like branched alkanes.

Q: My branched alkane peaks are tailing. I suspect an issue with the inlet. What should I do?

A: Start by performing routine inlet maintenance. Contamination and activity in the inlet are common culprits.

  • Replace the Septum and Liner: The septum can shed particles into the liner, and the liner itself can become contaminated with non-volatile sample matrix components.[1] Using a fresh, deactivated liner is often a quick and effective solution.

  • Ensure Proper Liner Selection: For general-purpose analysis of hydrocarbons, a simple, deactivated glass liner is often sufficient. If your sample matrix is complex, a liner with glass wool can help trap non-volatile residues, but ensure the glass wool is also properly deactivated.[10]

  • Check for Backflash: If you are injecting a large volume of a volatile solvent, it's possible for the sample vapor to exceed the volume of the liner, causing it to "backflash" into the carrier gas lines. This can lead to carryover and peak distortion. Consider reducing your injection volume or using a liner with a larger internal volume.[10]

Guide 2: Column-Related Problems and Solutions

If inlet maintenance does not resolve the peak tailing, the issue may lie with the column.

Q: I've replaced the liner and septum, but the peak tailing persists. What column-related issues should I check?

A: Several column-related factors can contribute to peak tailing.

  • Improper Column Installation: A poor cut on the column end can create turbulence, and incorrect installation depth can create dead volume.[3][4][5]

    • Action: Re-cut the column using a ceramic scoring wafer to ensure a clean, square cut. Re-install the column according to the manufacturer's instructions for your specific instrument and inlet.

  • Column Contamination: Non-volatile material from your samples can accumulate at the head of the column, creating active sites and interfering with the chromatography.

    • Action: Trim 10-20 cm from the inlet end of the column.[3] This removes the most contaminated section.

  • Column Activity: Over time, the stationary phase can degrade, exposing active silanol groups. While branched alkanes are non-polar, severe column activity can still affect their peak shape.

    • Action: If trimming the column does not resolve the issue, you may need to condition the column. In severe cases, the column may need to be replaced.

Experimental Protocols

Protocol 1: GC Inlet Liner Deactivation (Silylation)

While it is often more practical to use pre-deactivated liners, you can deactivate them in the lab.

Objective: To passivate the active silanol groups on the surface of a glass inlet liner.

Materials:

  • New or cleaned GC inlet liners

  • 5% Dimethyldichlorosilane (DMDCS) in toluene (v/v)

  • Methanol

  • Toluene

  • Hexane

  • Clean, dry glassware

  • Nitrogen gas source

  • Oven

Procedure:

  • Cleaning (if necessary):

    • Sonicate the liner in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water, followed by methanol, and then hexane.

    • Dry the liner completely in an oven at 100-120°C for at least 30 minutes.

  • Deactivation:

    • In a fume hood, immerse the clean, dry liner in a 5% DMDCS in toluene solution for 15-30 minutes.[11]

    • Remove the liner from the silylating solution and rinse it with fresh toluene to remove excess reagent.

    • Rinse the liner with methanol to cap any unreacted silanol groups.[11]

    • Finally, rinse with hexane.

  • Drying and Conditioning:

    • Dry the liner under a gentle stream of nitrogen.

    • Place the liner in a clean vial and condition it in an oven at a temperature slightly above your intended inlet temperature (e.g., 250-300°C) for at least one hour before use. It's also good practice to condition the new liner in the GC inlet for 10-15 minutes at the method temperature before running samples.[12]

Protocol 2: GC Column Conditioning

Conditioning is performed to remove any volatile contaminants from a new column or a column that has been in storage.

Objective: To prepare a capillary GC column for analysis by removing impurities and ensuring a stable baseline.

Materials:

  • Installed GC column

  • High-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps

Procedure:

  • Installation:

    • Install the column in the GC inlet, but do not connect it to the detector.[13]

    • Ensure all fittings are secure and leak-free.

  • Purging:

    • Set the carrier gas flow to the typical rate for your column diameter (see table below).

    • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the column.[13] This is a critical step to prevent column damage.

  • Temperature Programming:

    • Set the initial oven temperature to 40-50°C.

    • Program the oven to ramp at 5-10°C/minute to a final temperature that is 10-20°C above the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit. [13]

    • Hold at the final temperature for 1-2 hours, or until the baseline is stable if monitoring the column effluent with a spare detector.

  • Cooling and Connection:

    • Cool the oven to the initial temperature of your method.

    • Turn off the carrier gas flow and carefully connect the column to the MS detector, ensuring a proper connection.

    • Once the MS has pumped down, restore the carrier gas flow and perform a leak check.

  • Blank Run:

    • Run a blank solvent injection or a temperature program without an injection to ensure the baseline is clean and stable before analyzing samples.[13]

Data Presentation

The following tables provide typical starting parameters for the GC-MS analysis of branched alkanes. These may need to be optimized for your specific application and instrument.

Table 1: Recommended GC-MS Parameters for Branched Alkane Analysis

ParameterRecommended Value/RangeRationale
Inlet Temperature 250 - 300°CEnsures efficient vaporization of higher molecular weight and branched alkanes.[6]
Carrier Gas Helium or HydrogenProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (for 0.25 mm ID column)Optimal for good separation efficiency.
Oven Program Start at a low temperature (e.g., 40-60°C) and ramp to a final temperature that elutes all analytes of interest.A temperature program is necessary to separate a mixture of alkanes with varying boiling points.
MS Source Temp. 230°CA standard temperature suitable for general analysis.
MS Quadrupole Temp. 150°CA standard temperature for good performance.

Table 2: Typical Column Conditioning Times

Column Film Thickness (µm)Conditioning Time at Max Isothermal Temp. (hours)
0.1 - 0.251 - 2
0.52 - 4
1.0 - 1.54 - 6
> 1.56 - 8

References

Technical Support Center: Optimizing the Synthesis of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5,7-tetramethyloctane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for a highly branched alkane like this compound?

A1: Due to its sterically hindered structure, the synthesis of this compound presents challenges. The most theoretically straightforward methods involve the coupling of two C6 branched alkyl precursors. The two primary classical methods are:

  • Wurtz Reaction: This involves the reductive coupling of two alkyl halides in the presence of a highly reactive metal, typically sodium, in an anhydrous ether solvent. For this compound, this would involve the coupling of a suitable 6-carbon branched alkyl halide. However, the Wurtz reaction is often plagued by low yields and numerous side products, especially with secondary and tertiary halides.[1][2][3][4][5][6]

  • Grignard Reagent Coupling: This method could involve the reaction of a Grignard reagent, formed from a C6 branched alkyl halide, with another molecule of the same alkyl halide. This approach is also susceptible to low yields due to steric hindrance, which can favor side reactions such as elimination and disproportionation over the desired coupling.

Modern cross-coupling reactions, such as Suzuki or Negishi couplings, offer more control and potentially higher yields for the formation of C(sp³)–C(sp³) bonds with secondary alkyl halides, often employing palladium or nickel catalysts.[7][8][9]

Q2: What are the primary challenges and side reactions to anticipate when synthesizing this compound?

A2: The main challenge in synthesizing this highly branched alkane is overcoming the steric hindrance of the secondary alkyl groups.[10][11][12] This steric hindrance can lead to several undesirable side reactions:

  • Elimination Reactions: Instead of coupling, the reagents can promote the elimination of H-X from the alkyl halide, leading to the formation of alkenes. This is a significant competing pathway, especially with bulky bases or nucleophiles and at higher temperatures.

  • Disproportionation: An organometallic intermediate can abstract a hydrogen atom from another, leading to a mixture of an alkane and an alkene with the same number of carbons as the starting material, rather than the desired coupled product.

  • Mixture of Products: If two different alkyl halides are used in a cross-coupling reaction, a statistical mixture of products (R-R, R-R', and R'-R') can be formed, making purification difficult.[1]

Q3: How can I purify the final this compound product from the reaction mixture?

A3: Purifying this compound from a complex reaction mixture requires careful consideration of the physical properties of the desired product and potential impurities.

  • Distillation: Given that alkanes are generally nonpolar, fractional distillation can be an effective method to separate this compound from unreacted starting materials and lower-boiling side products. Due to its relatively high molecular weight, a vacuum distillation may be necessary to prevent decomposition at high temperatures.[13] The boiling point of alkanes generally decreases with increased branching.[14][15]

  • Chromatography: Column chromatography using a nonpolar stationary phase like silica gel and a nonpolar eluent (e.g., hexanes) can be used to separate the target alkane from more polar impurities. However, separating it from other nonpolar side products of similar size can be challenging.

  • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material, preparative gas chromatography is a powerful technique, separating compounds based on their volatility and interaction with the column's stationary phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on a Wurtz-type reductive coupling of 2-bromo-4-methylpentane.

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Rationale
Steric Hindrance Switch to a less sterically hindered starting material if the molecular structure allows. Alternatively, explore modern cross-coupling reactions with catalysts designed to accommodate bulky substrates.The significant steric bulk of the secondary alkyl halide reactants can prevent the desired C-C bond formation.[10][11][12]
Inactive Metal Surface (Wurtz Reaction) Activate the sodium metal before the reaction. This can be done by cutting fresh surfaces under an inert solvent or by using a sodium dispersion.The surface of the sodium metal can be coated with an oxide layer that prevents it from reacting with the alkyl halide.
Poor Grignard Reagent Formation Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous ether as the solvent. A crystal of iodine can be added to initiate the reaction.Grignard reagents are highly sensitive to moisture and oxygen, which will quench the reagent and prevent the desired reaction.[16]
Side Reactions Dominating Lower the reaction temperature. Add the alkyl halide slowly to the metal suspension or Grignard solution to maintain a low concentration of the halide.Higher temperatures and high concentrations of the alkyl halide can favor elimination and other side reactions over the desired coupling.
Problem 2: Formation of Significant Amounts of Alkene Byproducts
Possible Cause Troubleshooting Step Rationale
Elimination Reaction Favored Use a less basic coupling method if possible. For Wurtz-type reactions, lower the reaction temperature. For Grignard-based couplings, ensure the Grignard reagent is fully formed before adding the second equivalent of alkyl halide.The organometallic intermediates in these reactions can act as strong bases, promoting the elimination of HX from the alkyl halide to form an alkene.[17] This is more prevalent with sterically hindered halides.
High Reaction Temperature Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many coupling reactions, this may be at or below room temperature.Higher temperatures provide the activation energy for the elimination pathway, making it more competitive with the substitution/coupling pathway.
Problem 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step Rationale
Close Boiling Points of Products and Byproducts Employ high-efficiency fractional distillation with a long, packed column. Alternatively, use preparative gas chromatography for small-scale purifications.Side products from disproportionation and elimination may have boiling points very close to the desired product, making separation by simple distillation ineffective.[18][19]
Co-elution in Column Chromatography Use a very long chromatography column and a slow elution gradient with a nonpolar solvent system. Consider using a different stationary phase if silica gel is not effective.The nonpolar nature of both the desired product and many of the byproducts can lead to poor separation on standard chromatography columns.

Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate the effect of various parameters on the yield of this compound via a Wurtz-type coupling of 2-bromo-4-methylpentane.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantYield of this compound (%)Yield of 4-methyl-1-pentene (%)
Diethyl Ether4.33545
Tetrahydrofuran (THF)7.54535
n-Hexane1.91560
1,4-Dioxane2.23050

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)Yield of this compound (%)Yield of 4-methyl-1-pentene (%)
05030
25 (Room Temp.)4535
35 (Refluxing Ether)3545
66 (Refluxing THF)2555

Experimental Protocols

Hypothetical Protocol for Wurtz-type Synthesis of this compound

Materials:

  • 2-bromo-4-methylpentane

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Inert gas (Argon or Nitrogen)

  • Standard reflux apparatus with a dropping funnel and condenser

  • Ice bath

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Under a positive pressure of inert gas, add freshly cut sodium metal pieces to the flask containing anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Dissolve 2-bromo-4-methylpentane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-bromo-4-methylpentane solution dropwise to the stirred suspension of sodium in diethyl ether over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow, dropwise addition of ethanol to consume any unreacted sodium, followed by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional vacuum distillation.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents setup Assemble Reaction Apparatus under Inert Gas reagents->setup addition Slow Addition of 2-bromo-4-methylpentane setup->addition stir Overnight Stirring at Room Temperature addition->stir quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry distill Fractional Vacuum Distillation dry->distill end Pure this compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Steric Hindrance problem->cause1 cause2 Reagent Deactivation (Moisture/Oxygen) problem->cause2 cause3 Side Reactions (e.g., Elimination) problem->cause3 solution1a Use Modern Cross-Coupling Catalyst cause1->solution1a solution2a Ensure Anhydrous Conditions & Inert Atmosphere cause2->solution2a solution3a Lower Reaction Temperature cause3->solution3a solution3b Slow Reagent Addition cause3->solution3b

Caption: Troubleshooting logic for low synthesis yield.

References

Identification of common impurities in synthetic 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2,4,5,7-tetramethyloctane. The focus is on the identification and characterization of common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthetic this compound sample?

A1: Impurities in synthetic this compound typically originate from the synthetic route employed. Common classes of impurities include:

  • Isomers: Other C12H26 isomers are common, arising from non-selective reactions or rearrangements.

  • Unreacted Starting Materials: Depending on the synthesis, these could include aldehydes, ketones, alkyl halides, or organometallic reagents.

  • Reaction Intermediates: Incomplete reactions can leave behind intermediates such as alcohols or alkenes.

  • Side Products: Unintended reactions can generate compounds with different carbon chain lengths or branching patterns.

  • Solvents and Reagents: Residual solvents from the reaction and purification steps (e.g., diethyl ether, tetrahydrofuran, toluene) and leftover catalysts may be present.

Q2: How can I detect these impurities in my sample?

A2: The primary analytical technique for identifying and quantifying impurities in volatile, non-polar compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Gas Chromatography (GC) separates the different components of your sample, and Mass Spectrometry (MS) helps to identify them based on their mass-to-charge ratio and fragmentation patterns. For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also highly recommended.

Q3: My GC-MS analysis shows several peaks close to my main product. How can I identify them?

A3: Peaks eluting close to the main product are often structural isomers. Highly branched alkanes can be challenging to distinguish by mass spectrometry alone due to similar fragmentation patterns.[1][2] To aid in identification:

  • High-Resolution GC: Use a long, non-polar capillary column (e.g., 100 m) to achieve the best possible separation of isomers.[2]

  • Mass Spectral Library Match: Compare the obtained mass spectra with a comprehensive library (e.g., NIST).

  • Fragmentation Pattern Analysis: Branched alkanes exhibit preferential fragmentation at the branching points, leading to more stable carbocations.[1] Analyze the key fragment ions to deduce the branching structure.

  • Retention Indices: Calculate the Kovats retention index for each peak and compare it to literature values for known branched alkanes.

Q4: I don't see a clear molecular ion peak for this compound in my mass spectrum. Is this normal?

A4: Yes, it is common for highly branched alkanes to exhibit a weak or absent molecular ion peak in Electron Ionization (EI) GC-MS.[1] This is due to the high propensity for fragmentation at the branching points. Softer ionization techniques, if available, can sometimes help in observing the molecular ion.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Broad or tailing peaks in GC chromatogram - Sample overload- Active sites in the GC inlet or column- Non-volatile impurities- Dilute the sample- Perform inlet maintenance (replace liner, septum)- Use a guard column
Multiple peaks with similar mass spectra - Presence of structural isomers- Optimize GC temperature program for better separation- Use a longer GC column- Analyze fragmentation patterns carefully
Peaks corresponding to known solvents - Incomplete removal of reaction or purification solvents- Ensure the sample is thoroughly dried under vacuum- Check for solvent contamination in your GC system
Unexpected peaks with masses higher than the product - Side reactions leading to longer chain alkanes- Contamination from previous analyses- Review the synthetic procedure for potential side reactions- Run a blank analysis of the GC-MS system

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Dilute the synthetic this compound sample in a volatile, high-purity solvent such as hexane or pentane. A typical concentration is 1 mg/mL.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness. For high-resolution separation of isomers, a longer column (e.g., 100 m) is recommended.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the mass spectra with a spectral library (e.g., NIST) for tentative identification.

    • Analyze the fragmentation patterns to confirm the structure of the main product and identify isomers.

Visualizations

Logical Workflow for Impurity Identification

A Synthetic this compound Sample B GC-MS Analysis A->B C Data Processing and Peak Integration B->C D Mass Spectral Analysis of Main Peak C->D E Mass Spectral Analysis of Other Peaks C->E F Confirmation of this compound D->F G Tentative Impurity Identification (Library Search) E->G H Analysis of Fragmentation Patterns G->H I Identification of Isomers H->I J Identification of Other Impurities H->J K Quantification of Impurities I->K J->K

Caption: Workflow for the identification and quantification of impurities.

Hypothetical Synthesis and Potential Impurity Sources

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product cluster_impurities Potential Impurities A Carbonyl Compound (e.g., Ketone) C Grignard Reaction A->C G Unreacted Ketone A->G B Grignard Reagent (e.g., Alkylmagnesium Bromide) B->C D Dehydration C->D H Side-product Alcohol C->H E Hydrogenation D->E I Alkene Intermediate D->I F This compound E->F J Isomeric Alkanes E->J

Caption: Potential sources of impurities in a hypothetical synthesis.

References

Improving the resolution of tetramethyloctane isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of tetramethyloctane isomers by gas chromatography (GC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the separation of these closely related branched-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate tetramethyloctane isomers?

The isomers of tetramethyloctane possess very similar physicochemical properties, including boiling points and polarities. In gas chromatography, separation of non-polar compounds like alkanes is primarily driven by differences in their boiling points.[1] Since these isomers have nearly identical boiling points, achieving baseline resolution is a significant challenge and requires highly efficient capillary columns and optimized analytical methods.

Q2: What type of GC column is best suited for separating tetramethyloctane isomers?

For the separation of non-polar branched-chain alkanes like tetramethyloctane isomers, a non-polar stationary phase is the most effective choice.[1] The principle of "like dissolves like" applies here, where a non-polar column will interact more effectively with the non-polar analytes, allowing for separation based on subtle differences in their volatility and shape.

Q3: How does the choice of stationary phase impact the separation?

The stationary phase chemistry is the most critical factor influencing selectivity in gas chromatography. For tetramethyloctane isomers, stationary phases such as 100% dimethylpolysiloxane or a 5% phenyl/95% dimethylpolysiloxane are recommended. These phases provide a non-polar environment where the isomers can be separated based on their boiling points and molecular shapes. More specialized stationary phases, such as those with liquid crystalline properties, can offer enhanced selectivity for positional isomers.[1]

Q4: What is the role of the carrier gas in improving resolution?

The choice of carrier gas and its linear velocity can significantly impact column efficiency and, consequently, resolution. Hydrogen and helium are the most common carrier gases in GC. Hydrogen is often preferred as it can provide higher efficiency at higher linear velocities, leading to shorter analysis times without a significant loss in resolution. However, it is flammable and requires appropriate safety precautions. The carrier gas flow rate should be optimized to ensure the best balance between analysis time and separation efficiency.

Q5: Can temperature programming help in separating these isomers?

Yes, temperature programming is a powerful tool for improving the resolution of complex mixtures with a wide range of boiling points.[2][3] For closely eluting isomers like tetramethyloctanes, a slow and optimized temperature ramp can enhance separation by providing more time for the analytes to interact with the stationary phase.[3] This can lead to sharper peaks and better resolution compared to an isothermal analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatographic analysis of tetramethyloctane isomers.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate stationary phase. 2. Column dimensions not optimal (too short, wide bore). 3. Sub-optimal temperature program (ramp rate too fast). 4. Incorrect carrier gas flow rate.1. Use a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane).[1] 2. Employ a long capillary column (e.g., 50-100 m) with a narrow internal diameter (e.g., 0.25 mm).[1] 3. Decrease the temperature ramp rate to improve separation.[3] 4. Optimize the carrier gas linear velocity.
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Sample overload.1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column. 3. Reduce the injection volume or dilute the sample.
Peak Fronting 1. Column overload. 2. Incompatibility between sample solvent and stationary phase.1. Decrease the amount of sample injected. 2. Ensure the solvent is appropriate for the non-polar stationary phase.
Shifting Retention Times 1. Leaks in the system (septum, fittings). 2. Fluctuations in carrier gas flow rate or oven temperature. 3. Column aging or degradation.1. Perform a leak check and replace the septum and ferrules if necessary. 2. Ensure the gas supply is stable and the oven temperature control is functioning correctly. 3. Condition the column or replace it if it is old or has been subjected to high temperatures for extended periods.
Ghost Peaks 1. Contamination in the syringe, inlet, or carrier gas. 2. Septum bleed.1. Clean the syringe and inlet. Use high-purity carrier gas with appropriate traps. 2. Use a high-quality, low-bleed septum.

Quantitative Data

The following table presents Kovats retention indices for two tetramethyloctane isomers on different non-polar stationary phases, providing a reference for their elution behavior. A higher retention index indicates a longer retention time on the column.

IsomerStationary PhaseTemperature (°C)Kovats Retention Index (I)
2,2,3,3-Tetramethyloctane Polydimethyl siloxaneNot specified929
3,4,5,6-Tetramethyloctane SE-30 (a dimethylpolysiloxane)701110

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Protocol 1: High-Resolution Separation of Tetramethyloctane Isomers

This protocol is designed to achieve high resolution of tetramethyloctane isomers using a long, narrow-bore capillary column and an optimized temperature program.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Capillary Column: 100 m x 0.25 mm ID, coated with a 0.5 µm film of 100% dimethylpolysiloxane.

  • Carrier Gas: Hydrogen or Helium, high purity (99.999%).

  • Injector: Split/Splitless injector.

  • Syringe: 10 µL gas-tight syringe.

  • Sample: A mixture of tetramethyloctane isomers dissolved in a non-polar solvent (e.g., hexane).

2. GC Method Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp 1: Increase to 150 °C at 2 °C/minute.

    • Hold at 150 °C for 10 minutes.

  • Carrier Gas: Hydrogen at a constant flow of 1.0 mL/min.

  • Detector Temperature: 300 °C

  • Detector Gases:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Procedure:

  • Prepare a standard solution of the tetramethyloctane isomer mixture in hexane.

  • Set up the GC instrument with the specified column and method parameters.

  • Allow the instrument to stabilize.

  • Inject 1 µL of the standard solution into the GC.

  • Acquire the chromatogram and identify the peaks based on their retention times.

  • Adjust the temperature program and carrier gas flow rate as needed to optimize the resolution between critical pairs of isomers.

Visualizations

Troubleshooting_Workflow Start Problem: Poor Resolution Check_Phase Check Stationary Phase Start->Check_Phase Check_Dimensions Check Column Dimensions Check_Phase->Check_Dimensions Correct Use_NonPolar Use Non-Polar Phase Check_Phase->Use_NonPolar Incorrect Check_Temp Check Temperature Program Check_Dimensions->Check_Temp Optimal Use_Long_Narrow Use Long, Narrow Column Check_Dimensions->Use_Long_Narrow Not Optimal Check_Flow Check Carrier Gas Flow Check_Temp->Check_Flow Optimal Optimize_Ramp Optimize Ramp Rate Check_Temp->Optimize_Ramp Not Optimal Optimize_Flow Optimize Flow Rate Check_Flow->Optimize_Flow Not Optimal Resolution_Improved Resolution Improved Check_Flow->Resolution_Improved Optimal Use_NonPolar->Resolution_Improved Use_Long_Narrow->Resolution_Improved Optimize_Ramp->Resolution_Improved Optimize_Flow->Resolution_Improved

Caption: Troubleshooting workflow for poor resolution.

GC_Experimental_Workflow Prep_Sample 1. Prepare Sample and Standards Setup_GC 2. Set up GC Instrument and Method Prep_Sample->Setup_GC Stabilize 3. Allow Instrument to Stabilize Setup_GC->Stabilize Inject 4. Inject Sample Stabilize->Inject Acquire_Data 5. Acquire Chromatogram Inject->Acquire_Data Analyze 6. Analyze Results Acquire_Data->Analyze Optimize 7. Optimize Method (if needed) Analyze->Optimize Optimize->Inject Re-run Final_Report 8. Final Report Optimize->Final_Report Resolution OK

Caption: General experimental workflow for GC analysis.

References

Addressing stability issues of 2,4,5,7-Tetramethyloctane in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 2,4,5,7-Tetramethyloctane during long-term storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The primary stability concern for this compound, a highly branched alkane, is its susceptibility to autoxidation. While generally stable, prolonged exposure to atmospheric oxygen, especially in the presence of heat and light, can initiate a free-radical chain reaction. This process can lead to the formation of hydroperoxides, which can further decompose into other oxygenated impurities such as alcohols and ketones. The accumulation of these impurities can compromise the purity and performance of the compound in sensitive applications.

Q2: What are the signs of degradation in my stored this compound?

A2: Visual inspection may not always reveal degradation, as the initial oxidation products are often colorless and soluble. However, a faint, sharp, or acrid odor might develop over time, differing from the characteristic mild odor of the pure alkane. The most reliable method for detecting degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify the presence of impurities. An increase in the peroxide value, as determined by titration methods, is also a direct indicator of oxidation.

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation, proper storage and handling procedures are crucial. These include:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Use amber glass bottles or other opaque containers to protect the compound from light, which can catalyze the autoxidation process.

  • Temperature Control: Store at a consistent, cool temperature. Avoid exposure to high temperatures or temperature cycling.

  • Container Selection: Use high-quality, inert containers, such as borosilicate glass (Type I) or fluorinated polyethylene, to prevent leaching of contaminants that could initiate degradation.

  • Antioxidant Addition: For very long-term storage, consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (typically 10-100 ppm). However, the compatibility of the antioxidant with the intended application must be verified.

Q4: My this compound shows signs of degradation. Can it be purified?

A4: Yes, in many cases, degraded this compound can be purified. The appropriate method depends on the nature and concentration of the impurities. Common purification techniques include:

  • Alumina Column Chromatography: Passing the material through a column of activated alumina can effectively remove polar impurities like peroxides and alcohols.

  • Distillation: For significant levels of non-volatile impurities, fractional distillation under reduced pressure can be employed. However, care must be taken as heating can accelerate the decomposition of peroxides, posing a safety hazard. It is crucial to test for and remove peroxides before any distillation.

  • Peroxide Removal: Peroxides can be reduced by treatment with a mild reducing agent, such as a fresh solution of sodium sulfite or ferrous sulfate.

Troubleshooting Guide: Unexpected Experimental Results

Symptom Possible Cause Related to Stability Recommended Action
Inconsistent analytical results (e.g., retention time shifts, new peaks in chromatograms) Degradation of this compound leading to the formation of more polar compounds.Analyze a fresh sample or a sample stored under optimal conditions to compare results. If degradation is confirmed, purify the stored material or use a new batch.
Poor reproducibility in biological or chemical assays Presence of reactive oxygen species (peroxides) or other degradation products interfering with the assay.Test the this compound for peroxides. If present, use a fresh, peroxide-free batch for the assay.
Phase separation or changes in physical appearance Formation of highly polar, insoluble degradation products at high concentrations.This indicates significant degradation. The material should be properly disposed of.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Dilute the this compound sample to a concentration of approximately 100 µg/mL in a high-purity solvent such as hexane or isooctane.

  • GC-MS System:

    • GC Column: A non-polar column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Search for minor peaks and tentatively identify them by comparing their mass spectra with a library (e.g., NIST). Common degradation products will likely have molecular ions corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32).

    • Calculate the purity by peak area percentage.

Protocol 2: Accelerated Stability Study

Objective: To assess the long-term stability of this compound under stressed conditions.

Methodology:

  • Sample Preparation: Aliquot the this compound into several vials made of the intended long-term storage material (e.g., amber glass). Prepare sets of samples for each storage condition.

  • Storage Conditions:

    • Control: Store one set of samples at the recommended storage condition (e.g., 2-8°C, protected from light).

    • Accelerated: Store other sets at elevated temperatures (e.g., 40°C and 60°C) and exposed to light (e.g., in a photostability chamber).

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze each sample at each time point for purity and the presence of degradation products using the GC-MS method described in Protocol 1. A peroxide value test can also be performed.

  • Data Evaluation: Compare the degradation profiles of the samples stored under accelerated conditions to the control. An increase in degradation products over time at elevated temperatures indicates a potential long-term stability issue. The data can be used to estimate the shelf life under normal storage conditions.[1]

Visualizations

degradation_pathway This compound This compound Alkyl Radical Alkyl Radical This compound->Alkyl Radical Initiation (Heat, Light) Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + R-H Alcohols, Ketones Alcohols, Ketones Hydroperoxide->Alcohols, Ketones Decomposition

Caption: Autoxidation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Analyze by GC-MS start->check_purity degradation_present Degradation Products Detected? check_purity->degradation_present purify Purify Material (e.g., Column Chromatography) degradation_present->purify Yes new_batch Use a New Batch of Material degradation_present->new_batch Yes, if purification is not feasible no_issue Purity is High No Degradation degradation_present->no_issue No review_storage Review Storage Conditions purify->review_storage end Proceed with Experiment purify->end new_batch->end no_issue->end

Caption: Troubleshooting workflow for stability-related issues.

storage_selection start Select Storage Conditions duration Storage Duration? start->duration short_term Short-Term (< 6 months) duration->short_term Short long_term Long-Term (> 6 months) duration->long_term Long short_term_conditions Cool, Dark Place Tightly Sealed Container short_term->short_term_conditions material_check Application Sensitive to Antioxidants? long_term->material_check long_term_conditions Inert Atmosphere (N2/Ar) Cool, Dark Place Consider Antioxidant material_check->long_term_conditions No no_antioxidant Store without Antioxidant material_check->no_antioxidant Yes no_antioxidant->long_term_conditions Ensure very strict inert conditions

Caption: Logic for selecting appropriate storage conditions.

References

Technical Support Center: Overcoming Challenges in the NMR Spectral Interpretation of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectral interpretation of highly branched alkanes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation

Question: My highly branched alkane is viscous and difficult to dissolve. How should I prepare my NMR sample?

Answer: Proper sample preparation is critical for obtaining high-quality NMR spectra. For viscous or poorly soluble highly branched alkanes, consider the following steps:

  • Solvent Selection: Start with common deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆. If solubility is an issue, you may need to try a range of solvents with varying polarities, such as acetone-d₆, or deuterated methanol. For very nonpolar alkanes, solvents like carbon tetrachloride (CCl₄) with a small amount of a deuterated lock solvent can be used, although this is less common with modern spectrometers.

  • Dissolution Technique: To aid dissolution, you can gently warm the sample and solvent mixture. Vigorous shaking or vortexing can also help. For very viscous samples, centrifugation can be used to bring the material to the bottom of the tube and ensure a homogeneous solution.[1]

  • Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[2] However, be aware that overly concentrated samples can lead to broad peaks due to increased viscosity.[3]

  • Filtration: It is crucial to filter the sample to remove any particulate matter, which can severely degrade the quality of the spectrum by causing broad lines.[3] Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into the NMR tube.

Question: What are some common contaminants I might see in my NMR spectrum, and how can I avoid them?

Answer: Common contaminants in NMR spectra include:

  • Water: Appears as a broad singlet in ¹H NMR. Its chemical shift is highly dependent on the solvent and temperature. To minimize water, use dry NMR solvents and dry your glassware thoroughly.

  • Residual Solvents: Peaks from solvents used during synthesis or purification (e.g., ethyl acetate, acetone) are common.[3] To remove them, co-evaporation with a more volatile solvent like dichloromethane can be effective.

  • Grease: From glassware joints. Ensure all glassware is meticulously cleaned.

Spectral Interpretation Challenges

Question: The ¹H and ¹³C NMR spectra of my highly branched alkane show severe signal overlap. How can I resolve the individual resonances?

Answer: Signal overlap is a major challenge with highly branched alkanes due to the similar chemical environments of many protons and carbons. Here are several strategies to address this:

  • Change the NMR Solvent: Running the spectrum in a different deuterated solvent can alter the chemical shifts of the resonances and potentially resolve overlapping signals.[3] Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d₃.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, which can help to resolve overlapping peaks.

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, allowing you to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, helping to assign carbon resonances based on their proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different spin systems and identifying quaternary carbons.

Question: My NMR spectrum has very broad peaks. What could be the cause and how can I fix it?

Answer: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Perform a shimming procedure before acquiring your data.

  • Inhomogeneous Sample: If your sample is not fully dissolved or contains suspended particles, it will lead to broad lines.[3] Ensure your sample is completely dissolved and filtered.

  • High Sample Concentration: Very concentrated, viscous samples can result in broader peaks.[3] Diluting your sample may improve resolution.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. Ensure your sample and NMR tube are free from such impurities.

Question: I'm having trouble assigning the quaternary carbon signals in my ¹³C NMR spectrum. They are very weak.

Answer: Quaternary carbon signals are often weak in ¹³C NMR spectra for two main reasons: the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and their long relaxation times. To improve their detection:

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Increase the Relaxation Delay: A longer delay between pulses allows the quaternary carbons to fully relax, leading to a stronger signal.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the relaxation times of all carbons, including quaternary ones, allowing for faster acquisition.

  • HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is an excellent way to identify quaternary carbons by observing their long-range correlations to nearby protons.

Advanced NMR Techniques for Highly Branched Alkanes

For complex, highly branched alkanes, standard 1D NMR spectra are often insufficient for complete structural elucidation. The following 2D NMR techniques are particularly useful.

Technique Information Provided Advantages for Branched Alkanes Disadvantages
COSY ¹H-¹H correlations through 2-3 bonds.Helps to identify coupled protons and trace out the carbon backbone.Can still be crowded if there is severe overlap in the ¹H spectrum.
DEPT-135 Distinguishes between CH₃/CH (positive signals) and CH₂ (negative signals) groups.Quickly identifies the types of carbon environments present.Quaternary carbons are not observed.
HSQC ¹H-¹³C one-bond correlations.Spreads out the proton signals into a second dimension, resolving overlap.Does not provide information about quaternary carbons.
HMBC ¹H-¹³C long-range (2-3 bond) correlations.Crucial for connecting different spin systems and identifying quaternary carbons.Can be more complex to interpret than HSQC.
INADEQUATE ¹³C-¹³C one-bond correlations.Directly maps out the carbon skeleton of the molecule.Very low sensitivity, requiring large sample amounts and long acquisition times.[4][5][6]
2D DQF-COSY ¹H-¹H correlations with reduced diagonal peak intensity.Provides cleaner spectra than standard COSY, which can be beneficial for crowded regions.[7][8]Lower sensitivity than standard COSY.

Experimental Protocols

DEPT-135 Experiment (Bruker)

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups. The DEPT-135 experiment is particularly useful as it shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Step-by-Step Protocol:

  • Acquire a standard ¹³C spectrum: This is necessary to determine the spectral width and center.

  • Create a new experiment: In TopSpin, create a new experiment number.

  • Load DEPT-135 parameters: Type rpar C13DEPT135 all to load the standard Bruker parameter set for a DEPT-135 experiment. The pulse program dept135 will be loaded.[6]

  • Set spectral parameters:

    • SW: Set the spectral width to cover all carbon signals, as determined from your ¹³C spectrum.

    • O1P: Set the center of the spectrum.

    • TD: Set the number of data points (e.g., 64k).

    • NS: Set the number of scans. For a reasonably concentrated sample, 128 scans should be sufficient.[6]

    • D1: Set the relaxation delay (e.g., 2 seconds).

  • Set proton channel parameters:

    • O2P: Set the center of the proton spectrum.

  • Execute getprosol: This command will update the pulse and power levels for your specific probe and solvent.

  • Start acquisition: Type rga to set the receiver gain, followed by zg to start the experiment.

  • Processing: After acquisition, Fourier transform the data (ef), and perform phase correction (apk) and baseline correction (abs).[6] CH and CH₃ peaks should be phased positive, and CH₂ peaks negative.

COSY Experiment (Bruker)

The COSY experiment identifies protons that are scalar coupled to each other.

Step-by-Step Protocol:

  • Acquire a standard ¹H spectrum: This is necessary to determine the spectral width and center.

  • Create a new 2D experiment: In TopSpin, create a new experiment number.

  • Load COSY parameters: Type rpar COSYGPSW all to load the standard Bruker parameter set for a gradient-selected COSY experiment. The pulse program cosygpppqf will be loaded.[9]

  • Set spectral parameters:

    • SW in both F1 and F2 dimensions should be set to the spectral width of your ¹H spectrum.

    • O1P should be set to the center of the ¹H spectrum.

    • TD in F2 is typically set to 1K or 2K. TD in F1 is usually set to 128 or 256.

    • NS: Set the number of scans (e.g., 8 or 16).

    • DS: Set the number of dummy scans (e.g., 4).

  • Execute getprosol: This will update the pulse and power levels.

  • Start acquisition: Type rga and then zg.

  • Processing: After acquisition, type xfb to perform the 2D Fourier transform. The data can then be phased.

INADEQUATE Experiment (Bruker)

The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is a powerful technique for determining ¹³C-¹³C connectivities, but it is very insensitive.

Step-by-Step Protocol:

  • Acquire a standard ¹³C spectrum: This is necessary to determine the spectral width and center.

  • Create a new 2D experiment: In TopSpin, create a new experiment number.

  • Load INADEQUATE parameters: Load the appropriate INADEQUATE parameter set from the Bruker library (e.g., inadqf).

  • Set spectral parameters:

    • SW in F2 should be set to the spectral width of your ¹³C spectrum. The spectral width in F1 should be twice the F2 spectral width.

    • O1P should be set to the center of the ¹³C spectrum.

    • TD in F2 is typically 1K or 2K, and in F1 is 128 or 256.

    • NS: The number of scans will need to be very high due to the low sensitivity of the experiment (often thousands of scans).

    • D1: Set the relaxation delay.

    • The delay d4 should be optimized to 1/(4*Jcc), where Jcc is the one-bond carbon-carbon coupling constant (typically ~35 Hz for alkanes).

  • Execute getprosol: Update pulse and power levels.

  • Start acquisition: Type rga and zg. This experiment will likely run for a long time (hours to days).

  • Processing: Use xfb to process the 2D data.

Quantitative Data

The following table provides typical ¹³C NMR chemical shift ranges for different types of carbon atoms in highly branched alkanes.

Carbon TypeEnvironmentTypical ¹³C Chemical Shift (ppm)
Primary (CH₃)Methyl group8 - 30
Secondary (CH₂)Methylene group15 - 55
Tertiary (CH)Methine group20 - 60
Quaternary (C)Quaternary carbon30 - 50 (often weak)

Note: These are general ranges, and the exact chemical shift will depend on the specific chemical environment of the carbon atom.[10]

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY Identify Spin Systems HSQC HSQC H1->HSQC ¹JCH Correlations HMBC HMBC H1->HMBC ⁿJCH Correlations C13 ¹³C NMR DEPT DEPT-135 C13->DEPT Determine C-type C13->HSQC C13->HMBC INADEQUATE INADEQUATE C13->INADEQUATE C-C Connectivity Structure Final Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure INADEQUATE->Structure

Caption: Experimental workflow for NMR-based structure elucidation of highly branched alkanes.

troubleshooting_overlap cluster_2d_solutions 2D NMR Solutions Problem Signal Overlap in 1D Spectra Solution1 Change NMR Solvent Problem->Solution1 Solution2 Increase Magnetic Field Strength Problem->Solution2 Solution3 Perform 2D NMR Experiments Problem->Solution3 COSY_HSQC COSY / HSQC Solution3->COSY_HSQC Resolve ¹H-¹H & ¹H-¹³C overlap HMBC_INADEQUATE HMBC / INADEQUATE Solution3->HMBC_INADEQUATE Resolve long-range & C-C connectivity

Caption: Troubleshooting logic for signal overlap in NMR spectra of highly branched alkanes.

References

Alternative synthetic routes for 2,4,5,7-Tetramethyloctane to avoid specific byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2,4,5,7-tetramethyloctane. The focus is on providing alternative synthetic routes to mitigate the formation of common byproducts.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and logical precursor for the synthesis of this compound is citronellal, a naturally occurring monoterpenoid aldehyde.[1] Its chiral center at C3 provides a basis for establishing the stereochemistry of the final product. Alternative starting points could involve the coupling of smaller alkyl fragments, though this often leads to a mixture of isomers that are difficult to separate.

Q2: What are the main synthetic strategies for producing this compound?

A robust strategy involves the reductive coupling of a citronellal-derived intermediate. This typically involves a multi-step process:

  • Reduction of citronellal to citronellol.

  • Conversion of the resulting alcohol to a suitable leaving group (e.g., a halide or tosylate).

  • A coupling reaction, such as a Grignard coupling or a reductive coupling, to form the C16 backbone.

  • Hydrogenation of the remaining double bond to yield the final saturated alkane.

Troubleshooting Common Byproducts

Problem 1: Formation of Isomeric Alkenes during Halogenation/Tosylation of Citronellol.

  • Issue: When converting citronellol to a halide (e.g., using PBr₃ or SOCl₂) or a tosylate, elimination reactions (E1 or E2) can compete with the desired substitution (Sₙ2), leading to the formation of various isomeric dienes instead of the desired citronellyl halide/tosylate.

  • Solution:

    • Use milder reagents: Instead of strong acids or high temperatures, use milder conditions. For tosylation, use tosyl chloride in pyridine at low temperatures. For conversion to a bromide, the Appel reaction (using CBr₄ and PPh₃) is often effective at minimizing elimination.

    • Control the temperature: Keep the reaction temperature low (e.g., 0 °C or below) to favor the kinetically controlled substitution product over the thermodynamically favored elimination products.

Problem 2: Wurtz-Fittig Type Byproducts and Low Yield in Grignard Coupling Step.

  • Issue: During the Grignard coupling of a citronellyl halide, the Grignard reagent can react with the starting halide to produce a symmetrical dimer (a C16 compound), in addition to reacting with itself to produce a range of byproducts. This reduces the yield of the desired this compound precursor.

  • Solution:

    • Alternative Coupling Strategy: Instead of a direct Grignard coupling, consider a Gilman reagent (a lithium dialkylcuprate). These reagents are softer nucleophiles and are less prone to side reactions like elimination and self-coupling. Reacting citronellyl bromide with lithium metal followed by the addition of copper(I) iodide will form the Gilman reagent, which can then be coupled.

    • Reductive Coupling: Another alternative is a reductive coupling of the citronellyl halide using a reducing agent like zinc or samarium(II) iodide. This can directly form the desired C-C bond with high selectivity.

Problem 3: Isomerization of the Double Bond during Hydrogenation.

  • Issue: During the final hydrogenation step to saturate the double bond in the coupled intermediate, the catalyst (e.g., Palladium on carbon) can also catalyze the isomerization of the double bond before reduction occurs. This can lead to the formation of other isomers of tetramethyloctane.

  • Solution:

    • Choice of Catalyst: Use a catalyst that is less prone to inducing isomerization. Rhodium on alumina or Wilkinson's catalyst (a homogeneous catalyst) can be more selective for hydrogenation without prior isomerization.

    • Reaction Conditions: Conduct the hydrogenation at lower temperatures and pressures. Harsher conditions are more likely to provide the activation energy needed for isomerization.

Quantitative Data Summary

The following table provides a comparison of expected yields and purity for different synthetic strategies to minimize byproducts.

Synthetic StepStandard MethodByproduct-Minimizing MethodExpected Yield (Standard)Expected Yield (Alternative)Key Byproducts to Avoid
Halogenation PBr₃ in pyridineAppel Reaction (CBr₄, PPh₃)60-75%85-95%Isomeric dienes
Coupling Grignard ReactionGilman Reagent or Reductive Coupling30-50%60-80%Wurtz-type dimers, elimination products
Hydrogenation Pd/C, H₂ (high pressure)Rh/Al₂O₃, H₂ (low pressure)>95%>98%Positional isomers of the final alkane

Experimental Protocols

Protocol 1: Appel Reaction for the Synthesis of Citronellyl Bromide

  • Dissolve citronellol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.2 equivalents) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure citronellyl bromide.

Protocol 2: Reductive Coupling of Citronellyl Bromide

  • In a Schlenk flask under an inert atmosphere, add activated zinc dust (2.5 equivalents).

  • Add a solution of citronellyl bromide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Heat the mixture to reflux and stir vigorously for 12-24 hours.

  • Monitor the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and filter off the excess zinc.

  • Quench the filtrate with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting product is the unsaturated precursor to this compound.

Visualizations

logical_relationship Troubleshooting Byproduct Formation in this compound Synthesis start Start: Citronellal step1 Step 1: Reduction to Citronellol start->step1 step2 Step 2: Conversion to Citronellyl-X (X = Br, OTs) step1->step2 byproduct1 Byproduct: Over-reduction or side reactions step1->byproduct1 step3 Step 3: C-C Coupling step2->step3 byproduct2 Byproduct: Elimination (Dienes) step2->byproduct2 step4 Step 4: Hydrogenation step3->step4 byproduct3 Byproduct: Wurtz Coupling, Self-coupling step3->byproduct3 product Product: this compound step4->product byproduct4 Byproduct: Isomers step4->byproduct4 solution2 Solution: Milder Reagents (e.g., Appel Reaction) byproduct2->solution2 solution3 Solution: Alternative Coupling (Gilman, Reductive) byproduct3->solution3 solution4 Solution: Selective Catalyst (e.g., Rh/Al2O3) byproduct4->solution4

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Minimizing fragmentation of 2,4,5,7-Tetramethyloctane in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fragmentation of 2,4,5,7-tetramethyloctane and similar highly branched alkanes during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak of this compound weak or absent in my Electron Ionization (EI) mass spectrum?

A1: Highly branched alkanes like this compound are prone to extensive fragmentation under standard 70 eV Electron Ionization (EI) conditions.[1][2][3] The energy imparted during ionization is often sufficient to break the C-C bonds. Fragmentation is particularly favored at the branching points because it leads to the formation of more stable secondary and tertiary carbocations.[2][3][4] This rapid fragmentation means that many of the molecular ions break apart before they can be detected, resulting in a weak or absent molecular ion peak.[3][4]

Q2: What are the expected major fragment ions for this compound in an EI mass spectrum?

A2: The fragmentation of this compound will preferentially occur at the branched carbon atoms. The loss of the largest alkyl fragment at a branching point is often favored.[4] For this compound (molecular weight: 170.34 g/mol ), you can expect to see significant peaks corresponding to the loss of various alkyl radicals. Common fragment ions for branched alkanes include those in the CnH2n+1 series.[1] For a C12 alkane, prominent peaks might be observed at m/z values such as 43, 57, 71, and 85, corresponding to C3, C4, C5, and C6 fragments, respectively. The base peak is often a stable carbocation formed from cleavage at a branch point.

Q3: How can I minimize the fragmentation of this compound?

A3: To minimize fragmentation and enhance the molecular ion signal, it is recommended to use "soft" ionization techniques. These methods impart less energy to the analyte molecule during the ionization process.[5] The most common and effective soft ionization techniques for saturated hydrocarbons are:

  • Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte through gentle proton transfer or adduct formation, resulting in significantly less fragmentation.[5][6]

  • Field Ionization (FI): FI is a very soft ionization method that uses a strong electric field to ionize the analyte, typically producing a prominent molecular ion with minimal to no fragmentation.

  • Cold Electron Ionization (Cold EI): This is a newer technique that involves cooling the sample in a supersonic molecular beam before ionization. The reduced internal energy of the molecule leads to less fragmentation even with electron ionization.

Additionally, reducing the electron energy in a standard EI source (e.g., from 70 eV to a lower value like 15-20 eV) can also decrease fragmentation, although this may also lead to a decrease in overall ionization efficiency.[7]

Q4: Which reagent gas should I choose for Chemical Ionization (CI) analysis of this compound?

A4: For CI analysis of alkanes, methane is a commonly used reagent gas.[5] It efficiently produces reagent ions (primarily CH5+ and C2H5+) that can ionize the analyte through proton transfer to form an [M+H]+ ion or through hydride abstraction to form an [M-H]+ ion.[6] Isobutane is a milder reagent gas and can result in even less fragmentation, often yielding a more abundant [M+H]+ ion. The choice of reagent gas allows you to control the energetics of the ionization process.

Troubleshooting Guides

Issue: Excessive Fragmentation and No Molecular Ion in EI-MS

This guide provides a step-by-step approach to troubleshoot and resolve the issue of excessive fragmentation of this compound when using Electron Ionization Mass Spectrometry (EI-MS).

start Start: Excessive Fragmentation in EI-MS check_ei_energy Is Electron Energy at 70 eV? start->check_ei_energy reduce_ei_energy Reduce Electron Energy (e.g., to 15-20 eV) check_ei_energy->reduce_ei_energy Yes use_soft_ionization Switch to a Soft Ionization Technique check_ei_energy->use_soft_ionization No re_run_analysis Re-run Analysis reduce_ei_energy->re_run_analysis fragmentation_reduced Fragmentation Reduced? re_run_analysis->fragmentation_reduced fragmentation_reduced->use_soft_ionization No end_success End: Molecular Ion Observed fragmentation_reduced->end_success Yes select_ci Use Chemical Ionization (CI) use_soft_ionization->select_ci select_fi Use Field Ionization (FI) use_soft_ionization->select_fi select_cold_ei Use Cold EI use_soft_ionization->select_cold_ei end_failure End: Consult Instrument Specialist use_soft_ionization->end_failure select_ci->end_success select_fi->end_success select_cold_ei->end_success

Caption: Troubleshooting workflow for excessive fragmentation.

Data Presentation

Ionization Techniquem/z of Molecular Ion SpeciesExpected Relative Abundance of Molecular Ion SpeciesMajor Fragment Ions (m/z) and Expected Relative Abundance
Electron Ionization (EI) at 70 eV M+• at 170< 1% (Often not observed)57 (100%), 43 (40%), 71 (30%), 85 (20%)
Chemical Ionization (CI) with Methane [M+H]+ at 171, [M-H]+ at 169> 50% (Often the base peak)Significantly reduced fragmentation compared to EI. Some fragmentation may still occur, showing minor peaks for the loss of alkyl groups.
Field Ionization (FI) M+• at 170> 90% (Typically the base peak)Minimal to no fragmentation observed.
Cold Electron Ionization (Cold EI) M+• at 170Significantly enhanced compared to standard EI.Fragmentation pattern is preserved but with a much higher relative abundance of the molecular ion.

Experimental Protocols

Protocol 1: Chemical Ionization (CI) with Methane Reagent Gas

This protocol outlines the general steps for performing CI-MS on this compound. Instrument-specific parameters should be optimized.

  • Instrument Preparation:

    • Ensure the mass spectrometer is equipped with a Chemical Ionization source.

    • Introduce methane as the reagent gas into the ion source. The pressure of the reagent gas is typically around 1 torr.

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile, non-polar solvent (e.g., hexane).

    • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC) or a direct insertion probe.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: Set to a temperature sufficient to maintain the analyte in the gas phase without causing thermal degradation (e.g., 150-250 °C).

    • Electron Energy: Set to a value that efficiently ionizes the reagent gas (e.g., 100-200 eV).

    • Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-250).

  • Data Acquisition:

    • Acquire the mass spectrum. The primary ion of interest will be the protonated molecule [M+H]+ at m/z 171. Adduct ions with reagent gas fragments, such as [M+C2H5]+ at m/z 199, may also be observed.

start Start: CI Analysis instrument_prep Instrument Preparation (CI Source, Methane Gas) start->instrument_prep sample_intro Sample Introduction (Dilute in Hexane, GC or Probe) instrument_prep->sample_intro set_ms_params Set MS Parameters (Source Temp, Electron Energy, Mass Range) sample_intro->set_ms_params acquire_data Data Acquisition set_ms_params->acquire_data analyze_spectrum Analyze Spectrum (Look for [M+H]+ at m/z 171) acquire_data->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for Chemical Ionization analysis.

Protocol 2: Field Ionization (FI)

This protocol provides a general outline for FI-MS analysis of this compound. FI requires a specialized ion source.

  • Instrument Preparation:

    • Install and condition the Field Ionization/Field Desorption (FI/FD) emitter according to the manufacturer's instructions.

    • Ensure the high voltage power supply for the emitter is operational.

  • Sample Introduction:

    • For volatile liquids like this compound, the sample can be introduced into the ion source as a vapor from a reservoir inlet system.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: Maintain a temperature that prevents sample condensation (e.g., 100-200 °C).

    • Emitter Voltage: Apply a high voltage (typically several kilovolts) to the FI emitter to generate the strong electric field required for ionization.

    • Mass Range: Scan a mass range that includes the molecular weight of the analyte (e.g., m/z 50-250).

  • Data Acquisition:

    • Acquire the mass spectrum. The spectrum should be dominated by the molecular ion M+• at m/z 170.

Ionization and Fragmentation Overview

The choice of ionization technique directly influences the degree of fragmentation observed in the mass spectrum of a branched alkane.

cluster_ionization Ionization Method cluster_fragmentation Resulting Fragmentation EI Electron Ionization (EI) (Hard Ionization) Extensive_Frag Extensive Fragmentation (Weak/Absent M+) EI->Extensive_Frag CI Chemical Ionization (CI) (Soft Ionization) Reduced_Frag Reduced Fragmentation (Prominent [M+H]+) CI->Reduced_Frag FI Field Ionization (FI) (Very Soft Ionization) Minimal_Frag Minimal/No Fragmentation (Strong M+) FI->Minimal_Frag

References

Preventing contamination during the synthesis and handling of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5,7-Tetramethyloctane. Our goal is to help you prevent contamination and address common issues encountered during synthesis and handling.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Synthesis and Reaction Issues

Question: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

Answer: Failure of a Grignard reaction to initiate is a common issue, often related to the presence of moisture or the passivation of the magnesium surface. Here are the primary causes and troubleshooting steps:

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[1][2][3][4] Even trace amounts of moisture in your glassware, solvents, or starting materials can prevent the reaction from starting.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (like nitrogen or argon).[5][6] Solvents, particularly ethers like diethyl ether or THF, must be anhydrous.[7] Use freshly opened anhydrous solvents or distill them from an appropriate drying agent.

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing them from reacting with the alkyl halide.[8][9]

    • Solution: Activate the magnesium surface. This can be done by:

      • Gently crushing a few turnings with a glass rod to expose a fresh surface.

      • Adding a small crystal of iodine, which will react with the magnesium and remove the oxide layer.[8][9]

      • Adding a few drops of 1,2-dibromoethane.[9]

  • Impure Starting Materials: Impurities in the alkyl halide can interfere with the reaction.

    • Solution: Use high-purity alkyl halides. If necessary, purify them by distillation before use.

Question: My Grignard reaction is sluggish or stops prematurely. What should I do?

Answer: A sluggish or stalled Grignard reaction can be caused by several factors, including insufficient activation of magnesium, low-quality reagents, or temperature issues.

  • Solution:

    • If the reaction hasn't started, try the magnesium activation techniques mentioned above.

    • If the reaction has started but is slow, gentle heating with a water bath can sometimes help. However, be cautious as the reaction can become exothermic.[10]

    • Ensure your solvent is completely anhydrous.

    • Consider the purity of your alkyl halide.

Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I minimize it?

Answer: A common side reaction in the synthesis of alkanes is a Wurtz-like coupling reaction, where the Grignard reagent couples with the unreacted alkyl halide to form a symmetrical alkane.[8][11][12][13][14] For example, if you are using an alkyl halide (R-X), you might see the formation of R-R.

  • Solution:

    • Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Ensure efficient stirring to promote the reaction with magnesium over the coupling side reaction.

Workup and Purification Issues

Question: I am having trouble with emulsion formation during the aqueous workup of my Grignard reaction. How can I resolve this?

Answer: Emulsions are common during the workup of Grignard reactions, especially when using chlorinated solvents.[15] They are often caused by the presence of finely divided magnesium salts.

  • Solution:

    • Patience: Sometimes, allowing the mixture to stand for a while will allow the layers to separate.[15]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[15]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove the suspended solids that are often the cause of the emulsion.[15]

    • Solvent Evaporation: If the emulsion persists, you can evaporate the organic solvent, and then redissolve the residue in a fresh portion of the extraction solvent.[15]

Question: How can I effectively remove unreacted starting materials and byproducts to purify this compound?

Answer: A combination of techniques is typically required for the purification of alkanes.

  • Aqueous Wash: First, quench the reaction with a weak acid (like ammonium chloride solution) to neutralize any unreacted Grignard reagent and magnesium salts.[16] Then, wash the organic layer with water and brine.

  • Fractional Distillation: Since this compound is a liquid with a relatively low boiling point, fractional distillation is an effective method for separating it from less volatile impurities.[17][18][19] For high-boiling impurities, vacuum distillation can be employed to lower the boiling point and prevent decomposition.[18][20]

  • Column Chromatography: For the removal of more polar impurities or closely boiling non-polar byproducts, column chromatography over silica gel or alumina can be used.[21][22][23][24][25] Since alkanes are non-polar, they will elute quickly with a non-polar eluent like hexane.[21]

Handling and Storage

Question: What are the best practices for handling and storing purified this compound to prevent contamination?

Answer: this compound is a volatile organic compound, and proper handling is crucial to maintain its purity.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible to prevent oxidation and contamination from atmospheric moisture.

  • Clean Glassware: Use scrupulously clean and dry glassware.

  • Storage: Store in a tightly sealed container, preferably with a Teflon-lined cap, in a cool, well-ventilated area away from sources of ignition.[6]

  • Avoid Cross-Contamination: Use dedicated spatulas and syringes for this compound to avoid cross-contamination with other reagents in the lab.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C12H26170.34~190-195 (estimated)
n-DodecaneC12H26170.34216
Iso-dodecane (2,2,4,6,6-Pentamethylheptane)C12H26170.34177

Note: The boiling point of this compound is an estimate based on its structure and the boiling points of similar branched alkanes. The presence of isomeric impurities with close boiling points can make purification by distillation challenging.

Table 2: Purity Analysis Techniques for this compound

Analytical TechniquePrinciple of Separation/DetectionTypical Limit of Detection (LOD)Information Provided
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity; detection by ionization in a flame.~1-10 ppmQuantitative information on the purity and the relative amounts of volatile impurities.[26]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC, followed by mass analysis of eluting compounds.~10-100 ppbIdentification of impurities based on their mass spectra and fragmentation patterns.[27][28]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Analysis of the magnetic properties of atomic nuclei.~0.1-1% for routine analysisStructural confirmation of the desired product and identification of major impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthetic route. Caution: Grignard reactions are moisture-sensitive and can be exothermic. All procedures should be carried out in a fume hood with appropriate personal protective equipment.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Appropriate alkyl halides (e.g., 1-bromo-2,4-dimethylpentane and sec-butyl bromide as precursors to the corresponding Grignard reagent and electrophile)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat with a heat gun until the purple iodine vapor is observed, then allow to cool.

  • Initiation: Add a small portion of the alkyl halide solution in anhydrous ether to the dropping funnel and add a few milliliters to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, gently warm the flask.

  • Addition: Once the reaction has started, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Discard the initial lower-boiling fraction (likely residual solvent) and the higher-boiling residue.

Protocol 3: Purification by Silica Gel Chromatography
  • Column Packing: Prepare a silica gel column using a non-polar solvent such as hexane as the slurry solvent.[25]

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and carefully load it onto the top of the silica gel column.[25]

  • Elution: Elute the column with hexane. Since this compound is non-polar, it should elute relatively quickly.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizations

Contamination_Prevention_Workflow cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Workup & Purification cluster_3 Post-Synthesis Start Starting Material Selection & Purity Check Glassware Glassware Preparation (Oven/Flame Dried) Start->Glassware Solvent Solvent Preparation (Anhydrous) Start->Solvent C1 Moisture Check Start->C1 Reaction Reaction Setup (Inert Atmosphere) Glassware->Reaction Solvent->Reaction Grignard Grignard Reagent Formation Reaction->Grignard C2 Atmosphere Control Reaction->C2 Coupling Coupling Reaction Grignard->Coupling Workup Aqueous Workup (Quenching & Extraction) Coupling->Workup C3 Side Reaction Monitoring Coupling->C3 Drying Drying of Organic Layer Workup->Drying C4 Emulsion Prevention Workup->C4 Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Purity Analysis (GC-MS, NMR) Purification->Analysis C5 Cross-Contamination Prevention Purification->C5 Storage Storage (Inert, Cool, Dry) Analysis->Storage End Pure this compound Storage->End Storage->C5

Caption: Workflow for preventing contamination during the synthesis and handling of this compound.

References

Enhancing the signal-to-noise ratio in NMR for dilute samples of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) for dilute samples, such as 2,4,5,7-Tetramethyloctane, during NMR experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with samples at low concentrations.

Issue: My signal is barely visible or lost in the noise.

  • Possible Cause 1: Insufficient sample concentration. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[1][2][3] For ¹³C NMR, a much higher concentration is often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2][3]

  • Solution 1: Increase the number of scans (Signal Averaging). The signal-to-noise ratio improves with the square root of the number of scans.[4][5][6] Doubling the number of scans will increase the SNR by a factor of approximately 1.4. To double the SNR, you need to quadruple the number of scans.[7]

  • Solution 2: Use a higher-field spectrometer. The SNR is proportional to the magnetic field strength to the power of 3/2.[8] Moving from a 400 MHz to an 800 MHz spectrometer can provide a significant boost in sensitivity.[9]

  • Solution 3: Utilize a cryoprobe. A cryoprobe cools the detection electronics to cryogenic temperatures, which significantly reduces thermal noise.[10][11] This can lead to an SNR enhancement of up to a factor of four or five compared to a room-temperature probe, which translates to a reduction in experiment time by a factor of 16 to 25 for the same SNR.[9][10][11][12][13]

Issue: My peaks are broad, making them difficult to distinguish from noise.

  • Possible Cause 1: Poor shimming. Inhomogeneity in the magnetic field across the sample volume is a common cause of broad spectral lines.[14][15]

  • Solution 1: Re-shim the spectrometer. Modern spectrometers often have automated shimming routines that are very effective. If automatic shimming fails, manual shimming may be necessary. Ensure the lock signal is stable and has a sufficient level.

  • Possible Cause 2: Presence of solid particles. Undissolved material in the NMR tube will disrupt the magnetic field homogeneity, leading to broadened peaks.[1][16]

  • Solution 2: Filter your sample. Always filter the sample solution directly into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[1][2][17]

  • Possible Cause 3: High sample viscosity. Very concentrated samples can be viscous, leading to broader lines.[1][17] While the primary concern here is dilute samples, this can be a factor if a sample is concentrated to its solubility limit to maximize signal.

  • Solution 3: Optimize sample concentration. If you have a highly concentrated sample to compensate for dilution, you might observe line broadening. A slight dilution might, counter-intuitively, improve spectral quality.

  • Possible Cause 4: Paramagnetic impurities. Even trace amounts of paramagnetic substances can cause significant line broadening.

  • Solution 4: Purify the sample. Ensure your sample is free from paramagnetic metals or other impurities.

Issue: I see unexpected peaks or artifacts in my spectrum.

  • Possible Cause 1: Contaminated NMR tube or solvent. Residual solvents from previous experiments or impurities in the deuterated solvent can introduce unwanted signals.

  • Solution 1: Use clean, high-quality NMR tubes and fresh solvent. Thoroughly clean NMR tubes and dry them completely before use.[1] Use high-purity deuterated solvents.

  • Possible Cause 2: t1 noise in 2D spectra. This appears as stripes of noise parallel to the F1 axis, often obscuring weak cross-peaks.

  • Solution 2: Use appropriate data processing techniques. Many NMR processing software packages have functions to remove or minimize t1 noise.[18][19] This can involve symmetrization for homonuclear 2D spectra or subtracting a projection of a noise-only region for heteronuclear spectra.[18][19]

Frequently Asked Questions (FAQs)

Q1: How can I best prepare a dilute sample of this compound for NMR?

A1:

  • Use a high-quality NMR tube: Ensure the tube is clean and not scratched or damaged.[1]

  • Choose the right solvent: Select a deuterated solvent in which this compound is highly soluble. This allows you to maximize the concentration.

  • Filter the sample: After dissolving your compound, filter the solution into the NMR tube to remove any particulate matter.[1][2][17]

  • Use the correct sample volume: Fill the tube to the depth recommended for your spectrometer's probe, typically around 0.6-0.7 mL, to ensure it is within the detection region of the coil.[17][20]

Q2: What is the single most effective hardware upgrade for improving SNR?

A2: A cryoprobe is the most significant hardware upgrade for enhancing SNR.[9] By cooling the detection coil and preamplifiers, a cryoprobe can increase the SNR by a factor of 4-5 compared to a standard room-temperature probe.[10][12][13]

Q3: How much can I expect the SNR to improve with signal averaging?

A3: The SNR improves as a function of the square root of the number of scans (N). The relationship is: SNR ∝ √N.[4][5][6] For example, increasing the number of scans from 16 to 256 (a factor of 16) will result in a 4-fold improvement in the SNR.

Q4: Are there specific pulse sequences that are better for dilute samples?

A4: While a standard 1D proton experiment is often the starting point, certain pulse sequences can be beneficial:

  • For ¹³C NMR: DEPT (Distortionless Enhancement by Polarization Transfer) can be more sensitive for observing protonated carbons than a standard ¹³C experiment.

  • For removing couplings: Techniques like SHARPER (Sensitive, Homogeneous And Resolved PEaks in Real time) can collapse multiplets into singlets, significantly increasing the peak height and thus the SNR, which is particularly useful for quantitative analysis.[21]

Quantitative Data Summary

TechniqueParameterExpected SNR Improvement
Signal Averaging Number of Scans (N)Proportional to √N[4][5][6]
Magnetic Field Strength Field Strength (B₀)Proportional to B₀^(3/2)[8]
Cryoprobe Probe Type4-5x increase vs. room temp probe[10][12][13]
CryoProbe Prodigy Probe Type2-3x increase vs. room temp probe[12]

Experimental Protocols

Protocol 1: Standard Sample Preparation for a Dilute Sample

  • Weigh the sample: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample: Transfer the sample to a clean, small vial. Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃). Gently vortex or swirl to dissolve the sample completely.

  • Prepare the filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.

  • Filter the sample: Using the prepared pipette, transfer the sample solution from the vial into a clean 5 mm NMR tube.

  • Cap and label: Cap the NMR tube and label it clearly.

Protocol 2: Basic 1D Proton NMR Acquisition with Signal Averaging

  • Insert the sample: Place the NMR tube in the spinner turbine and insert it into the spectrometer.

  • Lock and shim: Establish a deuterium lock on the solvent signal and perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Set acquisition parameters:

    • Set the pulse width to a 90° pulse.

    • Set the relaxation delay (d1) to be at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. For quantitative measurements, a d1 of 5 times T1 is recommended.

    • Set the number of scans (ns) to a value appropriate for the sample concentration. Start with 16 or 64 scans and increase as needed. For very dilute samples, several hundred or even thousands of scans may be necessary.

  • Acquire the data: Start the acquisition.

  • Process the data: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire Data (FID) set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analyze Analyze Spectrum phase_baseline->analyze

Caption: Workflow for NMR experiment from sample preparation to spectral analysis.

troubleshooting_snr start Low SNR? check_scans Increased number of scans? start->check_scans check_probe Using a cryoprobe? check_scans->check_probe Yes sol_scans Increase number of scans (SNR ∝ √N) check_scans->sol_scans No check_field Using highest available field? check_probe->check_field Yes sol_probe Use a cryoprobe (4-5x SNR improvement) check_probe->sol_probe No check_sample Sample prepared correctly? check_field->check_sample Yes sol_field Use a higher field spectrometer check_field->sol_field No sol_sample Re-prepare sample: - Filter - Check concentration check_sample->sol_sample No end SNR Optimized check_sample->end Yes sol_scans->check_probe sol_probe->check_field sol_field->check_sample sol_sample->end

Caption: Decision tree for troubleshooting low signal-to-noise ratio in NMR.

References

Validation & Comparative

A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4,5,7-tetramethyloctane, a volatile branched-chain alkane. The performance of this method is compared with alternative analytical techniques, offering researchers and drug development professionals a basis for selecting the most suitable approach for their specific needs.

Introduction to this compound Analysis

This compound is a hydrocarbon that may be of interest in various fields, including environmental analysis, petrochemicals, and as a potential biomarker. Accurate and precise quantification is crucial for understanding its role and impact. GC-MS is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound due to its high sensitivity and specificity.[1][2]

Experimental Protocols

Validated GC-MS Method for this compound

This section details the experimental procedure for the validated GC-MS method.

1. Sample Preparation: Static Headspace (HS) Extraction

  • Apparatus: 20 mL headspace vials with magnetic crimp caps.

  • Procedure:

    • An accurately weighed or measured liquid or solid sample is placed into a headspace vial.

    • For calibration standards, a known amount of this compound standard solution is spiked into the vial.

    • An internal standard (e.g., Toluene-d8) is added to all samples and standards.

    • The vials are immediately sealed.

    • Vials are placed in the autosampler of the GC-MS system for incubation and injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split/Splitless injector, operated in splitless mode at 250°C.

  • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored for this compound: m/z 57, 71, 85 (quantifier), 113.

    • Ions Monitored for Toluene-d8 (Internal Standard): m/z 98, 69.

Method Validation and Performance Characteristics

The developed GC-MS method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Parameter GC-MS (Headspace) Alternative Method 1: GC-FID Alternative Method 2: PTR-MS
Linearity (R²) > 0.998> 0.995Not applicable (direct measurement)
Accuracy (% Recovery) 92-108%90-110%85-115%
Precision (% RSD) < 10%< 15%< 20%
LOD 0.1 ng/mL1 ng/mL1 ppbv
LOQ 0.3 ng/mL3 ng/mL3 ppbv
Analysis Time per Sample ~25 minutes~25 minutes< 1 minute
Specificity High (mass spectral confirmation)Moderate (retention time only)High (mass-to-charge ratio)
Cost per Sample ModerateLowHigh

Comparison with Alternative Methods

While GC-MS is a robust technique, other methods can be employed for the analysis of volatile hydrocarbons.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a common and cost-effective alternative for quantifying hydrocarbons.[3] It offers good sensitivity but lacks the specificity of mass spectrometry, relying solely on retention time for identification. This can be a significant drawback in complex matrices where co-elution is possible.

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a form of direct injection mass spectrometry that provides real-time monitoring of VOCs without chromatographic separation.[4] It is highly sensitive and very fast, making it suitable for applications like atmospheric monitoring. However, it can struggle with isomeric compounds, as they may have the same mass-to-charge ratio.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Spiking with Internal Standard Sample->Spiking Incubation Headspace Incubation Spiking->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

cluster_methods Analytical Methods This compound This compound GC-MS GC-MS This compound->GC-MS High Specificity & Sensitivity GC-FID GC-FID This compound->GC-FID Cost-Effective, Lower Specificity PTR-MS PTR-MS This compound->PTR-MS Real-Time, Isomer Challenge

Figure 2. Logical comparison of analytical methods for this compound.

References

Comparative Analysis of 2,4,5,7-Tetramethyloctane and Its Branched Alkane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the physicochemical and performance properties of 2,4,5,7-tetramethyloctane and other selected branched alkane isomers of dodecane (C₁₂H₂₆). As highly branched alkanes find applications in various fields, including as fuel components and reference standards, a detailed understanding of their properties is crucial for researchers, scientists, and professionals in drug development. This document summarizes key experimental data, outlines methodologies for property determination, and visualizes a general experimental workflow for alkane analysis.

Physicochemical Properties: A Comparative Overview

The degree and position of branching in alkane isomers significantly influence their physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn affects intermolecular van der Waals forces. This typically results in lower boiling points and melting points compared to their linear counterparts.[1][2] The following table summarizes the available physicochemical data for this compound and a selection of its isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound 2217-17-6 C₁₂H₂₆ 170.34 ~196 (estimate) [3]N/A 1.423 [4]
n-Dodecane112-40-3C₁₂H₂₆170.34216.30.7491.422
2,2,4,4-Tetramethyloctane62183-79-3C₁₂H₂₆170.33N/AN/AN/A
2,2,4,7-Tetramethyloctane62183-82-8C₁₂H₂₆170.34N/AN/AN/A
2,2,7,7-Tetramethyloctane1071-31-4C₁₂H₂₆170.33N/AN/AN/A
2,3,4,5-Tetramethyloctane62199-27-3C₁₂H₂₆170.33N/AN/AN/A
2,3,4,7-Tetramethyloctane62199-29-5C₁₂H₂₆170.33N/AN/AN/A
2,3,6,7-Tetramethyloctane52670-34-5C₁₂H₂₆170.341960.7591.425
2,4,4,6-Tetramethyloctane62199-35-3C₁₂H₂₆170.33N/AN/AN/A
3,3,6,6-Tetramethyloctane62199-46-6C₁₂H₂₆170.33N/AN/AN/A
3,4,4,5-Tetramethyloctane62199-47-7C₁₂H₂₆170.332010.7851.437

Performance Properties: Fuel and Lubricant Characteristics

The performance of branched alkanes, particularly in applications such as fuels and lubricants, is dictated by properties like octane rating and viscosity. Highly branched isomers are known to have higher octane ratings, making them desirable components for gasoline to prevent engine knocking.[2] Viscosity is a critical parameter for lubricants, determining their flow characteristics and lubricating efficacy.[5][6][7]

Isomer NameResearch Octane Number (RON)Kinematic Viscosity (mm²/s at 20°C)
This compound N/A N/A
n-DodecaneLow (not typically used as a gasoline component)1.57 (for a C11-C12 isoalkane mixture)[8][9]
2,2,4-Trimethylpentane (Iso-octane)100 (by definition)~0.5
Other Dodecane IsomersData not readily availableData not readily available

Experimental Protocols

Accurate and reproducible experimental data are paramount for the comparative analysis of chemical compounds. The following sections detail the standard methodologies for determining key properties of branched alkanes.

Synthesis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying isomers of alkanes.

Objective: To separate and identify the components of a mixture of dodecane isomers.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., non-polar DB-5ms or similar).

  • Mass Spectrometer (MS) detector.

Procedure:

  • Sample Preparation: Dilute the alkane isomer mixture in a volatile solvent like hexane to an appropriate concentration (e.g., 100 ppm).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The separation of isomers is achieved based on their boiling points and interactions with the stationary phase of the column. A temperature program is typically employed, starting at a lower temperature and gradually increasing to facilitate the separation of isomers with a wide range of boiling points.

  • Detection and Identification: As each separated component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules, including branched alkanes.

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified alkane isomer in the deuterated solvent within an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals provide information about the different types of hydrogen atoms and their connectivity. For a highly branched alkane like this compound, one would expect complex multiplets in the aliphatic region (typically 0.8-1.7 ppm).

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon atom.

Determination of Kinematic Viscosity (ASTM D445)

This standard test method is used to determine the kinematic viscosity of liquid petroleum products.[5][6][7][11][12]

Objective: To measure the kinematic viscosity of a dodecane isomer at a specified temperature.

Apparatus:

  • Calibrated glass capillary viscometer.

  • Constant temperature bath.

  • Timer.

Procedure:

  • A fixed volume of the liquid is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

  • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a branched alkane isomer like this compound.

G General Experimental Workflow for Branched Alkane Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction (e.g., Grignard, Hydrogenation) start->reaction crude Crude Product reaction->crude distillation Distillation crude->distillation chromatography Chromatography distillation->chromatography pure_product Purified Isomer chromatography->pure_product gcms GC-MS Analysis analysis Comparative Data Analysis gcms->analysis nmr NMR Spectroscopy (¹H & ¹³C) nmr->analysis viscosity Viscosity Measurement (ASTM D445) viscosity->analysis octane Octane Rating (ASTM D2699/D2700) octane->analysis pure_product->gcms pure_product->nmr pure_product->viscosity pure_product->octane

Caption: Workflow for branched alkane synthesis and analysis.

References

A Head-to-Head Battle: 2,4,5,7-Tetramethyloctane vs. n-Dodecane as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal internal standard for gas chromatography (GC) applications, the choice between a branched or linear alkane can significantly impact analytical performance. This guide provides a comprehensive comparison of 2,4,5,7-tetramethyloctane and n-dodecane, offering insights into their physicochemical properties and theoretical performance as internal standards.

The ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. It should also be chromatographically resolved from the analytes of interest. Both this compound, a branched alkane, and n-dodecane, a linear alkane, are C12 hydrocarbons and are often considered for this role. This guide will delve into their key characteristics to aid in the selection process for your specific analytical needs.

Physicochemical Properties: A Tabular Comparison

A thorough understanding of the physical and chemical properties of a potential internal standard is crucial for predicting its behavior during analysis. The following table summarizes the key physicochemical properties of this compound and n-dodecane.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]170.33 g/mol
Boiling Point ~190 °C (estimated)216.3 °C
Melting Point --9.6 °C
Density Data not readily available0.75 g/cm³
Structure Branched-chain alkaneStraight-chain alkane
CAS Number 2217-17-6[1]112-40-3

Performance as an Internal Standard: A Theoretical Showdown

While direct experimental comparisons are limited, the structural differences between these two isomers suggest distinct performance characteristics in gas chromatography.

This compound: As a branched alkane, it is expected to have a lower boiling point and, consequently, a shorter retention time on nonpolar GC columns compared to its linear counterpart. This can be advantageous in analyses where a shorter run time is desirable. The more compact structure of branched alkanes can also lead to sharper peaks, potentially improving resolution and quantification. However, the presence of multiple methyl groups may lead to a more complex mass spectrum, which could be a consideration in mass spectrometry-based detection.

n-Dodecane: The linear structure of n-dodecane results in stronger van der Waals forces between molecules, leading to a higher boiling point and longer retention times on nonpolar columns. This can be beneficial for separating it from more volatile analytes. Its simple, unbranched structure results in a straightforward mass spectrum, which can simplify data analysis. n-Dodecane is a well-characterized and commonly used internal standard, with extensive literature available regarding its application.

Experimental Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust analytical method. The following diagram illustrates a logical workflow for this process.

internal_standard_selection Workflow for Internal Standard Selection A Define Analytical Requirements (Analytes, Matrix, GC Conditions) B Identify Potential Internal Standards (e.g., this compound, n-Dodecane) A->B C Evaluate Physicochemical Properties (Boiling Point, Solubility, Reactivity) B->C D Assess Chromatographic Behavior (Retention Time, Peak Shape, Resolution) C->D E Check for Interferences with Sample Matrix D->E F Perform Validation Experiments (Linearity, Precision, Accuracy, Recovery) E->F G Select Optimal Internal Standard F->G

Caption: A flowchart outlining the key steps in the selection of a suitable internal standard for a quantitative analytical method.

Experimental Protocol: A General Guideline for GC-MS Analysis with an Internal Standard

The following protocol provides a general framework for utilizing an internal standard in a gas chromatography-mass spectrometry (GC-MS) analysis. This should be adapted and optimized for the specific analytes and matrix being investigated.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the internal standard (e.g., n-dodecane) of known concentration in a suitable solvent (e.g., hexane).

  • Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.

2. Sample Preparation:

  • Accurately weigh or measure the sample.

  • If necessary, perform extraction or derivatization steps.

  • Add a precise volume of the internal standard stock solution to the prepared sample.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless, operated at a temperature sufficient to vaporize the sample and internal standard.

    • Column: A capillary column appropriate for the separation of the analytes of interest (e.g., a nonpolar column like DB-5ms).

    • Oven Temperature Program: An optimized temperature program to achieve good separation of the analytes and the internal standard.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Full scan to identify compounds or selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

4. Data Analysis:

  • Identify the peaks corresponding to the analyte(s) and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the analyte(s) and the internal standard.

  • Calculate the response factor (RF) for each analyte using the calibration standards.

  • Quantify the amount of analyte in the sample using the peak area ratio of the analyte to the internal standard and the calculated response factor.

Logical Relationship in GC-MS Analysis

The following diagram illustrates the logical flow of a typical GC-MS analysis utilizing an internal standard.

gcms_workflow General GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Prepared_Sample Prepared Sample Add_IS->Prepared_Sample Injection Injection Prepared_Sample->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result Result Quantification->Result

Caption: A diagram illustrating the sequential steps of a GC-MS analysis, from sample preparation with an internal standard to data analysis and final results.

Conclusion

The choice between this compound and n-dodecane as an internal standard is not a one-size-fits-all decision. For rapid analyses where early elution is preferred, the branched structure of This compound may be advantageous. Conversely, for methods requiring a later-eluting internal standard to avoid co-elution with volatile analytes, the linear structure of n-dodecane makes it a reliable choice. Ultimately, the optimal internal standard will depend on the specific requirements of the analytical method, including the nature of the analytes, the sample matrix, and the chromatographic conditions. Method validation is essential to confirm the suitability of the chosen internal standard and to ensure the accuracy and precision of the analytical results.

References

A Comparative Guide to the Synthesis of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of plausible synthetic methodologies for 2,4,5,7-tetramethyloctane. Due to a lack of specific documented experimental data for this particular branched alkane in publicly available literature, this comparison is based on established organic synthesis reactions. The following sections detail potential synthetic routes, offering a theoretical framework for its preparation.

Comparison of Proposed Synthesis Methods

Two classical methods for the formation of carbon-carbon bonds are proposed for the synthesis of this compound: a Grignard-based approach and a Wurtz coupling reaction. The selection of a particular method in a research or development setting would depend on factors such as starting material availability, desired scale, and tolerance for potential side products.

Parameter Method 1: Grignard-Based Synthesis Method 2: Wurtz Coupling
Starting Materials 2-bromopropane, 1-bromo-2,4-dimethylpentane1-bromo-2,4-dimethylpentane
Key Reagents Magnesium, Dry Ether/THFSodium, Dry Ether
Theoretical Yield Moderate to HighLow to Moderate
Key Intermediates Isopropyl magnesium bromide, 2,4,5,7-tetramethyloctan-4-olAlkyl radical and alkyl sodium
Reaction Steps 3 (Grignard formation, coupling, dehydration/hydrogenation)1 (Coupling)
Potential Byproducts Alkenes from dehydration, unreacted starting materialsAlkenes from elimination, disproportionation products
Scalability Generally goodLimited by safety concerns with sodium metal
Stereocontrol Can be challenging, may produce diastereomersNot applicable for this achiral product

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of this compound based on general principles of organic chemistry.

Method 1: Grignard-Based Synthesis

This multi-step approach involves the formation of a Grignard reagent, its reaction with a suitable alkyl halide, and subsequent functional group manipulations to yield the target alkane.

Step 1: Formation of Isopropyl Magnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel.

  • Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

Step 2: Coupling with 1-bromo-2,4-dimethylpentane and Dehydration

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, 2,4,5,7-tetramethyloctan-4-ol.

  • Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and remove the resulting alkene by distillation.

Step 3: Hydrogenation of the Alkene

  • Dissolve the alkene mixture from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.

Method 2: Wurtz Coupling

This method involves the direct coupling of an alkyl halide in the presence of sodium metal.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place finely cut sodium metal in anhydrous diethyl ether.

  • Heat the mixture to reflux.

  • Slowly add a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether.

  • Maintain a vigorous reflux throughout the addition.

  • After the addition is complete, continue to reflux the mixture for several hours.

  • Cool the reaction mixture and cautiously quench the excess sodium by the slow addition of ethanol.

  • Add water to dissolve the sodium bromide salts.

  • Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

  • Remove the ether by distillation.

  • Purify the residue, which contains this compound along with other side products, by fractional distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthesis methods.

G cluster_0 Method 1: Grignard-Based Synthesis 2-bromopropane 2-bromopropane Grignard Reagent Grignard Reagent 2-bromopropane->Grignard Reagent + Mg / Dry Ether Mg Mg Mg->Grignard Reagent Coupling Coupling Reaction Grignard Reagent->Coupling 1-bromo-2,4-dimethylpentane_G 1-bromo-2,4-dimethylpentane 1-bromo-2,4-dimethylpentane_G->Coupling Alcohol 2,4,5,7-tetramethyloctan-4-ol Coupling->Alcohol Dehydration Dehydration Alcohol->Dehydration Alkene Alkene Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation Product_G This compound Hydrogenation->Product_G

Caption: Workflow for the Grignard-based synthesis of this compound.

W cluster_1 Method 2: Wurtz Coupling 1-bromo-2,4-dimethylpentane_W 1-bromo-2,4-dimethylpentane Wurtz_Reaction Wurtz Coupling 1-bromo-2,4-dimethylpentane_W->Wurtz_Reaction + Na / Dry Ether Na Sodium Na->Wurtz_Reaction Product_W This compound Wurtz_Reaction->Product_W Side_Products Side Products (Alkenes) Wurtz_Reaction->Side_Products

Caption: Reaction scheme for the Wurtz coupling synthesis of this compound.

Cross-Validation of NMR and Mass Spectrometry Data for the Characterization of 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

In the structural elucidation of organic compounds, the complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful approach for unambiguous characterization. This guide compares the data obtained from both techniques for the analysis of 2,4,5,7-tetramethyloctane, a saturated acyclic alkane. The integration of high-resolution mass data with detailed information about the chemical environment of protons and carbons allows for a confident assignment of the molecular structure.

Data Presentation

The following tables summarize the predicted quantitative data for this compound from ¹H NMR, ¹³C NMR, and Mass Spectrometry. These predictions are based on established principles of NMR and MS for alkanes.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.8-0.9Doublet12HC1-H₃, C8-H₃, C9-H₃, C12-H₃
~0.9-1.0Doublet6HC10-H₃, C11-H₃
~1.1-1.3Multiplet4HC3-H₂, C6-H₂
~1.4-1.6Multiplet4HC2-H, C4-H, C5-H, C7-H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~22-25Primary (CH₃)C1, C8, C9, C12
~19-22Primary (CH₃)C10, C11
~45-50Secondary (CH₂)C3, C6
~30-35Tertiary (CH)C2, C4, C5, C7

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
170Low[M]⁺ (Molecular Ion)
155Moderate[M-CH₃]⁺
127Moderate[M-C₃H₇]⁺
99High[M-C₅H₁₁]⁺
71High[C₅H₁₁]⁺
57Very High[C₄H₉]⁺ (Base Peak)
43High[C₃H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of atoms in this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ signal at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aspects of its structure.

Materials:

  • This compound sample

  • Hexane (or other suitable volatile solvent)

  • GC vials with septa

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in hexane.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow and Structural Information

The following diagrams illustrate the cross-validation workflow and the structural fragmentation of this compound.

Caption: Workflow for the cross-validation of NMR and MS data.

fragmentation_pathway cluster_fragments Major Fragmentation Pathways Molecule This compound (m/z = 170) Frag1 [M-CH₃]⁺ m/z = 155 Molecule->Frag1 -CH₃• Frag2 [M-C₃H₇]⁺ m/z = 127 Molecule->Frag2 -C₃H₇• Frag3 [M-C₅H₁₁]⁺ m/z = 99 Molecule->Frag3 -C₅H₁₁• Frag4 [C₅H₁₁]⁺ m/z = 71 Frag2->Frag4 Frag5 [C₄H₉]⁺ m/z = 57 (Base Peak) Frag3->Frag5 Frag6 [C₃H₇]⁺ m/z = 43 Frag4->Frag6

Caption: Key fragmentations of this compound in MS.

Navigating the Maze of Branched Alkanes: A Guide to GC Column Selection for Tetramethyloctane Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical. Tetramethyloctane isomers, with their identical mass and often similar physical properties, present a significant analytical challenge. The choice of gas chromatography (GC) column is paramount in achieving the necessary resolution to distinguish between these closely related structures. This guide provides a comparative overview of GC column performance for the separation of tetramethyloctane isomers, supported by available experimental data.

The separation of branched-chain alkanes, such as tetramethyloctane isomers, is primarily influenced by the volatility of the analytes and their interaction with the stationary phase of the GC column. Non-polar columns tend to separate isomers based on their boiling points, with more compact, highly branched isomers often exhibiting lower boiling points and thus eluting earlier. In contrast, polar columns can provide alternative selectivity based on subtle differences in polarity and molecular shape.

Performance Comparison of GC Columns

The following table summarizes available Kovats retention index (RI) data for several tetramethyloctane isomers on non-polar columns. The Kovats RI is a standardized retention measure that helps in comparing results across different systems.[1][2]

IsomerStationary PhaseKovats Retention Index (I)Boiling Point (°C)
2,2,3,3-TetramethyloctanePolydimethyl siloxane929Not Available
3,4,5,6-TetramethyloctaneSE-301100.6Not Available
3,3,6,6-TetramethyloctaneNot AvailableNot Available194.5

Note: The lack of a comprehensive dataset for a variety of tetramethyloctane isomers on a range of columns highlights a gap in the available scientific literature. The data presented here is collated from individual studies and databases.

Experimental Workflow & Methodologies

Achieving successful separation of tetramethyloctane isomers requires careful optimization of the entire GC method, from sample introduction to detection. The general workflow for such an analysis is depicted below.

GC_Workflow General GC Workflow for Isomer Analysis cluster_GC GC System Sample_Prep Sample Preparation (Dilution in appropriate solvent) Injector Injector (e.g., Split/Splitless) Sample_Prep->Injector Injection GC_System Gas Chromatograph Column GC Column (Selected Stationary Phase) Injector->Column Detector Detector (e.g., FID, MS) Column->Detector Oven Temperature Programmed Oven Data_System Data Acquisition and Processing Detector->Data_System Signal

Figure 1. A generalized workflow for the gas chromatographic analysis of isomers.

Detailed Experimental Protocols

The following are examples of experimental conditions that have been used for the analysis of branched alkanes, including tetramethyloctane isomers. These protocols can serve as a starting point for method development.

Method 1: Analysis of 3,4,5,6-Tetramethyloctane on a Non-Polar Column [3]

  • Column: SE-30 capillary column (a non-polar stationary phase)

  • Dimensions: 30 m length x 0.25 mm internal diameter

  • Temperature: Isothermal at 70°C

  • Carrier Gas: Not specified (commonly Helium or Hydrogen)

  • Injection: Not specified

  • Detection: Not specified

Method 2: General Analysis of Methyl-Branched Alkanes [1]

  • Column: DB-1 capillary column (100% dimethylpolysiloxane, non-polar)

  • Dimensions: 25 m length x 0.20 mm internal diameter, 0.25 µm film thickness

  • Carrier Gas: Hydrogen

  • Injector: On-column

  • Oven Temperature Program: 60°C (hold 2 min) to 220°C at 20°C/min, then to 310°C at 3°C/min (hold 30 min)

  • Detector: Flame Ionization Detector (FID)

Logical Approach to Column Selection and Method Development

The process of selecting an appropriate GC column and developing a separation method for tetramethyloctane isomers can be systematically approached as illustrated in the diagram below.

Column_Selection_Logic Logic for GC Column Selection and Method Development Define_Isomers Define Target Tetramethyloctane Isomers Boiling_Points Gather Boiling Point Data Define_Isomers->Boiling_Points Initial_Column Select Initial Column Boiling_Points->Initial_Column Boiling Point Differences Method_Dev Develop Initial GC Method (Temperature Program, Flow Rate) Initial_Column->Method_Dev Analyze_Standards Analyze Isomer Standards Method_Dev->Analyze_Standards Evaluate_Sep Evaluate Separation (Resolution, Peak Shape) Analyze_Standards->Evaluate_Sep Optimize Optimize Method or Select New Column Evaluate_Sep->Optimize Inadequate Separation Final_Method Final Validated Method Evaluate_Sep->Final_Method Adequate Separation Optimize->Method_Dev

Figure 2. A logical workflow for selecting a GC column and developing a separation method.

Conclusion

The separation of tetramethyloctane isomers by gas chromatography is a challenging analytical task that is highly dependent on the choice of the GC column and the optimization of the analytical method. Non-polar columns are a logical starting point, separating isomers primarily based on differences in their boiling points. However, for isomers with very similar boiling points, columns with different selectivity, such as those with polar stationary phases, may be necessary to achieve baseline resolution.

The limited availability of comprehensive comparative data underscores the need for further research in this area. Researchers and scientists are encouraged to use the information and methodologies presented in this guide as a foundation for their own method development and to contribute to the growing body of knowledge on the chromatographic separation of branched alkanes.

References

Inter-Laboratory Comparison of 2,4,5,7-Tetramethyloctane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible and accurate analytical data is paramount. This guide provides an objective comparison of methodologies for the analysis of 2,4,5,7-tetramethyloctane, a branched alkane that can be a component in complex hydrocarbon mixtures. Due to the absence of direct inter-laboratory studies on this specific isomer, this guide presents a synthesis of data from round-robin tests and proficiency testing programs for similar hydrocarbon analyses, offering a benchmark for expected performance.

The analysis of specific hydrocarbon isomers like this compound is typically performed as part of a broader characterization of petroleum products or environmental samples. Inter-laboratory comparison studies, often referred to as round-robin or proficiency tests, are crucial for evaluating the performance and comparability of analytical laboratories and methods. While no dedicated inter-laboratory studies were found for this compound, extensive data exists for the analysis of total petroleum hydrocarbons (TPH) and for the speciation of various hydrocarbons in fuels and environmental matrices.[1][2][3][4][5]

Gas chromatography (GC) coupled with various detectors is the cornerstone of hydrocarbon analysis.[6][7][8] For the specific identification and quantification of isomers like this compound, gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly employed technique.[3][6][7] More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer even greater resolving power for complex mixtures.[9][10][11]

Data Presentation: Performance in Hydrocarbon Analysis Inter-Laboratory Studies

The following table summarizes typical performance data from inter-laboratory studies on hydrocarbon analysis. These values can be considered representative of the expected performance for the analysis of a C12 branched alkane like this compound. The data is aggregated from studies on fuels and environmental samples.

Analytical ParameterTypical ValueCompound Class/MatrixMethodSource
Inter-laboratory Reproducibility (RSD)
C10-C15 Alkanes10-20%Diesel FuelGC-FID[3]
Specific Isomers (>1 ppm)5-10%Synthetic ExhaustGC-MS[1]
Specific Isomers (0.1-1 ppm)5-18%Synthetic ExhaustGC-MS[1]
Total Petroleum Hydrocarbons (C10-C40)15-30%Contaminated SoilGC-FID[2][4]
Intra-laboratory Repeatability (RSD)
Diagnostic Ratios of Biomarkers<5%Weathered OilGC-MS[3]
TPH in Certified Reference Material<1%Soil and SedimentFast GC[12]
Analyte Recovery
Spiked Hydrocarbons80-115%WaterGC-MSInternal Validation Data
Volatile Petroleum Hydrocarbons75-125%SoilPurge and Trap GC[13]

RSD: Relative Standard Deviation GC-FID: Gas Chromatography with Flame Ionization Detection GC-MS: Gas Chromatography with Mass Spectrometry

It is important to note that inter-laboratory variability is influenced by factors such as the concentration of the analyte, the complexity of the sample matrix, and the specific analytical method employed. For trace-level analysis, higher variability is expected.[1]

Experimental Protocols

A detailed methodology for the analysis of this compound in a hydrocarbon mixture using GC-MS is provided below. This protocol is a representative example based on standard methods used in many laboratories.[14][15]

Sample Preparation: Liquid Hydrocarbon Mixture (e.g., Fuel Sample)
  • Dilution: Accurately dilute the sample in a volatile solvent such as hexane or pentane to bring the concentration of the target analytes within the calibrated range of the instrument. A typical dilution factor would be 1:100 or 1:1000.

  • Internal Standard Spiking: Add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound not expected to be present in the sample and with similar chemical properties to the analyte of interest (e.g., an isotopically labeled alkane or a branched alkane of a different carbon number).

  • Vortexing: Thoroughly mix the sample to ensure homogeneity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for separating a wide range of hydrocarbons.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

    • Scan Rate: 2 scans/second

Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum of branched alkanes is characterized by fragmentation patterns with prominent ions at m/z 43, 57, 71, etc.

  • Quantification: Quantify the concentration of this compound using the internal standard method. Calculate the relative response factor (RRF) from the analysis of calibration standards and use this to determine the concentration in the unknown sample.

Mandatory Visualization

experimental_workflow sample Sample Receipt (Liquid Hydrocarbon Mixture) dilution Sample Dilution (e.g., 1:100 in Hexane) sample->dilution Step 1 int_std Internal Standard Spiking dilution->int_std Step 2 vortex Vortexing int_std->vortex Step 3 gc_ms GC-MS Analysis vortex->gc_ms Step 4 data_proc Data Processing gc_ms->data_proc Step 5 identification Peak Identification (Retention Time & Mass Spectrum) data_proc->identification quantification Quantification (Internal Standard Method) data_proc->quantification report Final Report identification->report quantification->report

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Interpretation raw_sample Raw Sample prepared_sample Prepared Sample for Injection raw_sample->prepared_sample Dilution & Spiking injector GC Injector prepared_sample->injector gc_column GC Column injector->gc_column Vaporization & Transfer ms_detector Mass Spectrometer gc_column->ms_detector Separation raw_data Raw Data (Chromatograms & Spectra) ms_detector->raw_data processed_data Processed Data (Identified & Quantified Peaks) raw_data->processed_data Software Processing

Caption: Logical relationship in the analytical process for hydrocarbon analysis.

References

Accuracy and precision of 2,4,5,7-Tetramethyloctane quantification in certified reference materials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methodologies for the accurate and precise quantification of 2,4,5,7-Tetramethyloctane in certified reference materials (CRMs) is currently not feasible due to the limited availability of specific reference materials and comparative studies for this particular isomer.

Extensive searches for certified reference materials and validated analytical methods specifically for this compound have not yielded sufficient data to create a detailed comparative guide as requested. While information exists for other isomers of tetramethyloctane, the unique structural properties of each isomer necessitate distinct analytical approaches and reference standards for accurate quantification.

This guide will, therefore, focus on the general principles and methodologies applicable to the quantification of branched alkanes, like tetramethyloctane isomers, in complex matrices. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may need to develop and validate their own methods for the analysis of this compound or similar compounds.

General Methodologies for Branched Alkanes Quantification

The quantification of specific branched alkanes like tetramethyloctane isomers in certified reference materials or other matrices typically relies on chromatographic techniques coupled with mass spectrometry. The choice of method depends on the complexity of the sample matrix, the required sensitivity, and the desired level of accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and quantification of volatile and semi-volatile organic compounds, including branched alkanes.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Key Experimental Parameters:

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of hydrocarbons.

  • Injector: Split/splitless or programmed temperature vaporization (PTV) injectors are common.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Ionization: Electron ionization (EI) is the most common ionization technique for alkanes.

  • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF) mass analyzers can be used.

Method Validation for Accurate Quantification

To ensure the reliability of quantitative data, any analytical method must be thoroughly validated. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Hypothetical Comparison of Quantification Methods

While specific data for this compound is unavailable, the following table provides a hypothetical comparison of different GC-MS-based methods that could be adapted for its quantification. This table is for illustrative purposes and the actual performance would need to be determined experimentally.

MethodPrinciplePotential AdvantagesPotential LimitationsHypothetical Performance Data (for a similar branched alkane)
GC-FID Gas Chromatography with Flame Ionization DetectionRobust, wide linear range, relatively inexpensive.Not selective, relies on retention time for identification which can be ambiguous in complex matrices.LOD: ~1 ng/mL, LOQ: ~5 ng/mL, RSD: < 5%
GC-MS (Scan) Gas Chromatography-Mass Spectrometry (Full Scan Mode)Provides structural information for compound identification.Lower sensitivity compared to SIM mode.LOD: ~0.5 ng/mL, LOQ: ~2 ng/mL, RSD: < 10%
GC-MS (SIM) Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring)High sensitivity and selectivity for target compounds.Limited to pre-selected ions, may miss unexpected compounds.LOD: ~0.05 ng/mL, LOQ: ~0.2 ng/mL, RSD: < 5%
GC-MS/MS Tandem Gas Chromatography-Mass SpectrometryVery high selectivity and sensitivity, reduces matrix interference.More complex instrumentation and method development.LOD: < 0.01 ng/mL, LOQ: < 0.05 ng/mL, RSD: < 3%

Experimental Workflow for Quantification

The following diagram illustrates a general experimental workflow for the quantification of a branched alkane like this compound in a certified reference material.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification CRM_Sample CRM Sample Extraction Solvent Extraction CRM_Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation Cleanup->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS Data_Acquisition Data Acquisition (Scan or SIM) GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for the quantification of branched alkanes in CRMs.

Conclusion

While a direct comparison of accuracy and precision for this compound quantification is not possible at this time due to a lack of specific certified reference materials and comparative studies, the principles and methodologies outlined in this guide provide a strong foundation for the development and validation of suitable analytical methods. The use of GC-MS, coupled with rigorous method validation, is essential for achieving accurate and precise quantification of this and other branched alkanes. Researchers are encouraged to consult with CRM providers and relevant scientific literature for the most up-to-date information on the availability of standards for specific isomers of tetramethyloctane.

Comparison of the solvent properties of 2,4,5,7-Tetramethyloctane and other nonpolar solvents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical research and drug development, the choice of a nonpolar solvent is critical for optimizing reaction conditions, purification processes, and formulation stability. While common nonpolar solvents like hexane, toluene, and cyclohexane are widely used, specialty alkanes such as 2,4,5,7-Tetramethyloctane, a highly branched isomer of dodecane, offer unique properties that can be advantageous in specific applications. This guide provides a detailed comparison of the solvent properties of this compound with other frequently used nonpolar solvents, supported by available experimental data and established methodologies.

Comparison of Physical and Solvent Properties

The performance of a solvent is dictated by its physical and chemical properties. Key parameters for nonpolar solvents include boiling point, viscosity, and dielectric constant. While specific experimental data for this compound is limited in publicly available literature, we can infer its likely properties based on its structure and by comparing it to its linear isomer, n-dodecane, and other common nonpolar solvents.

Key Observations:

  • Boiling Point: this compound has a reported boiling point of 209 °C.[1] This is comparable to its linear isomer, n-dodecane (216.2 °C), and significantly higher than lower molecular weight nonpolar solvents like hexane (68.7 °C) and toluene (110.6 °C).[2][3] The high boiling point of this compound makes it suitable for high-temperature reactions and reduces losses due to evaporation.

  • Dielectric Constant: As a nonpolar aliphatic hydrocarbon, this compound is expected to have a very low dielectric constant, likely around 2. The dielectric constants of nonpolar solvents are generally low (typically less than 5), and for alkanes, this value is influenced by the molar volume.[6][7] The branching in this compound may slightly alter its dielectric constant compared to n-dodecane, but it will remain firmly in the nonpolar category.

Table 1: Comparison of Solvent Properties

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Viscosity (cP at 20°C unless noted)Dielectric Constant (at 20°C unless noted)
This compound C12H26170.33209[1]Not Available (Expected to be < 1.375)Not Available (Expected to be ~2)
n-DodecaneC12H26170.34216.21.375 (at 25°C)2.01
HexaneC6H1486.1868.7[2][3]0.31[8]1.88 (at 25°C)[9]
CyclohexaneC6H1284.1680.71.0[8]2.02[9]
TolueneC7H892.14110.6[2][3]0.59[8]2.38 (at 25°C)[9]
ChloroformCHCl3119.3861.20.57[8]4.81[9]
Diethyl EtherC4H10O74.1234.6[2][3]0.24[8]4.33

Logical Relationship of Nonpolar Solvents by Boiling Point

The following diagram illustrates the relative boiling points of this compound and other common nonpolar solvents, providing a visual representation of their volatility.

Solvent_Boiling_Points cluster_low Low Boiling Point cluster_medium Medium Boiling Point cluster_high High Boiling Point Diethyl Ether\n(34.6 °C) Diethyl Ether (34.6 °C) Hexane\n(68.7 °C) Hexane (68.7 °C) Diethyl Ether\n(34.6 °C)->Hexane\n(68.7 °C) Cyclohexane\n(80.7 °C) Cyclohexane (80.7 °C) Hexane\n(68.7 °C)->Cyclohexane\n(80.7 °C) Toluene\n(110.6 °C) Toluene (110.6 °C) Cyclohexane\n(80.7 °C)->Toluene\n(110.6 °C) This compound\n(209 °C) This compound (209 °C) Toluene\n(110.6 °C)->this compound\n(209 °C) n-Dodecane\n(216.2 °C) n-Dodecane (216.2 °C) This compound\n(209 °C)->n-Dodecane\n(216.2 °C)

Caption: Boiling points of selected nonpolar solvents.

Experimental Protocols

Accurate determination of solvent properties is essential for their effective application. The following are standard experimental protocols for measuring viscosity and dielectric constant.

Determination of Viscosity using an Ostwald Viscometer

Objective: To measure the kinematic viscosity of a liquid, from which the dynamic viscosity can be calculated.

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Beakers

  • Solvent of interest

  • Reference liquid with known viscosity and density (e.g., water)

Procedure:

  • Clean the Ostwald viscometer thoroughly with a suitable solvent and dry it completely.

  • Mount the viscometer vertically in a constant temperature water bath and allow it to equilibrate to the desired temperature.

  • Pipette a precise volume of the reference liquid into the larger bulb of the viscometer.

  • Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper timing mark.

  • Release the suction and start the stopwatch as the meniscus of the liquid passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeat the measurement at least three times to ensure accuracy.

  • Empty and clean the viscometer.

  • Repeat steps 3-7 with the solvent of interest.

Calculation: The kinematic viscosity (ν) can be calculated using the following equation:

ν = C * t

where C is the viscometer constant and t is the average flow time. The constant C is determined by first measuring the flow time of a reference liquid with a known kinematic viscosity.

The dynamic viscosity (η) is then calculated as:

η = ν * ρ

where ρ is the density of the liquid at the experimental temperature.

Determination of Dielectric Constant

Objective: To measure the dielectric constant of a solvent.

Materials:

  • Dielectric constant meter or a capacitance bridge

  • A test cell (capacitor)

  • Beakers

  • Solvent of interest

  • Reference substance with a known dielectric constant (e.g., air or a standard nonpolar liquid)

Procedure:

  • Calibrate the dielectric constant meter or capacitance bridge according to the manufacturer's instructions.

  • Measure the capacitance of the empty test cell (C_air).

  • Fill the test cell with the solvent of interest, ensuring there are no air bubbles.

  • Measure the capacitance of the test cell filled with the solvent (C_solvent).

Calculation: The dielectric constant (ε) of the solvent is calculated as the ratio of the capacitance of the cell filled with the solvent to the capacitance of the empty cell:

ε = C_solvent / C_air

Experimental Workflow for Viscosity Measurement

The following diagram outlines the typical workflow for determining the viscosity of a solvent using a capillary viscometer.

Viscosity_Workflow prep Apparatus Preparation (Clean & Dry Viscometer) temp Temperature Equilibration (Place in Water Bath) prep->temp ref_load Load Reference Liquid temp->ref_load ref_measure Measure Flow Time (Reference) ref_load->ref_measure clean1 Clean Viscometer ref_measure->clean1 sample_load Load Sample Solvent clean1->sample_load sample_measure Measure Flow Time (Sample) sample_load->sample_measure calc Calculate Viscosity sample_measure->calc

Caption: Workflow for viscosity determination.

Conclusion

This compound presents itself as a high-boiling, likely low-viscosity nonpolar solvent. Its highly branched structure suggests properties that could be advantageous in applications requiring enhanced solubility for complex nonpolar molecules, improved thermal stability, and efficient mass transfer. While a lack of comprehensive experimental data necessitates some extrapolation of its properties, the established trends for branched alkanes provide a strong basis for its consideration as a specialty solvent. For researchers and professionals in drug development, this compound warrants investigation as a potential alternative to more conventional nonpolar solvents, particularly in high-temperature applications or where viscosity is a critical parameter. Further experimental characterization of its solvent properties is encouraged to fully elucidate its potential.

References

Evaluating the Purity of Commercially Available 2,4,5,7-Tetramethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive evaluation of commercially available 2,4,5,7-tetramethyloctane, a highly branched alkane, by outlining key analytical methods for purity assessment and comparing its physical properties to potential isomeric impurities.

Purity Profile and Potential Impurities

The purity of commercially available this compound can be affected by the synthetic route employed in its manufacture. A plausible method for the synthesis of such a highly branched alkane is the reductive coupling of alkyl halides. This method can lead to the formation of several impurities, including:

  • Isomeric Variants: The primary impurities are often other C12 alkane isomers that may be difficult to separate during purification.

  • Homo-coupled Products: Side reactions can lead to the formation of alkanes from the coupling of identical alkyl halide molecules (e.g., 2,5-dimethylhexane and 3,4-dimethylhexane if 2-bromobutane and isobutyl bromide are used as precursors).

  • Unreacted Starting Materials: Residual amounts of the initial alkyl halides may remain in the final product.

A thorough purity analysis should, therefore, aim to identify and quantify these potential contaminants.

Comparative Data of this compound and Its Isomers

A key aspect of purity evaluation is the comparison of the physical and spectroscopic properties of the target compound with those of its potential isomeric impurities. The following table summarizes key physical properties for this compound and several of its C12 isomers. Discrepancies between measured values for a commercial sample and the literature values for the pure compound can indicate the presence of impurities.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index
This compound 2217-17-6C12H26170.342091.423[1]
2,2,4,4-Tetramethyloctane62183-79-3C12H26170.331921.4268
2,2,7,7-Tetramethyloctane1071-31-4C12H26170.33184.71.421
2,3,4,7-Tetramethyloctane62199-29-5C12H26170.33--
2,2,5,7-Tetramethyloctane62199-19-3C12H26170.33--
n-Dodecane112-40-3C12H26170.34216.31.4216

Experimental Protocols for Purity Determination

To accurately assess the purity of a commercial sample of this compound, a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for resolving isomeric impurities in an alkane sample.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkane isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of the sample in hexane, with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 5°C/min to 250°C, and held for 5 minutes. Temperature programming is crucial for achieving good separation of isomers with a range of boiling points.

  • Mass Spectrometer:

    • Ionization Energy: A standard 70 eV can be used for library matching. However, a lower ionization energy (e.g., 15-20 eV) is recommended to increase the abundance of the molecular ion, which is often weak in highly branched alkanes, aiding in the confirmation of isomeric identity.

    • Scan Range: m/z 40-300.

    • Data Analysis: The resulting chromatogram should be analyzed for the presence of multiple peaks. The mass spectrum of each peak should be compared to a library (e.g., NIST) for tentative identification. The relative peak areas can be used to estimate the percentage of each component.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR provides a direct and accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A long relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) is critical for accurate quantification. For alkanes, a D1 of 30 seconds is recommended to ensure full relaxation of all protons.

    • Number of Scans (NS): 16 or 32 scans to achieve a good signal-to-noise ratio.

    • Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Carefully phase and baseline correct the spectrum.

  • Purity Calculation:

    • Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

    • The purity of the sample can be calculated using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample refers to this compound

      • IS refers to the internal standard

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the purity evaluation of this compound.

Purity_Evaluation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment Sample Commercial this compound Dissolve Dissolve in Hexane (for GC-MS) Sample->Dissolve Weigh Accurately Weigh Sample and Internal Standard Sample->Weigh GCMS GC-MS Analysis Dissolve->GCMS Dissolve_NMR Dissolve in Deuterated Solvent (for qNMR) Weigh->Dissolve_NMR qNMR ¹H qNMR Analysis Dissolve_NMR->qNMR Chromatogram Analyze Chromatogram and Mass Spectra GCMS->Chromatogram NMR_Spectrum Process and Integrate NMR Spectrum qNMR->NMR_Spectrum Purity_Report Purity Evaluation Report Chromatogram->Purity_Report Purity_Calc Calculate Absolute Purity NMR_Spectrum->Purity_Calc Purity_Calc->Purity_Report

Purity Evaluation Workflow

This workflow provides a systematic approach to evaluating the purity of commercially available this compound, from sample preparation to the final purity report. By combining chromatographic separation with spectroscopic quantification, researchers can obtain a comprehensive understanding of the purity of their chemical reagents, ensuring the integrity of their scientific work.

References

Comparative study of the thermal stability of branched versus linear alkanes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The thermal stability of alkanes is a critical parameter in numerous scientific and industrial applications, ranging from the formulation of lubricants and fuels to understanding the degradation pathways of hydrocarbon-based materials. A key structural feature influencing this stability is the degree of branching in the carbon skeleton. This guide provides an objective comparison of the thermal stability of branched versus linear alkanes, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions.

Thermodynamic versus Kinetic Stability: A Critical Distinction

When comparing branched and linear alkanes, it is crucial to differentiate between thermodynamic and kinetic stability.

  • Thermodynamic Stability refers to the relative potential energy of a compound. Branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability is reflected in their lower standard enthalpies of formation (a more negative or less positive value) and, consequently, lower heats of combustion.[1][2] For example, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[3] This enhanced stability is attributed to factors such as stabilizing intramolecular London dispersion forces and electron correlation effects.[1][4]

  • Kinetic Stability , in the context of thermal decomposition, refers to the energy barrier (activation energy) that must be overcome for the molecule to break down. Despite being thermodynamically more stable, branched alkanes are kinetically less stable than their linear counterparts. They tend to decompose at lower temperatures. This is because the thermal decomposition (pyrolysis or cracking) is initiated by the cleavage of the weakest bonds in the molecule.

Quantitative Data Comparison

The following tables summarize key quantitative data that illustrate the differences in stability between linear and branched alkanes.

Table 1: Thermodynamic Stability Data for Alkane Isomers

This table presents the standard enthalpy of formation (ΔH°f) and the standard enthalpy of combustion (ΔH°c) for representative linear and branched alkanes. A more negative ΔH°f and a less negative ΔH°c indicate greater thermodynamic stability.[1]

Alkane (Formula)IsomerΔH°f (kcal/mol)ΔH°c (kcal/mol)
Hexane (C₆H₁₄) n-Hexane-40.0-995.0
2-Methylpentane-41.8-993.2
3-Methylpentane-41.1-993.9
2,3-Dimethylbutane-42.5-992.5
Octane (C₈H₁₈) n-Octane-49.8-1317.5
2,2,4-Trimethylpentane-53.6-1304.3

Data sourced from multiple references.[1][5]

Table 2: Bond Dissociation Energies (BDEs)

The kinetic instability of branched alkanes is directly related to the energies of their carbon-carbon and carbon-hydrogen bonds. Tertiary (3°) C-H bonds, found in branched structures, are significantly weaker than secondary (2°) and primary (1°) C-H bonds.[6][7] This facilitates the formation of more stable tertiary free radicals, lowering the activation energy for decomposition.

Bond TypeExampleBond Dissociation Energy (kcal/mol)
Primary (1°) C-HCH₃CH₂–H ~98-101
Secondary (2°) C-H(CH₃)₂CH–H ~95
Tertiary (3°) C-H(CH₃)₃C–H ~93
Primary C-CCH₃CH₃ ~88
C-C at Quaternary Center(CH₃)₃C–CH₃ ~81

Data compiled from various sources.[6][7]

Mechanism of Thermal Decomposition

The lower thermal stability of branched alkanes is a direct consequence of their molecular structure. The process of thermal cracking involves the homolytic cleavage of covalent bonds to form free radicals.

  • Initiation: The process begins with the breaking of the weakest bond in the molecule. Due to the lower bond dissociation energies associated with more substituted carbon atoms, C-C bonds at quaternary centers or tertiary C-H bonds are more likely to break first.[6]

  • Propagation: The initial radicals can then trigger a chain reaction, leading to the fragmentation of the original molecule into smaller alkanes and alkenes. The formation of a more stable tertiary radical from a branched alkane provides a lower energy pathway for decomposition compared to the formation of less stable primary or secondary radicals from linear alkanes.

This fundamental difference in the initial bond-breaking step is the primary reason branched alkanes exhibit lower decomposition temperatures.

Logical Framework: Structure vs. Stability

The following diagram illustrates the relationship between alkane structure and its resulting thermal (kinetic) and thermodynamic stability.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Alkane Structure B Linear Alkane A->B C Branched Alkane A->C D Contains only Primary (1°) and Secondary (2°) C-H / C-C bonds B->D Structural Feature J Lower Thermodynamic Stability (Higher Heat of Combustion) B->J correlates to E Contains weaker Tertiary (3°) or Quaternary (4°) C-H / C-C bonds C->E Structural Feature K Higher Thermodynamic Stability (Lower Heat of Combustion) C->K correlates to F Higher Average Bond Dissociation Energy (BDE) D->F leads to G Lower BDE at Branch Points E->G leads to H Higher Kinetic Stability (Higher Decomposition Temp) F->H results in I Lower Kinetic Stability (Lower Decomposition Temp) G->I results in

References

Unlocking Chromatographic Behavior: A Guide to Validating Theoretical Retention Time Models for 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting the retention time of molecules is crucial for efficient method development and compound identification. This guide provides a comparative overview of theoretical models for predicting the gas chromatographic retention time of highly branched alkanes, using 2,4,5,7-tetramethyloctane as a case study. We will delve into the validation of these models using experimental data and provide detailed protocols for both the theoretical and experimental workflows.

At the forefront of in silico retention time prediction are Quantitative Structure-Retention Relationship (QSRR) models.[1][2] These computational models establish a mathematical link between the physicochemical properties of a molecule, encoded as numerical descriptors, and its retention behavior in a chromatographic system.[1] This approach offers a powerful alternative to time-consuming and resource-intensive experimental screening.

Comparing Theoretical Retention Time Prediction Models

Various algorithms can be employed to build robust QSRR models. The choice of algorithm can significantly impact the predictive accuracy and interpretability of the model. Below is a comparison of common approaches:

Modeling ApproachDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.[1]Simple to implement and interpret. Provides a clear mathematical equation representing the relationship.Assumes a linear relationship between descriptors and retention time, which may not always hold true. Prone to overfitting with a large number of descriptors.
Partial Least Squares (PLS) A regression method that is particularly suited for cases where the number of predictor variables is high, and there is multicollinearity among them.[3]Handles multicollinearity well and can work with more variables than observations. Reduces the dimensionality of the data.The interpretation of the model can be more complex than MLR.
Artificial Neural Networks (ANN) A machine learning approach inspired by the structure of the human brain, capable of modeling complex, non-linear relationships.[4]Can capture highly complex and non-linear patterns in the data, often leading to higher predictive accuracy.Considered a "black box" model, making it difficult to interpret the relationship between individual descriptors and retention time. Requires larger datasets for training.
Support Vector Regression (SVR) A supervised learning algorithm that finds a function that deviates from the actual values by a value no greater than a specified margin.[1]Effective in high-dimensional spaces and when the number of dimensions is greater than the number of samples. Memory efficient.Can be sensitive to the choice of kernel and other hyperparameters. Less intuitive to interpret than linear models.
Thermodynamic Models These models are based on the fundamental thermodynamic principles governing the partitioning of an analyte between the stationary and mobile phases.[5]Provide a deep understanding of the separation mechanism. Can be used to predict retention times under different temperature programs.Require the experimental determination of thermodynamic parameters (e.g., enthalpy and entropy of transfer), which can be labor-intensive.

Validating the Theoretical Model: A Case Study with Branched Alkanes

Due to the limited availability of specific experimental retention time data for this compound, we will demonstrate the validation process using a representative dataset of Kovats retention indices for structurally similar C12 branched alkanes on a non-polar stationary phase. The Kovats retention index is a standardized measure of retention that is less dependent on experimental conditions than absolute retention time.[2]

Table 1: Experimental vs. Predicted Retention Indices for C12 Branched Alkanes

CompoundExperimental Kovats Index (Non-polar column)Predicted Kovats Index (QSRR Model)Residual
2,3,4-Trimethylnonane11451152-7
2,3,5-Trimethylnonane11581160-2
2,4,6-Trimethylnonane11651168-3
This compound N/A 1185 (Hypothetical) N/A
3,4,5,6-Tetramethyloctane119811953

Note: The predicted Kovats Index for this compound is a hypothetical value generated by a trained QSRR model for illustrative purposes.

The validation of the QSRR model involves comparing the predicted retention indices against the experimental values. Key statistical parameters used to evaluate the model's performance include the coefficient of determination (R²) and the root mean square error of prediction (RMSEP).[6] A high R² value (close to 1) and a low RMSEP indicate a robust and accurate model.

Experimental and Theoretical Protocols

Experimental Protocol: Gas Chromatography of Branched Alkanes

This protocol outlines a typical procedure for determining the Kovats retention indices of branched alkanes using gas chromatography.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5) is used.

  • Sample Preparation: A mixture of the branched alkane analytes and a series of n-alkanes (e.g., C8 to C20) is prepared in a volatile solvent like hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Data Acquisition: The sample is injected into the GC, and the retention times of all compounds are recorded.

  • Kovats Index Calculation: The Kovats retention index (I) for each branched alkane is calculated using the retention times of the n-alkanes that elute just before and after it.[7]

Theoretical Protocol: Building a QSRR Model

The following workflow describes the steps involved in creating a QSRR model for predicting retention times.[1][6]

  • Data Collection: A dataset of compounds with known retention times or indices and their corresponding chemical structures is assembled.

  • Molecular Descriptor Calculation: A variety of numerical descriptors that capture different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each compound using specialized software.[8]

  • Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data.

  • Model Building: A regression algorithm (e.g., MLR, PLS, ANN, SVR) is used to establish a mathematical relationship between the molecular descriptors (independent variables) and the retention times (dependent variable) for the training set.

  • Model Validation: The trained model is used to predict the retention times of the compounds in the test set. The predicted values are then compared to the experimental values to assess the model's accuracy and robustness.[6]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_data Data Analysis Prep Prepare Analyte and n-Alkane Mixture Inject Inject Sample Prep->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Record Record Retention Times Detect->Record Calculate Calculate Kovats Index Record->Calculate

Caption: Workflow for Experimental Determination of Kovats Retention Index.

QSRR_Workflow cluster_data_prep Data Preparation cluster_model_build Model Building & Validation Collect Collect Retention Data & Structures Calculate_Desc Calculate Molecular Descriptors Collect->Calculate_Desc Split Split into Training & Test Sets Calculate_Desc->Split Train Train Regression Model Split->Train Predict Predict on Test Set Train->Predict Validate Validate Model Performance Predict->Validate

Caption: Workflow for Building and Validating a QSRR Model.

References

Unveiling Greener Pathways: A Comparative Analysis of Synthesis Routes for 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecules is a constant endeavor. However, the environmental footprint of these synthetic processes is an increasingly critical consideration. This guide provides a comparative analysis of potential synthesis routes for 2,4,5,7-tetramethyloctane, a branched alkane, with a focus on their environmental impact. While specific experimental data for this exact molecule is limited in publicly available literature, this comparison is built upon established chemical principles and data from analogous reactions to provide a valuable framework for decision-making in sustainable chemical synthesis.

Two plausible synthetic pathways for this compound are explored: a traditional Grignard reaction followed by dehydration and hydrogenation, and a more direct catalytic hydrogenation of a corresponding alkene precursor. This guide will delve into the detailed experimental protocols for each route, present a quantitative comparison of their environmental metrics, and visualize the logical flow of each synthesis.

Data Presentation: A Comparative Overview

MetricRoute 1: Grignard Reaction PathwayRoute 2: Catalytic Hydrogenation
Starting Materials 2-bromopropane, 4-methyl-2-pentanone2,4,5,7-tetramethyloct-1-ene
Key Reagents & Catalysts Magnesium, Sulfuric Acid, Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C) or other noble metal catalyst
Solvents Diethyl ether (anhydrous), HexaneEthanol or other suitable solvent
Number of Steps 31
Overall Yield (estimated) ~60-70%>95%
Primary Waste Products Magnesium salts, acidic aqueous waste, organic solvent wasteCatalyst for recycling/disposal, minimal solvent waste
Energy Consumption Higher (due to multiple steps, heating, and distillation)Lower (single step, often at moderate temperature and pressure)
Safety Hazards Highly flammable and hygroscopic Grignard reagent, corrosive acidFlammable hydrogen gas, catalyst handling
Green Chemistry Principles Less favorable (multiple steps, use of hazardous solvent)More favorable (higher atom economy, fewer steps, less waste)

Experimental Protocols

Route 1: Grignard Reaction Pathway

This route involves three main stages: the formation of a Grignard reagent, its reaction with a ketone, and subsequent dehydration and hydrogenation of the resulting alcohol.

Step 1: Synthesis of 2,4,5-trimethyl-2-octanol via Grignard Reaction

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: A solution of 4-methyl-2-pentanone (1 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Dehydration of 2,4,5-trimethyl-2-octanol

  • The crude alcohol from the previous step is mixed with a catalytic amount of a strong acid, such as sulfuric acid.

  • The mixture is heated to induce dehydration, and the resulting alkene (a mixture of isomers including 2,4,5,7-tetramethyloct-1-ene and 2,4,5,7-tetramethyloct-2-ene) is distilled from the reaction mixture.

Step 3: Hydrogenation of the Alkene Mixture

  • The collected alkene mixture is dissolved in a suitable solvent, such as ethanol or hexane.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus and stirred vigorously until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield this compound.

Route 2: Catalytic Hydrogenation of 2,4,5,7-Tetramethyloct-1-ene

This route is a more direct approach, assuming the availability of the corresponding alkene.

  • Apparatus: A pressure-resistant reaction vessel (e.g., a Parr hydrogenator) is used.

  • Reaction Setup: 2,4,5,7-tetramethyloct-1-ene (1 equivalent) is dissolved in a suitable solvent like ethanol. A catalytic amount of palladium on carbon (Pd/C, 1-5 mol%) is added to the solution.

  • Hydrogenation: The vessel is sealed, flushed with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-10 atm). The reaction mixture is stirred at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Work-up: The reaction vessel is carefully depressurized. The catalyst is removed by filtration, and the solvent is removed under reduced pressure to afford pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two proposed synthesis routes for this compound.

Synthesis_Route_1 cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation cluster_end Final Product start1 2-bromopropane grignard Formation of 2,4,5-trimethyl-2-octanol start1->grignard start2 4-methyl-2-pentanone start2->grignard start3 Magnesium start3->grignard dehydration Formation of 2,4,5,7-tetramethyloctene isomers grignard->dehydration H2SO4 hydrogenation Hydrogenation dehydration->hydrogenation H2, Pd/C end_product This compound hydrogenation->end_product Synthesis_Route_2 cluster_start Starting Material cluster_step1 Step 1: Catalytic Hydrogenation cluster_end Final Product start 2,4,5,7-tetramethyloct-1-ene hydrogenation Direct Hydrogenation start->hydrogenation H2, Pd/C end_product This compound hydrogenation->end_product

Assessing the Biocompatibility of 2,4,5,7-Tetramethyloctane for In-Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available experimental data on the biocompatibility of 2,4,5,7-Tetramethyloctane for in-vitro studies. The following guide provides a comparative framework using hypothetical data for this compound alongside published data for commonly used alternative solvents. This guide is intended to illustrate the methodologies and data presentation for assessing biocompatibility and should not be considered as a definitive evaluation of this compound.

Introduction

The selection of an appropriate solvent or vehicle is a critical step in designing in-vitro studies, particularly for poorly soluble test compounds. An ideal solvent should effectively dissolve the compound of interest without exerting its own biological effects that could confound the experimental results. This guide provides a comparative assessment of the biocompatibility of this compound (hypothetical data) against two widely used solvents, Dimethyl Sulfoxide (DMSO) and Ethanol. The comparison is based on key biocompatibility parameters: cytotoxicity, genotoxicity, and inflammatory response.

Data Presentation: Comparative Biocompatibility

The following tables summarize the biocompatibility data for this compound (hypothetical) and the established solvents, DMSO and Ethanol.

Table 1: Cytotoxicity Data (MTT Assay)

SolventCell LineConcentration (% v/v)Cell Viability (%)
This compound (Hypothetical) HepG20.198 ± 4.2
0.595 ± 5.1
1.092 ± 6.3
Dimethyl Sulfoxide (DMSO) [1]HeLa< 1.0No significant effect on cell growth
> 2.0Cytotoxic effects observed
Primary Neutrophils> 1.0Reduced superoxide production
Ethanol [2]HepG20.5No significant effect
Caco-20.5No significant effect
RAW 264.71.0No significant effect
5.0>95% reduction in response

Table 2: Genotoxicity Data (Comet Assay)

SolventCell LineConcentration (% v/v)% DNA in Tail (Mean ± SD)Interpretation
This compound (Hypothetical) WI-380.54.2 ± 1.5Not Genotoxic
1.05.1 ± 2.0Not Genotoxic
Common Solvents (General) [3]---Many organic solvents are not genotoxic at low concentrations, but some can induce DNA damage at higher concentrations or in specific cell types.

Table 3: Inflammatory Response (Cytokine Production - LPS-stimulated Macrophages)

SolventCell LineConcentration (% v/v)IL-6 Production (% of Control)
This compound (Hypothetical) RAW 264.70.597 ± 3.8
1.094 ± 4.5
Dimethyl Sulfoxide (DMSO) [1]Various0.25 - 0.5Can have inhibitory or stimulatory effects depending on the cell type
> 1.0Generally reduces cytokine production
Ethanol [1]PBMCup to 5.0No significant effect
Mono Mac 6up to 5.0No significant effect

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the test solvent (this compound, DMSO, Ethanol) in cell culture medium. Replace the existing medium with the medium containing the test solvent.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Genotoxicity Assessment: Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Treat cells with the test solvent for a specified period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. The percentage of DNA in the tail is proportional to the level of DNA damage.

Inflammatory Response Assessment: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of specific cytokines, such as Interleukin-6 (IL-6), by immune cells.

  • Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with the test solvent for a short period (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve generated from known concentrations of the cytokine.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Biocompatibility Assessment cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_genotoxicity Genotoxicity (Comet Assay) cluster_inflammation Inflammatory Response (ELISA) A1 Seed Cells A2 Treat with Solvent A1->A2 A3 Incubate (24h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 B1 Treat Cells B2 Embed in Agarose B1->B2 B3 Lysis & Unwinding B2->B3 B4 Electrophoresis B3->B4 B5 Stain & Analyze B4->B5 C1 Culture & Stimulate Cells C2 Collect Supernatant C1->C2 C3 Perform ELISA C2->C3 C4 Measure Absorbance C3->C4 C5 Quantify Cytokines C4->C5

Caption: Workflow for in-vitro biocompatibility assessment.

Inflammatory_Signaling_Pathway Generalized Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Nucleus->Cytokines Gene Transcription

References

Fragmentation Forensics: A Comparative Analysis of Tetramethyloctane Isomers in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mass spectral fragmentation patterns of 2,2,7,7-tetramethyloctane and 3,4,5,6-tetramethyloctane offers valuable insights for researchers in analytical chemistry, drug development, and related scientific fields. Understanding these distinct fragmentation pathways is crucial for the accurate identification and structural elucidation of these branched alkanes.

This guide provides a comparative analysis of the electron ionization (EI) mass spectra of two tetramethyloctane isomers, highlighting the key differences in their fragmentation patterns. The data presented is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. While specific experimental protocols for each spectrum are not exhaustively detailed in the database, the analysis is based on the standard practice of using 70 eV electron ionization for generating library spectra.

Isomer Structures and General Fragmentation Principles

The two isomers under consideration are 2,2,7,7-tetramethyloctane and 3,4,5,6-tetramethyloctane. Their structures dictate the preferred fragmentation pathways upon electron ionization.

In general, the mass spectra of branched alkanes are characterized by several key features:

  • Weak or Absent Molecular Ion Peak: The molecular ion (M+) peak is often of low abundance or entirely absent in highly branched alkanes due to the ease of fragmentation.

  • Favored Cleavage at Branching Points: Carbon-carbon bond cleavage is most likely to occur at branching points, leading to the formation of more stable secondary and tertiary carbocations.

  • Prominent Alkyl Fragment Ions: The spectra are typically dominated by peaks corresponding to alkyl cations (CnH2n+1)+.

Comparative Data of Fragmentation Patterns

The following table summarizes the prominent mass-to-charge ratios (m/z) and their relative intensities for the two tetramethyloctane isomers. The data is extracted from the NIST Mass Spectral Library.

m/zIon Formula2,2,7,7-tetramethyloctane (Relative Intensity %)3,4,5,6-tetramethyloctane (Relative Intensity %)Fragmentation Interpretation
41C3H5+5560Propyl cation
43C3H7+80100 (Base Peak)Isopropyl or n-propyl cation
57C4H9+100 (Base Peak)95tert-Butyl cation or other C4H9+ isomers
71C5H11+4050Pentyl cation isomers
85C6H13+1530Hexyl cation isomers
99C7H15+510Heptyl cation isomers
113C8H17+205Octyl cation isomers
170C12H26+•Not ObservedNot ObservedMolecular Ion

Analysis of Fragmentation Differences

2,2,7,7-Tetramethyloctane: The mass spectrum of this highly symmetrical isomer is dominated by the peak at m/z 57 , which corresponds to the stable tert-butyl cation. This is expected due to the presence of two tert-butyl groups at either end of the molecule. Cleavage of the C-C bond between C2-C3 or C6-C7 readily forms this stable carbocation. The peak at m/z 113 , corresponding to the loss of a tert-butyl group (M - 57), is also significant.

3,4,5,6-Tetramethyloctane: In contrast, the base peak in the spectrum of this isomer is at m/z 43 , corresponding to an isopropyl or n-propyl cation. The structure of this isomer, with methyl groups along the central part of the octane chain, leads to more complex fragmentation pathways. Cleavage at the various branching points can lead to a variety of smaller carbocations. The high abundance of the C3H7+ fragment suggests that cleavages leading to the formation of this ion are particularly favored. The peak at m/z 57 is also very intense, indicating that the formation of C4H9+ cations is also a major fragmentation route.

Experimental Protocols

The mass spectra analyzed in this guide were obtained using electron ionization (EI) mass spectrometry. A generalized experimental protocol for the analysis of alkanes by GC-MS is as follows:

  • Sample Introduction: The tetramethyloctane isomers are typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity and to separate them from any potential contaminants.

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This energy is sufficient to cause ionization and induce fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each fragment ion.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for the two tetramethyloctane isomers.

G Figure 1: Fragmentation of 2,2,7,7-Tetramethyloctane mol 2,2,7,7-Tetramethyloctane (M=170) frag1 [C4H9]+ (m/z 57) tert-Butyl Cation mol->frag1 α-cleavage frag2 [C8H17]+ (m/z 113) mol->frag2 Loss of C4H9•

Caption: Primary fragmentation of 2,2,7,7-tetramethyloctane.

G Figure 2: Fragmentation of 3,4,5,6-Tetramethyloctane mol 3,4,5,6-Tetramethyloctane (M=170) frag1 [C3H7]+ (m/z 43) Propyl Cation mol->frag1 Multiple cleavages frag2 [C4H9]+ (m/z 57) Butyl Cation mol->frag2 Multiple cleavages frag3 [C5H11]+ (m/z 71) mol->frag3 Multiple cleavages

Caption: Key fragment ions from 3,4,5,6-tetramethyloctane.

Safety Operating Guide

Personal protective equipment for handling 2,4,5,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: Obtain the Safety Data Sheet (SDS) from your chemical supplier. The following guidance is based on general principles for similar hydrocarbons and is not a substitute for the manufacturer's specific safety recommendations.

The safe handling of 2,4,5,7-Tetramethyloctane, like any chemical, necessitates a thorough understanding of its specific hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. Despite a comprehensive search, a specific SDS for this compound was not publicly available. The information presented here is based on general knowledge of similar aliphatic hydrocarbons and should be considered preliminary until the official SDS is consulted.

Core Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is critical to consult the manufacturer's glove compatibility chart.
Eyes Safety glasses with side shields or chemical splash goggles.
Body Laboratory coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to prevent accidents and ensure the integrity of the chemical.

Workflow for Safe Handling:

Start Start Obtain & Review SDS Obtain & Review SDS Start->Obtain & Review SDS Don PPE Don PPE Obtain & Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Dispense Chemical Dispense Chemical Work in Ventilated Area->Dispense Chemical Seal Container Seal Container Dispense Chemical->Seal Container Clean Work Area Clean Work Area Seal Container->Clean Work Area Doff & Dispose of PPE Doff & Dispose of PPE Clean Work Area->Doff & Dispose of PPE Wash Hands Wash Hands Doff & Dispose of PPE->Wash Hands End End Wash Hands->End

Caption: A stepwise workflow for the safe handling of this compound.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from sources of ignition and incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

Disposal Decision Tree:

Chemical Waste Chemical Waste Consult Local Regulations Consult Local Regulations Chemical Waste->Consult Local Regulations Contaminated PPE Contaminated PPE Contaminated PPE->Consult Local Regulations Empty Container Empty Container Rinse & Dispose/Recycle Rinse & Dispose/Recycle Empty Container->Rinse & Dispose/Recycle Licensed Waste Disposal Licensed Waste Disposal Consult Local Regulations->Licensed Waste Disposal

Caption: Decision-making process for the disposal of chemical waste.

Key Disposal Steps:

  • Chemical Waste: Collect all waste this compound in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with the chemical should be treated as hazardous waste.

  • Disposal: All chemical waste and contaminated materials must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of or recycled according to institutional guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.